Product packaging for Butyltrichlorosilane(Cat. No.:CAS No. 7521-80-4)

Butyltrichlorosilane

Cat. No.: B1265895
CAS No.: 7521-80-4
M. Wt: 191.55 g/mol
InChI Key: FQEKAFQSVPLXON-UHFFFAOYSA-N
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Description

Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126°F. Corrosive to metals and skin. Used to make various silicon containing compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Cl3Si B1265895 Butyltrichlorosilane CAS No. 7521-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl(trichloro)silane
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InChI

InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3
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InChI Key

FQEKAFQSVPLXON-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C4H9Cl3Si
Record name BUTYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID7064730
Record name Silane, butyltrichloro-
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Molecular Weight

191.55 g/mol
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Physical Description

Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline]
Record name BUTYLTRICHLOROSILANE
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Boiling Point

288 °F at 760 mmHg (USCG, 1999), 148.5 °C
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Flash Point

126 °F (USCG, 1999), 130 °F (54 °C) (open cup)
Record name BUTYLTRICHLOROSILANE
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Solubility

Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane
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Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C
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Vapor Density

6.4 (Air = 1)
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Color/Form

Colorless liquid

CAS No.

7521-80-4
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Foundational & Exploratory

Butyltrichlorosilane chemical and physical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Butyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound (C₄H₉Cl₃Si), a versatile organosilicon compound. The information is curated for professionals in research and development, with a focus on data clarity and practical application.

Chemical Identity and Structure

This compound, also known as n-butyltrichlorosilane, is a chlorosilane characterized by a butyl group attached to a silicon atom which is also bonded to three chlorine atoms.

  • IUPAC Name: butyl(trichloro)silane[1]

  • CAS Number: 7521-80-4[2][3]

  • Molecular Formula: C₄H₉Cl₃Si[1][3][4]

  • SMILES: CCCC--INVALID-LINK--(Cl)Cl[1]

  • InChI Key: FQEKAFQSVPLXON-UHFFFAOYSA-N[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is a colorless liquid with a pungent odor.[1][5]

PropertyValueSource
Molecular Weight 191.56 g/mol [2][3][4][6]
Appearance Colorless liquid[1][3][5][6]
Odor Pungent[1][5]
Density 1.16 g/mL at 25 °C[2][6][7]
Boiling Point 149 °C[2][3][4][5][6][7]
Melting Point <0 °C[3]
Flash Point 45 °C (113 °F) - closed cup[2][3][4][5]
Vapor Density 6.4 (Air = 1)[1][8]
Refractive Index 1.4364 at 20 °C[3][4]

Solubility and Compatibility

This compound exhibits solubility in a range of non-polar organic solvents.

SolventSolubilitySource
Ethyl Ether Soluble[1]
Benzene Soluble[1]
Toluene Soluble[1]
Ethyl Acetate Soluble[1]
Heptane Soluble[1][8]
Water Insoluble, reacts violently[5]

Chemical Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds.

  • Stability: It is stable in sealed containers when stored under a dry, inert atmosphere.[9][10]

  • Reactivity with Water: this compound reacts vigorously and exothermically with water, moisture in the air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][5][9][11] This hydrolysis reaction is a key characteristic of chlorosilanes.

  • Reactivity with Other Substances: It can react vigorously with both organic and inorganic acids, as well as with bases, to generate toxic or flammable gases.[5][11] It is also reactive towards alcohols, acetone, and light metals.[5][11]

  • Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of chlorine and may also form hydrogen chloride and phosgene (B1210022) gases.[1][5]

Hydrolysis of this compound

The reaction with water is a defining feature of this compound's chemistry. The silicon-chlorine bonds are readily cleaved by water to form silanols, which can then condense to form siloxanes and release hydrogen chloride.

Hydrolysis cluster_reactants Reactants cluster_products Products C4H9SiCl3 This compound (C₄H₉SiCl₃) Siloxane Polysiloxanes C4H9SiCl3->Siloxane Hydrolysis & Condensation HCl Hydrogen Chloride (HCl) C4H9SiCl3->HCl Reaction H2O Water (H₂O) H2O->Siloxane H2O->HCl

Hydrolysis of this compound

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are typically based on standardized methods from organizations such as ASTM International or the OECD. While the specific reports for this compound are not publicly available, the following are the general methodologies that would be employed.

5.1. Determination of Boiling Point

The boiling point is determined using methods such as OECD Test Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For a substance like this compound, this would be performed under anhydrous conditions to prevent hydrolysis.

5.2. Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter, following a procedure similar to OECD Test Guideline 109. The mass of a known volume of the substance is determined at a specific temperature.

5.3. Determination of Flash Point

The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Cleveland open-cup method (e.g., ASTM D93). The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed. Given the reactivity of this compound with moisture, a closed-cup method is preferred to minimize exposure to atmospheric humidity.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, corrosive, and reacts with water.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield.[1] A NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[9][13] Keep away from ignition sources and moisture.[5][9][10] Grounding and bonding of containers and transfer equipment are necessary to prevent static discharge.[5][9][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and oxidizing agents.[5][9][10]

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Safe_Handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Requirements Gloves Chemical Resistant Gloves Ventilation Well-ventilated area / Fume hood Gloves->Ventilation Goggles Safety Goggles & Face Shield Goggles->Ventilation Respirator NIOSH-certified Respirator Respirator->Ventilation Ignition Keep away from ignition sources Ventilation->Ignition Moisture Avoid contact with moisture Ignition->Moisture Grounding Ground and bond equipment Moisture->Grounding Container Tightly closed container Grounding->Container Location Cool, dry, well-ventilated area Container->Location Incompatibles Segregate from incompatible materials Location->Incompatibles end End Incompatibles->end start Start start->Gloves start->Goggles start->Respirator

Safe Handling and Storage Workflow

Applications in Research and Development

While direct applications in drug development are not prominent, this compound is utilized in materials science and surface chemistry, which can be relevant to drug delivery systems and biomedical devices. Its primary use is as a surface modifying agent.[5][7] For example, it can be coated onto glass substrates to introduce alkyl groups, thereby altering the surface properties from hydrophilic to hydrophobic.[5][7] This functionalization can be a precursor for further chemical modifications.

Conclusion

This compound is a reactive organosilicon compound with well-defined physical properties. Its utility in research, particularly in materials science, stems from its ability to functionalize surfaces. However, its hazardous nature, especially its violent reaction with water, necessitates strict adherence to safety protocols during handling and storage. The information and guidelines presented in this technical guide are intended to support the safe and effective use of this compound in a professional research environment.

References

Molecular structure and formula of butyltrichlorosilane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyltrichlorosilane: Molecular Structure, Properties, and Applications

Abstract

This compound (C₄H₉Cl₃Si) is a versatile organosilicon compound widely utilized as a chemical intermediate in the synthesis of silicones and as a surface modifying agent.[1][2] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It details experimental protocols for its synthesis and analysis, summarizes key quantitative data in tabular format, and presents visual diagrams of its synthesis pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound.

Chemical Identity and Formula

This compound is a chlorosilane with a butyl group attached to a silicon atom, which is also bonded to three chlorine atoms.

  • IUPAC Name : butyl(trichloro)silane[1]

  • Molecular Formula : C₄H₉Cl₃Si[1][3]

  • Linear Formula : CH₃(CH₂)₃SiCl₃[4]

  • CAS Number : 7521-80-4[1][3]

  • Synonyms : n-Butyltrichlorosilane, Trichlorobutylsilane, Butylsilicon trichloride[1][3][5]

Molecular Structure

The central atom in this compound is silicon, which adopts a tetrahedral geometry. It is bonded to the n-butyl group via a stable silicon-carbon bond and to three chlorine atoms through silicon-chlorine bonds. The molecule is polar due to the high electronegativity of the chlorine atoms.

Isomers : It is important to distinguish n-butyltrichlorosilane from its isomers, such as tert-butyltrichlorosilane (B97515) ((CH₃)₃CSiCl₃, CAS: 18171-74-9), which has different physical properties, including being a solid at room temperature with a melting point of 97-100 °C.[6] This guide focuses exclusively on the n-butyl isomer.

Physicochemical and Spectroscopic Data

The properties of this compound make it a reactive and versatile chemical intermediate. It is a colorless liquid with a pungent odor that reacts vigorously with water.[1][7]

Physical and Chemical Properties

Quantitative data for n-butyltrichlorosilane are summarized in the table below.

PropertyValueReference
Molecular Weight 191.56 g/mol [3][4]
Appearance Colorless liquid with a pungent odor[1][7][8]
Density 1.16 g/mL at 25 °C[2][4]
Boiling Point 149 °C (415-416 K)[3][4]
Melting Point < 0 °C[9]
Flash Point 45 °C (113 °F) - closed cup[4][7]
Refractive Index n20/D 1.437[2][4]
Water Solubility Reacts violently[5][7]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

TechniqueData and InterpretationReference
¹H NMR The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the n-butyl chain.[10][11]
¹³C NMR The carbon NMR spectrum should display four signals for the four carbon atoms of the n-butyl group. The carbon attached to the silicon atom will be significantly shifted.[10][12]
IR Spectroscopy The infrared spectrum will exhibit characteristic C-H stretching vibrations (around 2850-2960 cm⁻¹) and strong Si-Cl stretching bands.[7][13][14]
Mass Spectrometry Electron ionization mass spectrometry data is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.[3]

Synthesis and Reactions

Synthesis via Grignard Reaction

The primary industrial method for synthesizing this compound is the Grignard reaction.[1] This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.

G1 R1 n-Butylmagnesium Chloride (CH₃(CH₂)₃MgCl) P1 This compound (CH₃(CH₂)₃SiCl₃) R1->P1 + SiCl₄ R2 Silicon Tetrachloride (SiCl₄) P2 Magnesium Chloride (MgCl₂) P1->P2 byproduct

Caption: Grignard reaction pathway for this compound synthesis.
Key Reactions

This compound is highly reactive, primarily due to the Si-Cl bonds.

  • Hydrolysis : It reacts readily and violently with water, steam, or moist air to produce heat and corrosive fumes of hydrogen chloride (HCl), forming silanols which can condense to form polysiloxanes.[1][7]

  • Hydrosilylation : While trichlorosilane (B8805176) (HSiCl₃) is more common for hydrosilylation, derivatives like this compound are precursors to materials used in surface science.[15]

Experimental Protocols

Synthesis of n-Butyltrichlorosilane

Objective : To synthesize n-butyltrichlorosilane from n-butyl chloride and silicon tetrachloride via a Grignard reaction.

Materials :

  • Magnesium turnings

  • n-Butyl chloride

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether (solvent)

  • Iodine crystal (initiator)

  • Standard Schlenk line apparatus, dropping funnel, reflux condenser, magnetic stirrer

Procedure :

  • Grignard Reagent Preparation : Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small iodine crystal are placed in a flame-dried, three-necked flask equipped with a condenser and dropping funnel. A solution of n-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with SiCl₄ : The resulting Grignard reagent (n-butylmagnesium chloride) is cooled in an ice bath. A solution of excess silicon tetrachloride in anhydrous diethyl ether is added slowly from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.

  • Work-up : After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered under an inert atmosphere to remove the precipitated magnesium chloride.

  • Purification : The solvent (diethyl ether) is removed from the filtrate by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure n-butyltrichlorosilane.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G2 arrow arrow start Start: Assemble Apparatus step1 Prepare Grignard Reagent (n-BuMgCl in Ether) start->step1 step2 Slow Addition of SiCl₄ (Exothermic Reaction) step1->step2 step3 Reaction Work-up: Filter MgCl₂ Precipitate step2->step3 step4 Purification Step 1: Solvent Removal (Distillation) step3->step4 step5 Purification Step 2: Fractional Distillation step4->step5 step6 Analysis: NMR, GC-MS, IR step5->step6 end End Product: Pure this compound step6->end

Caption: Experimental workflow for the synthesis of this compound.

Applications

The primary use of this compound is as a chemical intermediate.[1]

  • Silicone Production : It serves as a raw material for producing silicone resins.[1] The butyl group imparts specific properties like hydrophobicity to the final polymer.

  • Surface Modification : It is used to form self-assembled monolayers (SAMs) on various substrates. These coatings can create hydrophobic, non-polar surfaces, which is useful in microelectronics, medical devices, and for providing protective coatings.[2]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards : It is a corrosive, flammable liquid and vapor.[7] It is harmful if swallowed and causes severe skin burns and eye damage.[16] Upon contact with water or moisture, it releases toxic and corrosive hydrogen chloride gas.[1][7]

  • Storage : Store in tightly closed containers in a cool, well-ventilated, and dry area away from incompatible materials such as water, bases, and alcohols.[7]

  • Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator is mandatory.[4]

Conclusion

This compound is a fundamental organosilicon compound with significant industrial applications, particularly in the production of silicones and for surface modification. Its utility stems from the reactivity of its Si-Cl bonds, which allows for hydrolysis and subsequent polymerization, and the influence of the butyl group on the properties of the resulting materials. A thorough understanding of its synthesis, properties, and handling protocols is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to Butyltrichlorosilane (CAS: 7521-80-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltrichlorosilane (CAS number 7521-80-4), also known as trichlorobutylsilane, is a versatile organosilicon compound with the linear formula CH₃(CH₂)₃SiCl₃.[1][2] It is a colorless liquid with a pungent odor, recognized for its utility as a surface modifying agent.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its safety and handling information. The primary application of this compound is in the formation of self-assembled monolayers (SAMs) on various substrates to impart hydrophobicity.[1] This property is of significant interest in the development of advanced materials, microelectronics, and in modifying the surface properties of medical devices.[6]

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that reacts with water.[3][7] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₉Cl₃Si[2]
Molecular Weight 191.56 g/mol [1][2]
CAS Number 7521-80-4[1][2]
EC Number 231-381-3[1][2]
Appearance Clear, colorless liquid[4][7]
Odor Acrid, pungent[3][7]
Boiling Point 149 °C[1][8]
Density 1.16 g/mL at 25 °C[1][8]
Refractive Index n20/D 1.437[1][8]
Flash Point 45 °C (113 °F) - closed cup[1][3]
Water Solubility Reacts violently[3]

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the Grignard reaction, which involves the reaction of a butylmagnesium halide with silicon tetrachloride.[5] Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Grignard Synthesis

This protocol is divided into two main stages: the preparation of the Grignard reagent (n-butylmagnesium chloride) and the subsequent reaction with silicon tetrachloride.

Materials and Reagents:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Addition (dropping) funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Part A: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, an addition funnel, and a gas inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of 1-chlorobutane in anhydrous diethyl ether or THF to the magnesium. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining 1-chlorobutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting gray-black solution is the n-butylmagnesium chloride reagent.

Part B: Reaction with Silicon Tetrachloride

  • Reaction Setup: Cool the freshly prepared Grignard reagent in an ice bath.

  • Addition of SiCl₄: Add a solution of silicon tetrachloride in anhydrous diethyl ether or THF to the stirred Grignard reagent dropwise via the addition funnel. This reaction is exothermic and should be controlled by the rate of addition to maintain a low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Workup (Quenching): Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an anhydrous solvent like hexane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

G cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction and Purification prep_start Start: Anhydrous Setup prep_mg Add Mg turnings and Iodine prep_initiate Initiate reaction with 1-Chlorobutane solution prep_add Dropwise addition of 1-Chlorobutane solution prep_reflux Reflux to complete reaction prep_end Result: n-Butylmagnesium Chloride solution react_cool Cool Grignard reagent prep_end->react_cool Proceed to reaction react_add_sicl4 Dropwise addition of SiCl₄ solution react_stir Stir at room temperature react_quench Quench with aq. NH₄Cl react_extract Extract with organic solvent react_dry Dry and remove solvent react_distill Purify by vacuum distillation react_end Final Product: this compound

Application in Surface Modification

This compound is extensively used to form hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides.[1] The trichlorosilyl (B107488) group reacts with surface hydroxyl groups to form stable siloxane bonds, while the butyl group creates a non-polar, water-repellent surface.

Experimental Protocol: Surface Modification

This protocol outlines the general procedure for creating a hydrophobic surface using this compound via solution-phase deposition.

Materials and Reagents:

  • Substrate (e.g., glass slides, silicon wafers)

  • Detergent solution

  • Deionized water

  • Acetone (B3395972)

  • Methanol (B129727)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION REQUIRED) or Oxygen plasma cleaner

  • Anhydrous toluene (B28343) or hexane

  • This compound

Equipment:

  • Ultrasonic bath

  • Nitrogen gas stream

  • Beakers and Petri dishes

  • Fume hood

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 15 minutes, followed by sonication in methanol for 15 minutes.

    • Dry the substrate under a stream of nitrogen.

  • Surface Hydroxylation (Activation):

    • Piranha Etching (handle with extreme care in a fume hood): Immerse the cleaned, dry substrate in freshly prepared Piranha solution for 30 minutes at room temperature.

    • Alternative - Oxygen Plasma: Alternatively, treat the substrate with oxygen plasma for 5-10 minutes.

    • Rinse the activated substrate extensively with deionized water and dry under a nitrogen stream. The substrate should now be hydrophilic.

  • Silanization (SAM Formation):

    • Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent (toluene or hexane) inside a glovebox or a moisture-free environment.

    • Immerse the freshly hydroxylated substrate in the silane (B1218182) solution.

    • Allow the self-assembly to proceed for 1-2 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.

    • Dry the coated substrate with a stream of nitrogen.

    • Cure the substrate by baking in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

G start Start: Substrate clean 1. Substrate Cleaning (Sonication in solvents) start->clean hydroxylate 2. Surface Hydroxylation (Piranha or Plasma treatment) clean->hydroxylate silanize 3. Silanization (Immersion in this compound solution) hydroxylate->silanize rinse 4. Rinsing (Remove physisorbed molecules) silanize->rinse cure 5. Curing (Baking to form stable SAM) rinse->cure end Result: Hydrophobic Surface cure->end

Reaction Pathway for Surface Modification

This compound does not participate in biological signaling pathways. Its "pathway" of interest is the chemical reaction mechanism by which it modifies a surface. The process involves the hydrolysis of the chlorosilane groups followed by condensation with surface hydroxyl groups and adjacent silanol (B1196071) molecules to form a cross-linked polysiloxane network covalently bonded to the surface.

G cluster_reagent Reagent surface Hydroxylated Surface (-Si-OH groups) condensation Condensation surface->condensation bts This compound (CH₃(CH₂)₃SiCl₃) hydrolysis Hydrolysis (Reaction with trace water) bts->hydrolysis intermediate Reactive Intermediate (Butylsilanetriol) hydrolysis->intermediate intermediate->condensation final_surface Modified Surface (Hydrophobic SAM) condensation->final_surface Formation of Si-O-Si bonds

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[7][9]

Hazard Summary:

  • Flammable: It is a flammable liquid and vapor.[1][7] Keep away from heat, sparks, and open flames.[7]

  • Corrosive: Causes severe skin burns and eye damage.[3][7]

  • Reactive: Reacts violently with water, moisture, and protic solvents, liberating toxic and corrosive hydrogen chloride gas.[3][7][9]

  • Inhalation Hazard: Vapors may cause irritation to the respiratory tract.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[7]

  • Skin and Body Protection: Wear suitable protective clothing.[7]

  • Respiratory Protection: Use a NIOSH-certified respirator with an organic vapor/acid gas cartridge.[7]

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alkalis, and oxidizing agents.[3][7]

  • Store under an inert atmosphere (e.g., nitrogen).[9]

  • Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers. Its utility in materials science and for modifying the surfaces of medical and electronic devices is well-established. This guide provides the essential technical information and detailed experimental protocols to enable researchers and scientists to safely and effectively utilize this compound in their work. Strict adherence to safety protocols is paramount when handling this reactive and hazardous chemical.

References

An In-Depth Technical Guide to the Synthesis of n-Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for n-butyltrichlorosilane (n-BuSiCl₃), a versatile organosilicon compound with applications in materials science and as a surface modifying agent. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to facilitate a deeper understanding of its synthesis.

Grignard Reaction Pathway

The Grignard reaction is a well-established method for forming carbon-silicon bonds and a common laboratory-scale route for the synthesis of n-butyltrichlorosilane. The process involves two main stages: the formation of the Grignard reagent, n-butylmagnesium chloride (n-BuMgCl), followed by its reaction with silicon tetrachloride (SiCl₄).

Experimental Protocol

Part A: Synthesis of n-Butylmagnesium Chloride

This procedure is adapted from a general method for preparing Grignard reagents in a non-ethereal solvent.

  • Materials:

  • Procedure:

    • A reaction flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium powder and anhydrous methylcyclohexane.

    • The apparatus is thoroughly flushed with nitrogen to establish an inert atmosphere.

    • The mixture is heated to reflux with vigorous stirring.

    • A small portion of a solution of 1-chlorobutane in methylcyclohexane is added to initiate the reaction, which is indicated by the appearance of a gray turbidity.

    • Once the reaction has initiated, the remaining 1-chlorobutane solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is stirred and refluxed for an additional 15 minutes to ensure the complete formation of n-butylmagnesium chloride. The yield of the Grignard reagent is typically around 73%.[1]

Part B: Synthesis of n-Butyltrichlorosilane

  • Materials:

    • n-Butylmagnesium chloride solution in methylcyclohexane (from Part A)

    • Silicon tetrachloride (SiCl₄)

    • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Procedure:

    • The freshly prepared n-butylmagnesium chloride suspension is cooled in an ice bath.

    • A solution of silicon tetrachloride in an anhydrous solvent is added dropwise to the stirred Grignard reagent. The molar ratio of n-BuMgCl to SiCl₄ is critical and is typically maintained at approximately 1:1 to favor the formation of the monosubstituted product.

    • The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.

    • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

    • The reaction mixture will contain a precipitate of magnesium chloride (MgCl₂).

Data Presentation
ParameterValueReference
Grignard Reagent Yield ~73%[1]
Reactants n-Butylmagnesium chloride, Silicon tetrachloride
Byproducts Magnesium chloride, di-n-butyldichlorosilane, tri-n-butylchlorosilane, tetra-n-butylsilane
Purification Method Fractional distillation[2][3]

Logical Relationship Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Silicon Tetrachloride n-Butyl Chloride n-Butyl Chloride n-Butylmagnesium Chloride n-Butylmagnesium Chloride n-Butyl Chloride->n-Butylmagnesium Chloride Methylcyclohexane Magnesium Magnesium Magnesium->n-Butylmagnesium Chloride n-Butyltrichlorosilane n-Butyltrichlorosilane n-Butylmagnesium Chloride->n-Butyltrichlorosilane Magnesium Chloride Magnesium Chloride n-Butylmagnesium Chloride->Magnesium Chloride Silicon Tetrachloride Silicon Tetrachloride Silicon Tetrachloride->n-Butyltrichlorosilane Silicon Tetrachloride->Magnesium Chloride

Grignard reaction pathway for n-butyltrichlorosilane synthesis.

Hydrosilylation Pathway

Hydrosilylation is a prominent industrial method for the synthesis of organosilicon compounds, including n-butyltrichlorosilane. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. For the synthesis of n-butyltrichlorosilane, this involves the reaction of 1-butene (B85601) with trichlorosilane (B8805176) (HSiCl₃).

Experimental Protocol
  • Materials:

    • 1-Butene

    • Trichlorosilane (HSiCl₃)

    • Hydrosilylation catalyst (e.g., hexachloroplatinic acid, H₂PtCl₆, solution in isopropanol)

  • Procedure:

    • A pressure reactor is charged with trichlorosilane and the platinum catalyst.

    • The reactor is sealed and cooled.

    • 1-Butene is then introduced into the reactor.

    • The reaction mixture is heated to the desired temperature (typically in the range of 115-200°C) and pressurized.[4]

    • The reaction is exothermic, and the temperature must be carefully controlled to prevent side reactions.

    • The reaction is allowed to proceed for a specified time until the desired conversion is achieved.

    • After the reaction, the reactor is cooled, and the excess 1-butene is vented.

    • The crude product is then purified.

Data Presentation
ParameterValueReference
Reactants 1-Butene, Trichlorosilane
Catalyst Platinum-based (e.g., Hexachloroplatinic acid)[4]
Reaction Temperature 115-200°C[4]
Byproducts Isomers of butyltrichlorosilane, oligomers
Purification Method Fractional distillation[2][3]

Experimental Workflow Diagram

G start Start reactor Charge Reactor with Trichlorosilane and Catalyst start->reactor add_butene Introduce 1-Butene reactor->add_butene heat_pressurize Heat and Pressurize Reactor add_butene->heat_pressurize reaction Hydrosilylation Reaction (Exothermic) heat_pressurize->reaction cool_vent Cool Reactor and Vent Excess 1-Butene reaction->cool_vent purification Purify Crude Product by Fractional Distillation cool_vent->purification product n-Butyltrichlorosilane purification->product

Experimental workflow for the hydrosilylation synthesis.

Direct Process (Rochow-Müller Synthesis)

The Direct Process is the cornerstone of industrial organosilane production. It involves the high-temperature, copper-catalyzed reaction of an alkyl halide with elemental silicon. For n-butyltrichlorosilane, this would involve the reaction of butyl chloride with silicon.

Experimental Protocol (General Industrial Process)

While specific parameters for n-butyltrichlorosilane are proprietary, the general process is as follows:

  • Materials:

    • Silicon powder

    • Butyl chloride

    • Copper catalyst (e.g., copper(I) chloride)

    • Promoters (e.g., zinc, tin)

    • Inert gas (e.g., nitrogen)

  • Procedure:

    • A contact mass is prepared by mixing silicon powder with the copper catalyst and promoters.

    • The contact mass is loaded into a fluidized bed reactor.

    • The reactor is purged with an inert gas and heated to the reaction temperature (typically 250-350°C).

    • A continuous stream of gaseous butyl chloride is introduced into the reactor, fluidizing the silicon-catalyst mixture.

    • The reaction is highly exothermic, and the temperature must be carefully controlled.

    • The gaseous product stream, containing a mixture of butylchlorosilanes, unreacted butyl chloride, and other byproducts, exits the reactor.

    • The product stream is passed through a condenser to liquefy the silanes, which are then separated by fractional distillation.

Data Presentation
ParameterValueReference
Reactants Butyl chloride, Silicon
Catalyst Copper-based[5]
Reaction Temperature 250-350°C
Byproducts Di-n-butyldichlorosilane, tri-n-butylchlorosilane, other organochlorosilanes[5]
Purification Method Fractional distillation[2][3]

Process Flow Diagram

G cluster_0 Reactor Section cluster_1 Separation Section Silicon & Catalyst Silicon & Catalyst Fluidized Bed Reactor Fluidized Bed Reactor Silicon & Catalyst->Fluidized Bed Reactor Butyl Chloride (gas) Butyl Chloride (gas) Butyl Chloride (gas)->Fluidized Bed Reactor Product Stream (gas) Product Stream (gas) Fluidized Bed Reactor->Product Stream (gas) Condenser Condenser Crude Liquid Silanes Crude Liquid Silanes Condenser->Crude Liquid Silanes Fractional Distillation Column Fractional Distillation Column n-Butyltrichlorosilane n-Butyltrichlorosilane Fractional Distillation Column->n-Butyltrichlorosilane Byproducts Byproducts Fractional Distillation Column->Byproducts Product Stream (gas)->Condenser Crude Liquid Silanes->Fractional Distillation Column

Simplified process flow for the Direct Process.

Purification of n-Butyltrichlorosilane

Regardless of the synthesis pathway, the crude n-butyltrichlorosilane product contains various byproducts and unreacted starting materials. Fractional distillation is the primary method used for purification.[2][3] The significant differences in the boiling points of the components allow for their effective separation.

Boiling Points of Key Components
CompoundBoiling Point (°C)
Silicon tetrachloride57.6
Trichlorosilane31.8
n-Butyltrichlorosilane 149
Di-n-butyldichlorosilane~204
Experimental Protocol for Fractional Distillation
  • The crude product mixture is charged into a distillation flask equipped with a fractionating column.

  • The flask is heated, and the temperature profile along the column is carefully monitored.

  • Fractions are collected at their respective boiling points. Lower boiling point impurities distill first, followed by the desired n-butyltrichlorosilane, and then higher boiling point byproducts.

  • The purity of the collected fractions is typically analyzed by gas chromatography (GC).

Conclusion

The synthesis of n-butyltrichlorosilane can be achieved through several distinct pathways, each with its own advantages and disadvantages. The Grignard reaction is a versatile laboratory method, while hydrosilylation and the Direct Process are more suited for industrial-scale production. The choice of synthesis route depends on factors such as the desired scale of production, required purity, and economic considerations. In all cases, fractional distillation is a crucial step to obtain high-purity n-butyltrichlorosilane. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement these synthetic strategies.

References

An In-depth Technical Guide on the Hydrolysis and Reactivity of Butyltrichlorosilane with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, hydrolysis pathway, and experimental considerations for butyltrichlorosilane when it comes into contact with water. This document is intended to serve as a critical resource for professionals in research and development who handle or utilize this compound in their work.

Executive Summary

This compound (C₄H₉Cl₃Si) is a highly reactive organosilicon compound characterized by its vigorous and exothermic reaction with water.[1] This reactivity is driven by the presence of three hydrolytically unstable silicon-chloride (Si-Cl) bonds. The hydrolysis process results in the liberation of hydrogen chloride (HCl) gas and the formation of intermediate silanol (B1196071) species, which subsequently undergo condensation to form polysiloxane networks.[1][2] Understanding the kinetics and mechanism of this reaction is crucial for its safe handling and effective use in various applications, including as a surface modifying agent and a precursor in silicone polymer synthesis.

While specific kinetic data for this compound hydrolysis is not extensively documented in publicly available literature, the general principles of chlorosilane reactivity provide a strong framework for predicting its behavior. The reaction is known to be extremely rapid, often described as instantaneous, and is primarily limited by the rate of mixing the reactants.[1]

Physicochemical Properties and Reactivity Data

A summary of the key physicochemical properties of this compound is provided below, alongside a qualitative comparison of its reactivity with other silane (B1218182) compounds.

PropertyValueReference
Chemical Formula C₄H₉Cl₃Si[3]
Molecular Weight 191.56 g/mol [3]
Appearance Colorless liquid
Boiling Point 149 °C (415-416 K)[3]
Density 1.16 g/mL at 25 °C
Flash Point 45 °C
Reactivity with Water Reacts exothermically, possibly violently, to generate corrosive gases.[1]
Silane CompoundSilane ClassReactivity with Water (Qualitative)Half-life (t½) (where available)
This compound TrichlorosilaneExtremely Rapid / Instantaneous< 1 second (estimated)
Methyltrichlorosilane TrichlorosilaneExtremely Rapid / Instantaneous< 1 second (estimated)[1]
γ-Glycidoxypropyltrimethoxysilane TrialkoxysilaneSlow, pH-dependent~26.7 minutes (pH 5.4, 26°C)[4]
Methyltrimethoxysilane TrialkoxysilaneVery short (in methanol, alkaline)Not specified

Hydrolysis and Condensation Pathway

The reaction of this compound with water proceeds through a two-stage mechanism: a rapid hydrolysis step followed by a subsequent condensation step.

Hydrolysis

In the presence of water, the three chlorine atoms on the silicon are sequentially replaced by hydroxyl (-OH) groups. This is a series of nucleophilic substitution reactions where water acts as the nucleophile. Each step of this hydrolysis releases a molecule of hydrogen chloride.

Step 1: C₄H₉SiCl₃ + H₂O → C₄H₉SiCl₂(OH) + HCl Step 2: C₄H₉SiCl₂(OH) + H₂O → C₄H₉SiCl(OH)₂ + HCl Step 3: C₄H₉SiCl(OH)₂ + H₂O → C₄H₉Si(OH)₃ + HCl

The final hydrolysis product is butylsilanetriol (B3053843) (C₄H₉Si(OH)₃).

Condensation

The newly formed silanol groups are highly reactive and readily undergo condensation reactions with each other. In a condensation reaction, two silanol groups combine to form a siloxane bond (Si-O-Si) and release a molecule of water. This process can continue, leading to the formation of linear or cross-linked polysiloxane polymers.

Example Condensation Step: 2 C₄H₉Si(OH)₃ → (HO)₂Si(C₄H₉)-O-Si(C₄H₉)(OH)₂ + H₂O

The extent of this polymerization and the final structure of the polysiloxane network can be influenced by factors such as the concentration of reactants, temperature, and pH.

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation This compound This compound Butyldichlorosilanol Butyldichlorosilanol This compound->Butyldichlorosilanol + H₂O - HCl Butylchlorodiol Butylchlorodiol Butyldichlorosilanol->Butylchlorodiol + H₂O - HCl Butylsilanetriol Butylsilanetriol Butylchlorodiol->Butylsilanetriol + H₂O - HCl Dimer Dimer Butylsilanetriol->Dimer + Butylsilanetriol - H₂O Butylsilanetriol->Dimer Polysiloxane Network Polysiloxane Network Dimer->Polysiloxane Network + Silanols - H₂O

Hydrolysis and subsequent condensation pathway of this compound.

Experimental Protocols

Due to the rapid nature of the hydrolysis reaction, specialized techniques are required to study its kinetics. A common approach is to monitor the production of a reaction product, such as hydrogen chloride.

General Protocol for Quantifying Hydrolysis via Titration

This protocol outlines a general method for determining the extent of this compound hydrolysis by titrating the liberated hydrochloric acid.

Objective: To quantify the moles of HCl produced over time upon the reaction of this compound with water.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetone, diethyl ether)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH indicator (e.g., phenolphthalein) or a pH meter

  • Reaction vessel with a stirring mechanism

  • Burette

  • Pipettes

  • Stopwatch

Procedure:

  • In a reaction vessel, prepare a solution of this compound in an anhydrous solvent. The use of an anhydrous solvent is crucial to prevent premature hydrolysis.

  • Initiate the reaction by adding a known volume of deionized water to the this compound solution while stirring vigorously. Start the stopwatch immediately upon the addition of water.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by adding it to a flask containing a known excess of the standardized NaOH solution.

  • Titrate the unreacted NaOH in the quenching flask with a standardized HCl solution to determine the amount of NaOH that was consumed by the HCl produced during the hydrolysis reaction.

  • Alternatively, directly titrate the aliquot with the standardized NaOH solution to a phenolphthalein (B1677637) endpoint or a specific pH value using a pH meter.

  • Repeat steps 3-6 at various time points to obtain a concentration vs. time profile for the HCl produced.

Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of HCl produced against time. For a pseudo-first-order reaction (if water is in large excess), the rate constant can be calculated from the slope of the natural logarithm of the remaining this compound concentration versus time.

Experimental_Workflow Start Start Prepare this compound in Anhydrous Solvent Prepare this compound in Anhydrous Solvent Start->Prepare this compound in Anhydrous Solvent Initiate Reaction with Water Initiate Reaction with Water Prepare this compound in Anhydrous Solvent->Initiate Reaction with Water Withdraw Aliquot at Time 't' Withdraw Aliquot at Time 't' Initiate Reaction with Water->Withdraw Aliquot at Time 't' Quench Reaction / Titrate with NaOH Quench Reaction / Titrate with NaOH Withdraw Aliquot at Time 't'->Quench Reaction / Titrate with NaOH Calculate [HCl] Produced Calculate [HCl] Produced Quench Reaction / Titrate with NaOH->Calculate [HCl] Produced Repeat for Multiple Time Points Repeat for Multiple Time Points Calculate [HCl] Produced->Repeat for Multiple Time Points Plot [HCl] vs. Time Plot [HCl] vs. Time Repeat for Multiple Time Points->Plot [HCl] vs. Time Determine Reaction Rate Determine Reaction Rate Plot [HCl] vs. Time->Determine Reaction Rate End End Determine Reaction Rate->End

References

An In-depth Technical Guide to the Safe Handling of Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety precautions and handling guidelines for butyltrichlorosilane, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is a colorless liquid with a pungent odor. It is a highly reactive compound, primarily used as an intermediate in the synthesis of various silicon-containing compounds.[1][2][3] Its reactivity, particularly with water, necessitates stringent safety measures.

Table 1: Physical and Chemical Properties of n-Butyltrichlorosilane

PropertyValueReference
Molecular FormulaC4H9Cl3Si[1][4]
Molecular Weight191.56 g/mol [1][5]
CAS Number7521-80-4[1][4]
EC Number231-381-3[1][3]
UN Number1747[1][3][4]
Boiling Point149 °C (lit.)[2]
Flash Point45 °C (113 °F) - closed cup[2]
Density1.16 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.437 (lit.)
Water SolubilityReacts violently[2][6][7][8]
Vapor Density6.4 (Air = 1)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the foundation of safe handling.

Table 2: GHS Hazard Classification for n-Butyltrichlorosilane

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Supplementary Hazards EUH014: Reacts violently with water

Source: Compiled from multiple safety data sheets.[9]

The primary dangers associated with this compound are its flammability and corrosivity. The vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[6][10] Upon contact with water or moisture, it rapidly hydrolyzes to produce toxic and corrosive hydrogen chloride gas.[3][6][10]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is mandatory to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[6][10][11]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[7][8][10] All containers and transfer lines must be grounded and bonded to prevent static discharge.[2][7][10] Use only non-sparking tools.[7][8][10]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential for personal safety.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Hands GlovesNeoprene or nitrile rubber gloves.
Eyes/Face Goggles/Face ShieldChemical safety goggles or a full-face shield. Contact lenses should not be worn.
Skin/Body Protective ClothingWear suitable protective clothing to prevent skin contact.
Respiratory RespiratorA NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended, especially where ventilation is inadequate.

Source: Compiled from multiple safety data sheets.[1][10][11]

Handling Procedures
  • Avoid all contact with skin and eyes.[10]

  • Do not breathe vapors or mists.[10]

  • Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[7][8]

  • Keep away from heat, sparks, and open flames.[7][10]

  • Wash hands thoroughly after handling.[10]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_emergency Verify Access to Emergency Shower & Eyewash prep_hood->prep_emergency prep_materials Gather All Necessary Inert & Grounded Equipment prep_emergency->prep_materials handle_transfer Transfer this compound in Fume Hood prep_materials->handle_transfer handle_ground Use Grounded Containers & Non-Sparking Tools handle_transfer->handle_ground handle_inert Maintain Inert Atmosphere handle_transfer->handle_inert handle_avoid Avoid Contact with Water, Moisture, and Incompatibles handle_transfer->handle_avoid post_close Tightly Seal Container handle_avoid->post_close post_store Store in a Cool, Dry, Well-Ventilated Area post_close->post_store post_clean Clean Work Area Thoroughly post_store->post_clean post_dispose Dispose of Waste According to Regulations post_clean->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Safe Handling Workflow
Storage Conditions

  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6][7][10]

  • Keep containers tightly closed to prevent contact with moisture.[6][7][10]

  • Store under an inert atmosphere.[7]

  • Incompatible Materials: Avoid storage with water, oxidizing agents, alkalis, acids, alcohols, and amines.[8][10]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial to mitigate harm.

First-Aid Measures

Table 4: First-Aid Protocols for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[8][10][11] If not breathing, provide artificial respiration.[7][8]
Skin Contact Immediately remove all contaminated clothing.[7][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Seek immediate medical attention.[10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][10][11] Remove contact lenses if present and easy to do.[10][11] Continue rinsing.[10][11] Seek immediate medical attention.[10][11]
Ingestion Rinse mouth with water.[7][10] DO NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[10][11] Seek immediate medical attention.[8][10]
Accidental Release Measures
  • Evacuate unnecessary personnel from the area.[10]

  • Remove all sources of ignition.[7][10]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.[10]

  • Contain the spill using an inert absorbent material (e.g., dry sand or earth). Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7][10]

  • Do not allow the spill to enter sewers or public waters.[10]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][10] Water spray may be used to cool fire-exposed containers.[6][10]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react violently with the substance to produce corrosive and toxic fumes.[2][6][10]

  • Specific Hazards: Flammable liquid and vapor.[6][10] Containers may explode when heated.[6][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6] Combustion produces hazardous gases such as hydrogen chloride, phosgene, and chlorine.[1][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

G Emergency Response Protocol for this compound Incidents cluster_spill Spill Response cluster_fire Fire Response cluster_exposure Personnel Exposure incident Incident Occurs (Spill, Fire, Exposure) spill_evacuate Evacuate Area incident->spill_evacuate fire_alarm Activate Fire Alarm incident->fire_alarm expo_remove Remove from Exposure incident->expo_remove spill_ignite Remove Ignition Sources spill_evacuate->spill_ignite spill_ppe Don Appropriate PPE spill_ignite->spill_ppe spill_contain Contain with Inert Absorbent Material spill_ppe->spill_contain spill_collect Collect with Non-Sparking Tools into Sealed Container spill_contain->spill_collect fire_extinguish Use Dry Chemical, CO2, or Alcohol Foam fire_alarm->fire_extinguish fire_cool Cool Containers with Water Spray (if safe) fire_alarm->fire_cool fire_scba Wear SCBA and Full Protective Gear fire_alarm->fire_scba fire_no_water DO NOT Use Direct Water Stream fire_extinguish->fire_no_water expo_decontam Decontaminate (Shower, Eyewash) expo_remove->expo_decontam expo_clothing Remove Contaminated Clothing expo_decontam->expo_clothing expo_first_aid Administer First Aid (See Table 4) expo_clothing->expo_first_aid expo_medical Seek Immediate Medical Attention expo_first_aid->expo_medical

Emergency Response Logic

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[10] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in drains or the environment.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties demand rigorous safety protocols. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and ensuring all personnel are trained in proper handling and emergency procedures, the risks associated with its use can be effectively managed. This guide serves as a foundational document for establishing a safe working environment for research and development involving this compound.

References

Butyltrichlorosilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of butyltrichlorosilane, specifically its boiling point and density. It includes detailed experimental protocols for the determination of these properties, with special considerations for the compound's reactivity.

Physicochemical Properties of this compound

This compound (C₄H₉Cl₃Si) is a colorless liquid with a pungent odor.[1] It is a key intermediate in the synthesis of various silicon-containing compounds.[1] Understanding its physical properties, such as boiling point and density, is crucial for its handling, application, and the design of chemical processes.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for purification processes like distillation and for calculating mass-to-volume relationships in experimental setups.

PropertyValueTemperature (°C)PressureReference
Boiling Point149 °C149760 mmHg[2][3]
148.5 °C148.5760 mmHg
Density1.16 g/mL25Not specified[2]
1.1606 g/cm³20Not specified

Experimental Protocols

Given that this compound reacts with water and moist air to produce heat and toxic, corrosive fumes of hydrogen chloride, all experimental procedures must be conducted in a dry, inert atmosphere (e.g., under nitrogen or argon).[3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a moisture-sensitive compound like this compound, a modified distillation or micro-boiling point method is recommended.

Methodology: Simple Distillation under Inert Atmosphere

  • Apparatus Setup: Assemble a standard simple distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Connect the apparatus to a source of inert gas (nitrogen or argon) through a gas inlet adapter on the distillation head. The outlet of the system should be connected to a bubbler to maintain a slight positive pressure of the inert gas and prevent the entry of atmospheric moisture.

  • Sample Preparation: Transfer the this compound sample into the round-bottom flask under the inert atmosphere. Add a few dry boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation: Begin heating the distillation flask gently. As the liquid boils, the vapor will rise, and its temperature will be measured by the thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure during the experiment is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to obtain the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a precise way to determine the density of liquids.

Methodology: Pycnometer Method under Inert Atmosphere

  • Apparatus Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precisely known volume). The drying can be done in an oven, followed by cooling in a desiccator.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

  • Filling the Pycnometer: In a glovebox or under a stream of inert gas, carefully fill the pycnometer with this compound. Ensure there are no air bubbles. Place the stopper, and any excess liquid will be expelled through the capillary in the stopper.

  • Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer and weigh it again to determine the mass of the liquid.

  • Calculation: The density (ρ) is calculated using the following formula:

    ρ = (m₂ - m₁) / V

    where:

    • m₁ is the mass of the empty pycnometer.

    • m₂ is the mass of the pycnometer filled with the liquid.

    • V is the volume of the pycnometer.

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For precise measurements, the pycnometer can be equilibrated in a water bath at a constant temperature before weighing.

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.

Synthesis_of_this compound ButylHalide Butyl Halide (e.g., Butyl Chloride) Grignard Butylmagnesium Halide (Grignard Reagent) ButylHalide->Grignard + Mg in dry ether Mg Magnesium (Mg) Mg->Grignard Product This compound (C4H9SiCl3) Grignard->Product + SiCl4 Byproduct Magnesium Halide (MgXCl) Grignard->Byproduct SiCl4 Silicon Tetrachloride (SiCl4) (in excess) SiCl4->Product SiCl4->Byproduct

Caption: Synthesis of this compound via Grignard Reaction.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound, emphasizing the necessary safety and handling precautions.

Experimental_Workflow start Start prep Prepare Dry Glassware and Inert Atmosphere start->prep sample Handle this compound under Inert Gas prep->sample boiling_point Boiling Point Determination sample->boiling_point density Density Determination sample->density distillation Setup Distillation Apparatus boiling_point->distillation heat Heat and Record Boiling Temperature distillation->heat correct_bp Correct for Atmospheric Pressure heat->correct_bp end End correct_bp->end pycnometer Weigh Empty Pycnometer density->pycnometer fill Fill Pycnometer with Sample pycnometer->fill weigh_full Weigh Filled Pycnometer fill->weigh_full calculate_density Calculate Density weigh_full->calculate_density calculate_density->end

Caption: Workflow for Determining Physical Properties.

References

The Silicon Switch: A Technical Guide to Organosilicon Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of silicon into drug candidates, often referred to as a "sila-substitution" or "silicon switch," has emerged as a compelling strategy in medicinal chemistry. This technical guide provides an in-depth review of organosilicon compounds and their applications in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. By leveraging the unique physicochemical properties of silicon, researchers can fine-tune the potency, selectivity, and pharmacokinetic profiles of therapeutic agents, opening new avenues for drug discovery and optimization.

Physicochemical and Pharmacokinetic Properties of Organosilicon Drugs

The substitution of a carbon atom with a silicon atom can significantly alter a molecule's properties. These changes, summarized in the tables below, can lead to improved drug-like characteristics. For instance, the increased lipophilicity of organosilicon compounds can enhance cell membrane permeability, while altered metabolic pathways can reduce the formation of toxic metabolites.[1][2][3]

Comparative Physicochemical Properties
PropertyHaloperidol (Carbon Analog)Sila-Haloperidol (Silicon Analog)Reference(s)
log D (pH 7.4) 3.43.6[2]
pKa 8.78.5[2]
Solubility in HBSS (pH 7.4) (µg/mL) < 0.1< 0.1[2]
Comparative Pharmacokinetic Parameters
ParameterHaloperidolSila-HaloperidolLoperamideSila-LoperamideReference(s)
Permeability (Caco-2) (10⁻⁶ cm/s) 20.315.1HighLower than Loperamide[2]
Efflux Ratio (Caco-2) 1.83.3Strong P-gp substrateIncreased efflux[2]
Metabolic Stability (Human Liver Microsomes, t₁/₂ min) 2531Readily oxidizedIncreased[2]
CYP Inhibition (IC₅₀, µM) CYP2D6: 0.8, CYP3A4: 2.8CYP2D6: 1.5, CYP3A4: 1.0--[2]

Key Applications in Drug Development

Organosilicon compounds have demonstrated potential in a variety of therapeutic areas, including antipsychotics, anticancer agents, and drug delivery systems.

Sila-Haloperidol: An Antipsychotic with Altered Receptor Selectivity

Sila-haloperidol, a silicon analog of the widely used antipsychotic haloperidol, exhibits a modified receptor binding profile. Notably, it shows a 4.7-fold higher potency at the human dopamine (B1211576) D2 receptor compared to its carbon counterpart.[4] This alteration in selectivity could potentially lead to a more favorable side-effect profile. The metabolic fate of sila-haloperidol is also significantly different, avoiding the formation of a neurotoxic pyridinium (B92312) metabolite associated with haloperidol.[1]

Organosilicon Compounds in Cancer Therapy

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[5][6][7] Natural and synthetic compounds targeting this pathway are of great interest in oncology. While specific organosilicon inhibitors of this pathway are still under investigation, the unique properties of silicon-containing molecules make them attractive candidates for the design of novel anticancer agents. For example, a monoorganotin Schiff base compound has shown potent cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment.[8]

Organosilicon-Based Drug Delivery Systems

Functionalized silica (B1680970) nanoparticles are versatile platforms for targeted drug delivery.[9][10] Their surfaces can be modified with various functional groups to control drug loading and release, and to attach targeting ligands for selective delivery to cancer cells. The synthesis of these nanoparticles can be achieved through methods such as the Stöber process, followed by surface functionalization.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Sila-Haloperidol

The synthesis of sila-haloperidol is a multi-step process that begins with tetramethoxysilane (B109134) and utilizes a 2,4,6-trimethoxyphenyl group as a protecting group for the silicon atom.[1][2] While the full detailed protocol is proprietary, the key synthetic strategy involves the careful construction of the 4-silapiperidinium skeleton followed by the addition of the butyrophenone (B1668137) side chain.

Synthesis of Sila-Loperamide

The synthesis of sila-loperamide starts from triethoxyvinylsilane. A key step involves the use of a 4-methoxyphenyl (B3050149) (MOP) unit as a protecting group for the silicon atom during the multi-step synthesis.

Preparation of Amino-Functionalized Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles via a modified Stöber method followed by surface functionalization with amino groups.[9]

Materials:

Procedure:

  • In a round-bottom flask, mix 160 mL of ethanol and 40 mL of deionized water.

  • Add 10 mL of 25% aqueous ammonia to the mixture and allow it to equilibrate for 15 minutes with stirring.

  • Add 15 mL of TEOS to the solution and stir vigorously for 2 hours at 500 rpm.

  • Centrifuge the resulting silica dispersion for 1 hour at 6000 x g at 4°C.

  • Wash the pellet three times with deionized water by centrifugation at 6000 x g for 30 minutes.

  • Suspend the washed particles in 96% ethanol and dry at 80°C for 12 hours.

  • To functionalize with amino groups, dissolve 200 mg of APTES in 20 mL of water and stir at room temperature for 2 hours.

  • Add a suspension of 1 g of the synthesized silica nanoparticles in 25 mL of ethanol (sonicated for 30 minutes) to the APTES solution.

  • Heat the reaction mixture to 70°C for 23 hours with continuous stirring.

  • Dry the functionalized silica nanoparticles at 80°C for 24 hours.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of an enzyme inhibitor.[11][12]

Materials:

  • Enzyme solution

  • Substrate solution

  • Inhibitor stock solution

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor from the stock solution.

  • In a microplate, add the enzyme solution, assay buffer, and the various concentrations of the inhibitor.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Measure the rate of the enzymatic reaction over time using a microplate reader.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Signaling Pathways and Mechanisms of Action

Understanding the interaction of organosilicon compounds with biological pathways is crucial for rational drug design.

Sila-Haloperidol and the Dopamine D2 Receptor Pathway

Haloperidol and its silicon analog, sila-haloperidol, are antagonists of the dopamine D2 receptor. The binding of these drugs to the D2 receptor inhibits the downstream signaling cascade, which is implicated in the symptoms of psychosis.

G cluster_0 Receptor Binding cluster_1 Intracellular Signaling Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Activates Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Sila-Haloperidol Sila-Haloperidol Sila-Haloperidol->D2 Receptor Inhibits Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase

Caption: Sila-Haloperidol antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The evaluation of potential anticancer compounds involves a series of in vitro assays to determine their cytotoxic and mechanistic effects.

G Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Organosilicon Compound Organosilicon Compound Organosilicon Compound->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assays->Mechanism of Action Studies

Caption: Workflow for in vitro screening of anticancer organosilicon compounds.

PI3K/Akt/mTOR Signaling Pathway in Cancer

This pathway is a key target for cancer therapy. Inhibitors of this pathway can block the uncontrolled growth and proliferation of cancer cells.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Promotes Organosilicon Inhibitor Organosilicon Inhibitor Organosilicon Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical organosilicon compound.

References

An In-depth Technical Guide to the Solubility of Butyltrichlorosilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyltrichlorosilane in common organic solvents. Due to its high reactivity, the choice of solvent is critical for its use in research and synthesis. This document outlines its solubility characteristics, reactivity with different solvent classes, and provides a general protocol for solubility determination.

Introduction to this compound

This compound (C₄H₉Cl₃Si) is a colorless liquid with a pungent odor, widely used as a surface modifier and in the synthesis of various silicon-containing compounds.[1][2] Its utility is largely dictated by the three reactive chloro groups attached to the silicon atom. These groups are highly susceptible to nucleophilic attack, particularly by protic species. This compound reacts violently with water, moist air, or steam, producing heat and toxic, corrosive fumes of hydrogen chloride.[3] It is also reactive towards alcohols and other protic solvents.[3][4] Therefore, handling and dissolution of this compound must be conducted under anhydrous conditions, often under an inert atmosphere such as nitrogen or argon.[5][6]

Solubility of this compound

Data Presentation: Solubility of this compound

Solvent ClassSolventSolubility/ReactivityReference
Ethers Ethyl EtherSoluble[1]
Aromatic Hydrocarbons BenzeneSoluble[1]
TolueneSoluble[1]
Esters Ethyl AcetateSoluble[1]
Alkanes HeptaneSoluble[1]
Protic Solvents Alcohols (e.g., Methanol, Ethanol)Reacts[3][4][7]
WaterReacts Violently[3][4][5]
Ketones Acetone (B3395972)Reacts[3]

Note: The reactivity with protic solvents and acetone is due to the presence of active protons (in the case of alcohols and water) or enolizable protons (in the case of acetone) that can react with the Si-Cl bonds, leading to the decomposition of this compound and the formation of hydrogen chloride and other byproducts.

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a highly reactive compound like this compound in an organic solvent. This protocol emphasizes the necessary safety precautions.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected anhydrous aprotic organic solvent.

Materials:

  • This compound (technical grade, 95% or higher)[1]

  • Anhydrous organic solvent (e.g., heptane, toluene)

  • Small, dry glass vials with screw caps

  • Inert gas (Nitrogen or Argon)

  • Glove box or fume hood

  • Dry syringes and needles

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of Inert Atmosphere: All experiments should be conducted in a glove box or a fume hood with a continuous flow of inert gas to minimize exposure to atmospheric moisture.[5][6]

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent dried over an appropriate drying agent.

  • Initial Qualitative Assessment:

    • In a dry glass vial, add a small, known volume of the anhydrous solvent (e.g., 1 mL).

    • Under an inert atmosphere, add a single drop of this compound to the solvent.

    • Observe for any signs of reaction (e.g., fuming, precipitation, color change) or dissolution.

  • Semi-Quantitative Determination (Titration Method):

    • To a known volume of the anhydrous solvent in a dry, sealed vial, add small, incremental amounts of this compound using a dry syringe.

    • After each addition, cap the vial and mix thoroughly using a vortex mixer or magnetic stirrer until the solute is fully dissolved.

    • Continue adding this compound until a persistent precipitate or cloudiness is observed, indicating that the saturation point has been reached.

    • The total amount of this compound added before saturation can be used to estimate the solubility.

  • Confirmation of Saturation:

    • Allow the saturated solution to stand undisturbed for a period to confirm that the precipitate does not redissolve.

    • If necessary, gentle warming can be applied to see if solubility increases with temperature, followed by cooling to observe recrystallization.

  • Waste Disposal: All materials containing this compound should be quenched carefully with a suitable alcohol (e.g., isopropanol) in a well-ventilated area before disposal, as the reaction can be vigorous.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood or glove box.[5][6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[5]

  • Avoid contact with skin and eyes, as this compound is corrosive.[1]

  • Keep away from water, moisture, and protic solvents to prevent violent reactions and the release of HCl gas.[3][4][5]

  • Ground all equipment to prevent static discharge, as this compound is flammable.[5][6]

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow start Start prep Prepare Inert Atmosphere (Glove Box / Fume Hood) start->prep solvent_prep Select & Prepare Anhydrous Aprotic Solvent prep->solvent_prep qual_assessment Qualitative Assessment: Add 1 drop of this compound to 1 mL Solvent solvent_prep->qual_assessment observe Observe for Dissolution or Reaction qual_assessment->observe semi_quant Semi-Quantitative Titration: Add Incremental Amounts of This compound to Solvent observe->semi_quant If soluble mix Mix Thoroughly After Each Addition semi_quant->mix check_saturation Check for Persistent Precipitate (Saturation) mix->check_saturation check_saturation->semi_quant Not Saturated record Record Total Amount of This compound Added check_saturation->record Saturated end End record->end

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of this compound Reactivity

reactivity_pathway bts This compound (C4H9SiCl3) protic Protic Solvents (e.g., Water, Alcohols) bts->protic Exposure to aprotic Aprotic Solvents (e.g., Heptane, Toluene) bts->aprotic Dissolves in reaction Vigorous Reaction (Hydrolysis/Alcoholysis) protic->reaction dissolution Dissolution (Stable Solution) aprotic->dissolution hcl HCl Gas (Corrosive Fumes) reaction->hcl silanol Silanols / Siloxanes reaction->silanol

Caption: Reactivity of this compound with solvent types.

References

Spectroscopic Analysis of Butyltrichlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of butyltrichlorosilane (C₄H₉Cl₃Si) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the structural information that can be elucidated from these techniques, presents available and estimated spectroscopic data in a structured format, and provides detailed experimental protocols for the analysis of this reactive organosilane.

Introduction

This compound is a key intermediate in the synthesis of various organosilicon compounds, including silicones and self-assembled monolayers. A thorough understanding of its molecular structure is paramount for controlling its reactivity and the properties of the resulting materials. Spectroscopic techniques such as NMR and IR are powerful tools for the structural characterization of this compound. This guide will delve into the ¹H, ¹³C, and ²⁹Si NMR, as well as FTIR spectroscopic signatures of this compound.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for n-butyltrichlorosilane. Due to the limited availability of published, peer-reviewed spectral assignments for this specific compound, some values are estimated based on established chemical shift and absorption frequency ranges for analogous alkyltrichlorosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for n-Butyltrichlorosilane (Estimated)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (H-4)~ 0.9Triplet~ 7
-CH₂- (H-3)~ 1.4Sextet~ 7
-CH₂- (H-2)~ 1.6Quintet~ 7
Si-CH₂- (H-1)~ 1.8Triplet~ 7

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) in a non-polar deuterated solvent like CDCl₃. Values are estimated based on typical ranges for alkyl chains and the influence of the electron-withdrawing -SiCl₃ group.

Table 2: ¹³C NMR Spectroscopic Data for n-Butyltrichlorosilane (Estimated)

CarbonChemical Shift (δ, ppm)
-CH₃ (C-4)~ 13
-CH₂- (C-3)~ 25
-CH₂- (C-2)~ 26
Si-CH₂- (C-1)~ 30

Note: Chemical shifts are referenced to TMS in a non-polar deuterated solvent. Values are estimated based on analogous compounds.

Table 3: ²⁹Si NMR Spectroscopic Data for n-Butyltrichlorosilane (Estimated)

SiliconChemical Shift (δ, ppm)
SiCl₃~ 10 to 20

Note: Chemical shifts are referenced to TMS. This is an estimated value based on the known chemical shifts of other alkyltrichlorosilanes. For example, the ²⁹Si chemical shift of chlorotri-n-butylsilane is reported to be in this range.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: FTIR Spectroscopic Data for n-Butyltrichlorosilane

Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 2960C-H stretch (asymmetric, -CH₃)Strong
~ 2930C-H stretch (asymmetric, -CH₂)Strong
~ 2870C-H stretch (symmetric, -CH₃ & -CH₂)Medium
~ 1465C-H bend (scissoring, -CH₂)Medium
~ 1380C-H bend (umbrella, -CH₃)Medium
~ 840Si-C stretchStrong
~ 600-550Si-Cl stretchVery Strong

Note: Data is interpreted from the ATR-FTIR spectrum of this compound thin films.[1] The Si-Cl stretching region often shows multiple strong bands.

Experimental Protocols

Given the reactivity of this compound, particularly its moisture sensitivity, special care must be taken during sample preparation for spectroscopic analysis.

NMR Spectroscopy Sample Preparation (for moisture-sensitive compounds)
  • Solvent Selection: Choose a dry, deuterated solvent that does not react with the analyte. Chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are suitable choices. Ensure the solvent is stored over molecular sieves to maintain anhydrous conditions.

  • Sample Handling: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • NMR Tube Preparation: Dry the NMR tube in an oven at >100 °C for several hours and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

  • Sample Preparation:

    • In the inert atmosphere, add the deuterated solvent to a clean, dry vial.

    • Add a small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) to the solvent.

    • If necessary, add an internal standard (e.g., TMS).

    • Cap the vial and gently agitate to ensure complete dissolution.

    • Using a clean, dry syringe or pipette, transfer the solution to the prepared NMR tube.

    • Cap the NMR tube securely. Parafilm can be used to seal the cap for extra protection against atmospheric moisture.

  • Data Acquisition: Acquire the NMR spectrum promptly after sample preparation.

FTIR Spectroscopy Sample Preparation (ATR method for moisture-sensitive liquids)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples, especially those that are moisture-sensitive, as it minimizes exposure to the atmosphere.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. It can be cleaned with a solvent like isopropanol (B130326) and dried with a gentle stream of dry nitrogen.

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Sample Application:

    • In a fume hood or under a nitrogen blanket, carefully place a small drop of this compound directly onto the center of the ATR crystal.

    • Due to the volatility and reactivity of the compound, it is advisable to acquire the spectrum immediately.

  • Data Acquisition: Collect the FTIR spectrum. The number of scans can be increased to improve the signal-to-noise ratio.

  • Cleaning: After the analysis, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the analyte.

Visualization of Spectroscopic Analysis Workflow and Data Correlation

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

SpectroscopicAnalysisWorkflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Dry Deuterated Solvent Sample->Prep_NMR Prep_IR Place on Dry ATR Crystal Sample->Prep_IR NMR_Spec NMR Spectrometer (¹H, ¹³C, ²⁹Si) Prep_NMR->NMR_Spec FTIR_Spec FTIR Spectrometer (ATR) Prep_IR->FTIR_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR_Spec->IR_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

SpectroscopicCorrelation Correlation of Spectroscopic Data to Molecular Structure cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Molecule This compound (CH₃CH₂CH₂CH₂SiCl₃) H_NMR ¹H NMR - Number of proton environments - Neighboring protons (multiplicity) - Integration (proton ratio) Molecule->H_NMR Alkyl Chain Protons C_NMR ¹³C NMR - Number of carbon environments Molecule->C_NMR Carbon Backbone Si_NMR ²⁹Si NMR - Silicon chemical environment Molecule->Si_NMR Silicon Center IR FTIR - C-H bonds (stretch, bend) - Si-C bond - Si-Cl bonds Molecule->IR Functional Groups

Caption: Correlation of spectroscopic data to the molecular structure of this compound.

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a comprehensive understanding of its molecular structure. While ¹H and ¹³C NMR confirm the nature of the butyl chain and its connectivity to the silicon atom, ²⁹Si NMR offers direct insight into the electronic environment of the silicon center. FTIR spectroscopy complements this by identifying the characteristic vibrational modes of the alkyl and silicon-chlorine bonds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important organosilicon compound. Due to its reactivity, adherence to stringent sample handling protocols is crucial for obtaining high-quality, reliable spectroscopic data.

References

Mechanism of surface modification using butyltrichlorosilane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Surface Modification Using Butyltrichlorosilane

Introduction

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is a cornerstone of innovation. Surface modification can dictate the biocompatibility of an implant, the fluid dynamics in a microfluidic device, or the adhesion of cells in a culture. This compound (C₄H₉Cl₃Si) is a reactive organosilane compound used to create hydrophobic, self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces, such as glass, silicon wafers, and other metal oxides.[1] This guide provides a comprehensive overview of the mechanism, experimental protocols, and characterization techniques associated with this compound surface modification, tailored for applications in the biomedical and research fields.

Core Mechanism of Surface Modification

The modification of a surface with this compound is a multi-step process known as silanization. This process relies on the reactivity of the trichlorosilyl (B107488) headgroup with surface hydroxyl (-OH) groups and with other silane (B1218182) molecules to form a stable, cross-linked, and covalently bonded monolayer.

The Silanization Process

The formation of a butylsilane (B75430) layer proceeds through three primary stages:

  • Hydrolysis: The process begins with the hydrolysis of the this compound molecules. In the presence of trace amounts of water, either from the atmosphere or adsorbed on the substrate surface, the highly reactive silicon-chlorine (Si-Cl) bonds are hydrolyzed to form silanol (B1196071) groups (Si-OH). This reaction releases hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups on the butylsilane molecule then react with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a silicon wafer). This condensation reaction forms a strong, covalent siloxane bond (Si-O-Substrate), anchoring the butylsilane molecule to the surface.

  • Lateral Polymerization: Subsequently, adjacent silanol groups on neighboring, surface-bound butylsilane molecules undergo condensation reactions with each other. This forms a cross-linked network of siloxane (Si-O-Si) bonds, which adds to the stability and integrity of the monolayer.

Formation of a Self-Assembled Monolayer (SAM)

This sequence of reactions, when performed under controlled conditions, results in the formation of a self-assembled monolayer (SAM).[2] A SAM is a highly organized, single layer of molecules.[2] The butyl chains, being non-polar, orient themselves away from the polar substrate, creating a dense, hydrophobic surface. The quality of the SAM is highly dependent on factors such as the cleanliness of the substrate, the absence of excess water, and the reaction time and temperature.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A This compound (C4H9SiCl3) D Hydrolysis Si-Cl + H2O -> Si-OH + HCl A->D B Hydroxylated Surface (-OH groups) E Condensation Si-OH + HO-Surface -> Si-O-Surface + H2O B->E C Trace Water (H2O) C->D D->E H Byproducts (HCl, H2O) D->H F Lateral Polymerization Si-OH + HO-Si -> Si-O-Si + H2O E->F E->H G Covalently-Bound Monolayer F->G F->H

Fig. 1: Reaction mechanism of this compound surface modification.

Experimental Protocols

Achieving a high-quality, uniform monolayer requires meticulous attention to detail, particularly regarding substrate cleanliness and the exclusion of excess moisture during silanization.

Substrate Preparation and Hydroxylation

A pristine and hydroxylated surface is crucial for the formation of a uniform SAM.[3]

  • Materials:

    • Silicon or glass substrates (e.g., microscope slides, silicon wafers)

    • Acetone (B3395972), Isopropyl alcohol (ACS grade)

    • Sulfuric acid (H₂SO₄), 30% Hydrogen peroxide (H₂O₂) for Piranha solution

    • High-purity nitrogen or argon gas

    • Deionized (DI) water (18.2 MΩ·cm)

    • Sonicator

    • Oxygen plasma cleaner (as an alternative to Piranha solution)

  • Procedure:

    • Solvent Cleaning: To remove organic residues, sonicate the substrates sequentially in acetone and isopropyl alcohol for 15 minutes each.[3]

    • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

    • Surface Activation (Hydroxylation):

      • Piranha Solution Method (Caution: Extremely Corrosive and Reactive): In a designated fume hood, prepare Piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio. Submerge the cleaned substrates in the solution for 30 minutes.[4][5]

      • Oxygen Plasma Method (Safer Alternative): Place the cleaned substrates in an oxygen plasma cleaner and treat according to the manufacturer's instructions (typically 2-5 minutes).[3]

    • Rinsing and Drying: Thoroughly rinse the activated substrates with copious amounts of DI water and dry them again under a stream of nitrogen. The substrates are now highly hydrophilic and should be used immediately for silanization.

Silanization with this compound

This process must be carried out in an anhydrous environment to prevent premature polymerization of the silane in solution.

  • Materials:

    • Activated substrates

    • This compound

    • Anhydrous solvent (e.g., toluene (B28343) or n-hexadecane)[6][7]

    • Anhydrous rinsing solvents (e.g., toluene, acetone, ethanol)

    • Glove box or desiccator with an inert atmosphere

    • Oven

  • Procedure:

    • Prepare Silane Solution: Inside a glove box or under an inert atmosphere, prepare a dilute solution of this compound. A typical starting concentration is around 1-5 mM in an anhydrous solvent like toluene or n-hexadecane.[6]

    • Immersion: Immerse the freshly activated and dried substrates in the silane solution for a specified duration. Reaction times can range from 1 to 24 hours, depending on the desired monolayer density.[4][6]

    • Rinsing: Remove the substrates from the silane solution and rinse them sequentially with the anhydrous reaction solvent (e.g., toluene), followed by acetone and ethanol (B145695) to remove any unbound silane molecules.[4]

    • Curing: Cure the silane layer by baking the substrates in an oven. A typical curing step is at 110-120°C for 30-60 minutes.[3] This step promotes further cross-linking within the monolayer.

    • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination.

G start Start sub_prep Substrate Preparation start->sub_prep sub_clean Solvent Cleaning (Acetone, IPA Sonication) sub_prep->sub_clean sub_dry1 Dry with N2 sub_clean->sub_dry1 sub_activate Surface Activation (Piranha or O2 Plasma) sub_dry1->sub_activate sub_rinse1 Rinse with DI Water sub_activate->sub_rinse1 sub_dry2 Dry with N2 sub_rinse1->sub_dry2 silanization Silanization (Inert Atmosphere) sub_dry2->silanization sol_prep Prepare this compound Solution (e.g., 1-5 mM in Toluene) silanization->sol_prep immersion Immerse Substrate (1-24 hours) sol_prep->immersion post_proc Post-Processing immersion->post_proc rinse2 Rinse Sequentially (Toluene, Acetone, Ethanol) post_proc->rinse2 curing Cure in Oven (e.g., 120°C for 1 hr) rinse2->curing end Functionalized Surface curing->end

Fig. 2: General experimental workflow for surface silanization.

Characterization of this compound Modified Surfaces

A suite of surface-sensitive analytical techniques is employed to verify the successful formation and quality of the SAM.

  • Contact Angle Goniometry: This is a primary and straightforward method to confirm a change in surface energy. A high water contact angle (>90°) indicates a hydrophobic surface, which is the expected outcome of a successful modification with this compound.[8]

  • Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films with sub-nanometer precision. It is used to confirm the formation of a monolayer and measure its thickness.[9][10]

  • Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It is used to assess the uniformity and smoothness of the SAM and to measure surface roughness.[11][12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface. It is used to confirm the presence of silicon, carbon, and oxygen from the silane layer and the reduction of substrate signals.[13][14]

G cluster_techniques Characterization Techniques input Modified Surface ca Contact Angle Goniometry Measures: Wettability (Hydrophobicity) input->ca el Ellipsometry Measures: Layer Thickness input->el afm Atomic Force Microscopy (AFM) Measures: Topography, Roughness input->afm xps X-ray Photoelectron Spectroscopy (XPS) Measures: Elemental Composition, Chemical State input->xps

Fig. 3: Workflow for the characterization of modified surfaces.

Quantitative Data and Analysis

While specific quantitative data for this compound is limited in literature, data from analogous short-chain alkyltrichlorosilanes on silicon/silica substrates provide expected values.

Disclaimer: The following tables synthesize data from various sources. Values can vary significantly based on the exact experimental conditions (e.g., substrate type, cleaning method, reaction time, and measurement parameters).

Table 1: Comparison of Water Contact Angle (WCA)

Silane/Surface Substrate Water Contact Angle (°) Reference
Bare Silicon (with native SiO₂) Silicon 20 - 54 [15][16]
This compound (C4) Silicon/Silica Expected ~90-100 Inferred
Octyltrichlorosilane (C8) Silicon/Silica ~103 [6]

| Octadecyltrichlorosilane (C18) | Silicon/Silica | ~110-114 |[6] |

Table 2: Comparison of SAM Layer Thickness (from Ellipsometry)

Silane Substrate Layer Thickness (nm) Reference
This compound (C4) Silicon/Silica Expected ~0.7-1.0 Estimated
Octadecyltrichlorosilane (C18) Silicon/Silica ~1.9 - 2.5 [10][17]

| 3-mercaptopropyl trimethoxysilane (B1233946) | Silicon | ~6.2 (multilayer) |[18] |

Table 3: Comparison of Surface Roughness (Ra or RMS from AFM)

Surface Substrate Roughness (nm) Reference
Hydroxylated Silicon Silicon ~0.14 [18]
This compound (C4) SAM Silicon/Silica Expected < 0.5 Inferred

| MPTS SAM (after 24h) | Silicon | ~0.5 |[18] |

Table 4: Expected Elemental Composition from XPS

Element Expected Binding Energy (eV) Interpretation Reference
Si 2p ~99 (from Si substrate) Signal from underlying silicon wafer. [19]
Si 2p ~103-104 (from SiO₂) Signal from native oxide and siloxane network. [18][19]
C 1s ~285 Signal from the butyl (C-C, C-H) chains. [13]

| O 1s | ~532-533 | Signal from the SiO₂ substrate and Si-O-Si network. |[13] |

Applications in Research and Drug Development

The ability to precisely control surface hydrophobicity using this compound is valuable in numerous advanced applications.

  • Biocompatible Coatings: Hydrophobic surfaces can reduce non-specific protein adsorption and bacterial adhesion, which is critical for improving the biocompatibility and longevity of medical implants and devices.[20][21]

  • Microfluidics and Lab-on-a-Chip: In microfluidic devices, modifying channel surfaces to be hydrophobic can control fluid flow, prevent sample adhesion to channel walls, and enable applications like droplet-based assays.

  • Biosensors: Creating well-defined, passivated surfaces is a crucial step in fabricating biosensors, ensuring that biological molecules of interest only bind to specific, functionalized areas.[1]

  • Controlled Drug Delivery: The hydrophobicity of a coating can be tuned to control the elution rate of drugs from a device surface, enabling sustained-release formulations.[21]

G cluster_outcomes Improved Device Performance start Biomedical Device (e.g., Implant, Stent) mod Surface Modification with This compound start->mod prop Creates Hydrophobic, Low-Energy Surface mod->prop outcome1 Reduced Protein Adsorption & Biofouling prop->outcome1 outcome2 Controlled Drug Elution prop->outcome2 outcome3 Enhanced Biocompatibility prop->outcome3

Fig. 4: Logical pathway for biomedical applications.

References

An In-depth Technical Guide to Butyltrichlorosilane: Commercial Suppliers, Purity Grades, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyltrichlorosilane (CAS No. 7521-80-4), a versatile organosilicon compound. The guide details its commercial availability, purity grades, and key experimental protocols relevant to research and development, particularly in surface modification and analytical chemistry.

Commercial Suppliers and Purity Grades

This compound is available from a range of commercial suppliers, each offering various purity grades suitable for different applications, from general synthesis to high-purity requirements in electronics and pharmaceutical development. The following tables summarize the available grades and their typical specifications based on publicly available data. It should be noted that detailed impurity profiles, especially for trace metals in high-purity grades, are often proprietary and may require direct inquiry with the supplier.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
American Elements--INVALID-LINK--Offers a wide range of purities, including high-purity grades up to 99.999% (5N).[1]
Sigma-Aldrich (Merck)--INVALID-LINK--Provides various grades, including a 99% purity product.[2]
Thermo Scientific Chemicals--INVALID-LINK--Formerly Alfa Aesar, offers grades such as 97+%.[3][4][5][6][7]
Gelest, Inc.--INVALID-LINK--Specializes in silicon compounds and offers n-butyltrichlorosilane.[8]
Alfa Chemistry--INVALID-LINK--Lists n-butyltrichlorosilane with a purity of 97%.[9]
LookChem--INVALID-LINK--A platform listing various suppliers and their offered purities, including >98.0% (GC).[10]

Table 2: Purity Grades and Specifications of this compound

Purity GradeSupplier(s)Assay (Purity)AppearanceRefractive Index (n20/D)Boiling Point (°C)Density (g/mL at 25°C)
96% (tert-butyltrichlorosilane)Sigma-Aldrich96%Solid-132-134-
97+%Thermo Scientific Chemicals, Alfa Chemistry≥97.0%Clear colorless to pale yellow liquid1.4345-1.4395 @ 20°C142-1431.16
>98.0% (GC)TCI Chemical (via LookChem)>98.0%----
99%Sigma-Aldrich99%Liquid1.437 (lit.)149 (lit.)1.16 (lit.)
99% (2N)American Elements99%Colorless Liquid-1491.16
99.9% (3N)American Elements99.9%Colorless Liquid-1491.16
99.99% (4N)American Elements99.99%Colorless Liquid-1491.16
99.999% (5N)American Elements99.999%Colorless Liquid-1491.16

Note: "lit." refers to literature values. Specifications for some suppliers were not fully available and are marked with "-".

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and can be adapted for specific research needs.

2.1. Protocol for Surface Modification of Glass Substrates

This protocol describes a general method for creating a hydrophobic surface on glass slides using this compound. This is relevant for applications such as creating self-assembled monolayers (SAMs) and modifying surfaces in microfluidic devices.

Materials:

  • Glass microscope slides

  • This compound (appropriate purity grade for the application)

  • Anhydrous toluene (B28343) (or other anhydrous organic solvent like hexane)

  • Deionized (DI) water

  • Isopropanol (B130326)

  • Nitrogen gas stream

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Oven or hot plate

Methodology:

  • Substrate Cleaning:

    • Immerse the glass slides in a piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the slides thoroughly with copious amounts of DI water.

    • Rinse with isopropanol.

    • Dry the slides under a stream of nitrogen gas.

    • Heat the slides in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane (B1218182).

    • Immerse the cleaned and dried glass slides in the this compound solution for 1-2 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.

    • Alternatively, for vapor-phase deposition, place the cleaned slides in a desiccator along with a small vial containing a few drops of this compound. Evacuate the desiccator to facilitate the deposition of the silane onto the glass surface.

  • Post-Deposition Treatment:

    • Remove the slides from the silane solution and rinse them with fresh anhydrous toluene to remove any physisorbed silane molecules.

    • Cure the slides by heating them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.

    • After curing, sonicate the slides in toluene and then isopropanol for 5-10 minutes each to remove any remaining unbound silane.

    • Dry the slides with a stream of nitrogen gas. The surface should now be hydrophobic.

2.2. Protocol for Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the determination of the purity of this compound and the identification of volatile impurities using gas chromatography.[11]

Materials and Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A mass spectrometer (MS) detector can be used for definitive peak identification.

  • Capillary column suitable for the analysis of chlorosilanes (e.g., a non-polar or mid-polar column).

  • Anhydrous heptane (B126788) or other suitable anhydrous solvent for sample dilution.

  • This compound sample.

  • Gastight syringe for liquid sample injection.

Methodology:

  • Sample Preparation:

    • Due to the reactive nature of this compound, all sample handling should be performed in a dry environment (e.g., in a glove box or under a nitrogen blanket) to prevent hydrolysis.

    • Prepare a dilute solution of the this compound sample in anhydrous heptane. The concentration will depend on the sensitivity of the detector but is typically in the range of 1-5 mg/mL.

  • GC Conditions:

    • Injector:

      • Temperature: 150-200°C (must be high enough to vaporize the sample but low enough to prevent degradation).

      • Injection volume: 1 µL.

      • Split ratio: Adjust as necessary to avoid column overloading (e.g., 50:1).

    • Column:

      • A common choice is a 5% phenyl-methylpolysiloxane column (or similar).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

      • (This is a starting point and should be optimized for the specific column and expected impurities.)

    • Carrier Gas:

      • Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Detector (FID):

      • Temperature: 250-300°C.

      • Hydrogen flow: ~30 mL/min.

      • Airflow: ~300 mL/min.

      • Makeup gas (Nitrogen or Helium) flow: ~25 mL/min.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard or by GC-MS analysis.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Identify impurity peaks by comparing their retention times to known standards or by analyzing their mass spectra if using a GC-MS system.

Visualizations

Diagram 1: Hierarchy of this compound Purity Grades

Caption: Hierarchy of available this compound purity grades and their suppliers.

Diagram 2: Experimental Workflow for Surface Modification

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment start Start: Glass Substrate cleaning Piranha Solution Cleaning start->cleaning rinsing DI Water & Isopropanol Rinse cleaning->rinsing drying Nitrogen Drying & Oven Bake rinsing->drying immersion Immerse Substrate drying->immersion solution_prep Prepare this compound Solution in Anhydrous Solvent solution_prep->immersion solvent_rinse Anhydrous Solvent Rinse immersion->solvent_rinse curing Oven Curing solvent_rinse->curing sonication Sonication in Solvents curing->sonication final_dry Final Nitrogen Dry sonication->final_dry end End: Hydrophobic Surface final_dry->end

Caption: Workflow for surface modification of glass with this compound.

References

Methodological & Application

Application Notes and Protocols for the Formation of Self-Assembled Monolayers (SAMs) with Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the formation of self-assembled monolayers (SAMs) using butyltrichlorosilane (C4H9Cl3Si) on hydroxylated surfaces such as silicon wafers with a native oxide layer and glass. This compound SAMs create a hydrophobic surface, which can be utilized in a variety of applications, including the control of surface energy, biocompatibility modification, and as a foundational layer for further surface functionalization in drug development and diagnostics.

Introduction

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid substrate. The process is driven by the chemical affinity of a specific "head group" on the molecule for the substrate and the van der Waals interactions between adjacent molecules. For alkyltrichlorosilanes like this compound, the trichlorosilyl (B107488) head group reacts with surface hydroxyl (-OH) groups to form stable siloxane (Si-O-Si) bonds, covalently attaching the butyl chains to the surface. The alkyl chains then orient themselves to create a dense, hydrophobic monolayer.

The quality of the resulting SAM is highly dependent on the cleanliness of the substrate, the absence of water in the deposition solvent, and the precise control of deposition parameters.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound SAMs. It is important to note that specific values can vary depending on the exact experimental conditions. Data for this compound is supplemented with data from other short-chain alkyltrichlorosilanes to provide a comprehensive overview.

Table 1: Physicochemical Properties of this compound SAMs

PropertyTypical Value RangeCharacterization Technique
Water Contact Angle (Static) 90° - 100°Contact Angle Goniometry
Monolayer Thickness 0.7 - 1.2 nmEllipsometry, AFM
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)

Table 2: Comparative Data of Short-Chain Alkyltrichlorosilane SAMs

Alkyl ChainWater Contact Angle (Static)Monolayer Thickness (nm)
Methyl (C1)~70° - 80°~0.5 - 0.7
Propyl (C3)~85° - 95°~0.6 - 1.0
Butyl (C4) ~90° - 100° ~0.7 - 1.2
Octyl (C8)~100° - 110°~1.2 - 1.7

Note: Values for this compound are based on trends observed for other short-chain alkylsilanes, as direct comprehensive studies are limited.

Experimental Protocols

The formation of high-quality this compound SAMs requires meticulous attention to detail, particularly concerning substrate preparation and the exclusion of moisture during the deposition process. Both solution-phase and vapor-phase deposition methods are described below.

A clean, hydrophilic surface with a high density of hydroxyl groups is crucial for the formation of a dense and stable SAM.

Materials:

  • Silicon wafers or glass slides

  • Acetone (semiconductor grade)

  • Isopropanol (B130326) (semiconductor grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Nitrogen gas (high purity)

  • UV/Ozone cleaner or plasma cleaner (alternative to Piranha solution)

Procedure:

  • Initial Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (Hydroxylation):

    • Piranha Etching (Recommended): Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes at 80-120°C.

    • UV/Ozone or Plasma Treatment (Alternative): Expose the substrates to a UV/Ozone cleaner or an oxygen plasma cleaner for 10-20 minutes.

  • Final Rinse and Dry: Thoroughly rinse the hydroxylated substrates with copious amounts of DI water and then dry them completely under a stream of nitrogen gas. The substrates should be used immediately for SAM deposition to prevent atmospheric contamination.

This is the most common method for forming alkylsilane SAMs. The entire procedure should be performed in a low-humidity environment, such as a glovebox or a desiccator.

Materials:

  • Hydroxylated substrates

  • Anhydrous solvent (e.g., toluene (B28343), hexane, or a mixture of hexadecane (B31444) and carbon tetrachloride)

  • This compound (≥99%)

  • Glass deposition vials with caps

  • Nitrogen gas or argon gas

Procedure:

  • Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent. The solvent must be strictly anhydrous to prevent premature hydrolysis and polymerization of the silane (B1218182) in solution.

  • Substrate Immersion: Place the freshly prepared hydroxylated substrates in the deposition vials. Immediately immerse the substrates in the this compound solution.

  • Deposition: Seal the vials to prevent exposure to atmospheric moisture. Allow the deposition to proceed for 1-4 hours at room temperature. The optimal immersion time may need to be determined empirically.

  • Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules. Follow this with a rinse with a more polar solvent like isopropanol or ethanol (B145695).

  • Drying: Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

  • Curing (Optional but Recommended): To promote the formation of a stable cross-linked siloxane network, bake the coated substrates in an oven at 100-120°C for 30-60 minutes.

Vapor-phase deposition can produce highly uniform monolayers and is an alternative to the solution-phase method.

Materials:

  • Hydroxylated substrates

  • This compound (≥99%)

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Small vial

Procedure:

  • Setup: Place the freshly prepared hydroxylated substrates inside the vacuum desiccator. In a separate small, open vial, place a few drops of this compound. Position the vial within the desiccator, ensuring it is not in direct contact with the substrates.

  • Deposition: Evacuate the desiccator to a low pressure (e.g., <1 Torr). The this compound will vaporize and fill the chamber. Allow the deposition to proceed for 2-12 hours at room temperature.

  • Venting and Rinsing: After the deposition period, vent the desiccator with dry nitrogen or argon gas. Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) followed by isopropanol or ethanol to remove any loosely bound molecules.

  • Drying and Curing: Dry the coated substrates under a stream of high-purity nitrogen gas. Curing can be performed as described in the solution-phase protocol.

Characterization of the SAM

The quality and properties of the this compound SAM should be verified using appropriate surface analysis techniques.

  • Contact Angle Goniometry: This is a simple and effective method to confirm the formation of a hydrophobic monolayer. A significant increase in the water contact angle compared to the bare hydroxylated substrate indicates successful SAM formation.

  • Ellipsometry: This technique can be used to measure the thickness of the SAM with sub-nanometer resolution.

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of monolayer uniformity and the measurement of surface roughness.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the SAM and the substrate.

Visualizations

SAM_Formation_Workflow sub_prep Substrate Preparation cleaning Initial Cleaning (Acetone, IPA, DI Water) sub_prep->cleaning drying1 Drying (Nitrogen Stream) cleaning->drying1 hydroxylation Surface Hydroxylation (Piranha or UV/Ozone) drying1->hydroxylation final_rinse Final Rinse and Dry hydroxylation->final_rinse sam_deposition SAM Deposition final_rinse->sam_deposition solution_prep Solution Preparation (Anhydrous Solvent + this compound) sam_deposition->solution_prep Solution Phase vapor_deposition Vapor Phase Deposition (2-12 hours in vacuum) sam_deposition->vapor_deposition Vapor Phase immersion Substrate Immersion (1-4 hours) solution_prep->immersion post_deposition Post-Deposition Treatment immersion->post_deposition vapor_deposition->post_deposition rinsing Rinsing (Anhydrous Solvent -> IPA/Ethanol) post_deposition->rinsing drying2 Drying (Nitrogen Stream) rinsing->drying2 curing Curing (100-120°C for 30-60 min) drying2->curing characterization Characterization curing->characterization SAM_Signaling_Pathway substrate Hydroxylated Substrate (-OH groups) condensation1 Condensation with Substrate substrate->condensation1 silane This compound (C4H9SiCl3) hydrolysis Hydrolysis (with trace surface water) silane->hydrolysis silanetriol Butylsilanetriol (C4H9Si(OH)3) hydrolysis->silanetriol silanetriol->condensation1 condensation2 Intermolecular Condensation silanetriol->condensation2 covalent_bond Covalent Si-O-Si Bond (Monolayer Anchoring) condensation1->covalent_bond crosslinking Cross-linked Polysiloxane Network condensation2->crosslinking

Surface Modification Protocol: Self-Assembled Monolayers of Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the surface modification of hydroxylated substrates (e.g., glass, silicon wafers, metal oxides) using butyltrichlorosilane to form a hydrophobic self-assembled monolayer (SAM). This process is critical for applications requiring controlled surface wettability, such as in microfluidics, biocompatible coatings, and biosensor fabrication. This compound reacts with surface silanol (B1196071) groups to create a dense, covalently bonded alkylsilane layer, significantly altering the surface energy and hydrophobicity.

The reaction proceeds via the hydrolysis of the trichlorosilyl (B107488) headgroup with trace water on the substrate surface, followed by condensation and covalent linkage to the surface hydroxyl groups and adjacent silane (B1218182) molecules. The butyl tail groups then form a hydrophobic outer surface. Careful control of reaction conditions, particularly moisture, is crucial for the formation of a well-ordered monolayer.

Quantitative Data Summary

Quantitative data for surfaces modified specifically with this compound is limited in publicly available literature. However, the following table presents representative data for short to medium-chain alkylsilanes, which can be considered indicative of the performance of a this compound-derived monolayer.[1]

PropertySubstrateTypical Value RangeCharacterization Technique
Water Contact Angle Silicon/Glass90° - 110°Contact Angle Goniometry
Surface Free Energy Silicon/Glass20 - 30 mN/mContact Angle Goniometry (using multiple liquids)
Monolayer Thickness Silicon0.7 - 1.5 nmEllipsometry, Atomic Force Microscopy (AFM)
Surface Roughness (RMS) Silicon< 0.5 nmAtomic Force Microscopy (AFM)

Experimental Protocol

This protocol details the necessary steps for substrate preparation, silanization with this compound, and post-treatment processing to achieve a high-quality hydrophobic surface modification.

Materials and Reagents:

  • Substrates (e.g., glass slides, silicon wafers)

  • This compound (CH₃(CH₂)₃SiCl₃), 99% or higher purity

  • Anhydrous solvent (e.g., n-hexadecane, toluene (B28343), or hexane)

  • Acetone (B3395972), reagent grade

  • Methanol, reagent grade

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION) or suitable cleaning agent

  • Nitrogen gas, high purity

  • Oven or hotplate

  • Sonicator

  • Glass beakers and petri dishes

Safety Precautions:

  • This compound is a flammable liquid and vapor that reacts violently with water to produce toxic and corrosive hydrogen chloride gas.[2][3] Handle only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5]

  • Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care, and never store in a sealed container.

  • Ensure all glassware is thoroughly dried before introducing this compound to prevent uncontrolled reactions.

Step 1: Substrate Cleaning and Hydroxylation
  • Place the substrates in a glass beaker and sonicate in acetone for 15-20 minutes to remove organic residues.

  • Rinse the substrates thoroughly with DI water.

  • Immerse the substrates in Piranha solution for 30-60 minutes to remove organic contaminants and hydroxylate the surface. (Note: As a safer alternative, plasma cleaning or treatment with a base bath can also be effective for cleaning and hydroxylation).

  • Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Place the cleaned substrates in an oven at 110-120°C for at least 30 minutes to ensure complete removal of residual water.

Step 2: Silanization Reaction
  • In a fume hood, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., n-hexadecane or toluene) in a dry glass container.

  • Allow the cleaned, dried substrates to cool to room temperature in a desiccator.

  • Immerse the substrates in the this compound solution. Ensure the entire surface to be modified is covered.

  • Cover the container to minimize exposure to atmospheric moisture.

  • Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation may be applied.

Step 3: Post-Silanization Cleaning and Curing
  • Remove the substrates from the silanization solution.

  • Rinse the substrates with the anhydrous solvent (e.g., toluene or hexane) to remove any excess, unreacted silane.

  • Sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove physisorbed molecules.

  • Rinse the substrates with acetone and then methanol.

  • Dry the substrates under a stream of nitrogen gas.

  • Cure the modified substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

  • Store the modified substrates in a clean, dry environment, such as a desiccator.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment sub_cleaning Sonication in Acetone sub_rinsing1 DI Water Rinse sub_cleaning->sub_rinsing1 sub_hydroxylation Piranha Solution Treatment sub_rinsing1->sub_hydroxylation sub_rinsing2 Extensive DI Water Rinse sub_hydroxylation->sub_rinsing2 sub_drying Nitrogen Drying & Oven Bake sub_rinsing2->sub_drying prepare_solution Prepare this compound Solution immersion Immerse Substrates in Solution sub_drying->immersion prepare_solution->immersion reaction React for 1-2 hours immersion->reaction post_rinse1 Rinse with Anhydrous Solvent reaction->post_rinse1 post_sonicate Sonicate in Anhydrous Solvent post_rinse1->post_sonicate post_rinse2 Rinse with Acetone/Methanol post_sonicate->post_rinse2 post_drying Nitrogen Drying post_rinse2->post_drying post_curing Oven Cure at 110-120°C post_drying->post_curing

Caption: Experimental workflow for surface modification with this compound.

reaction_mechanism substrate Substrate-OH (Hydroxylated Surface) surface_bond Substrate-O-Si(OH)₂(CH₂)₃CH₃ (Covalent Surface Bond) substrate->surface_bond Condensation silane CH₃(CH₂)₃SiCl₃ (this compound) hydrolyzed_silane CH₃(CH₂)₃Si(OH)₃ (Hydrolyzed Silane) silane->hydrolyzed_silane Hydrolysis h2o Trace H₂O h2o->hydrolyzed_silane hcl 3HCl hydrolyzed_silane->hcl hydrolyzed_silane->surface_bond crosslink Cross-linked Monolayer (Si-O-Si bonds) surface_bond->crosslink Condensation

Caption: Simplified reaction pathway for this compound surface modification.

References

Applications of Butyltrichlorosilane in the Microelectronics Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltrichlorosilane (C₄H₉Cl₃Si) is a versatile organosilane compound that plays a crucial role in the microelectronics industry. Its primary application lies in the formation of self-assembled monolayers (SAMs) on various substrates, most notably silicon wafers. These ultra-thin organic layers are formed through the spontaneous chemisorption of the this compound molecules onto a hydroxylated surface, creating a dense and covalently bound film. The butyl group provides a hydrophobic and non-polar interface, which is instrumental in several microfabrication processes.

The unique properties of this compound SAMs, including their ability to control surface energy, passivate surfaces, and promote adhesion, make them highly valuable in the manufacturing of integrated circuits, microelectromechanical systems (MEMS), and organic electronic devices. This document provides detailed application notes and experimental protocols for the use of this compound in the microelectronics industry, aimed at researchers and professionals in the field.

Key Applications

The principal applications of this compound in microelectronics are:

  • Surface Hydrophobization: Creating a water-repellent surface on silicon wafers and other substrates is critical for preventing moisture-related defects and controlling fluid behavior in microfluidic devices.

  • Surface Passivation: Passivating semiconductor surfaces to reduce electronic trap states and improve device performance and stability is a key application.[1][2]

  • Adhesion Promotion: Enhancing the adhesion of photoresists to substrates is crucial for high-fidelity pattern transfer during photolithography.[3][4][5][6]

Application Note 1: Surface Hydrophobization via Self-Assembled Monolayer Formation

The formation of a this compound SAM on a silicon wafer renders the surface highly hydrophobic. This is due to the dense packing of the butyl groups, which present a low-energy, non-polar interface.

Quantitative Data

While specific data for this compound is not extensively published, the following table provides typical quantitative values for short-chain alkyltrichlorosilane SAMs on silicon wafers, which are representative of what can be expected for this compound.

PropertyTypical Value RangeCharacterization Technique
Water Contact Angle 90° - 105°Contact Angle Goniometry
Monolayer Thickness 0.5 - 1.0 nmEllipsometry
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)[7][8][9]

Table 1: Typical properties of short-chain alkyltrichlorosilane SAMs on silicon wafers.

Experimental Protocol: Solution-Phase Deposition of this compound SAM

This protocol details the formation of a this compound SAM on a silicon wafer from a solution phase.

Materials:

  • This compound (≥97%)

  • Anhydrous Toluene (B28343) or Hexane (semiconductor grade)

  • Silicon wafers (prime grade, <100> or <111> orientation)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Sonicator

  • Oven or hotplate

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Place the silicon wafers in a beaker.

    • Prepare a Piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Immerse the wafers in the Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • Heat the wafers in an oven at 110-120°C for at least 30 minutes to remove any residual water.

  • Silanization Solution Preparation:

    • In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.

  • SAM Deposition:

    • Immerse the cleaned and dried substrates into the silanization solution.

    • Seal the container to prevent exposure to atmospheric moisture.

    • Allow the self-assembly process to proceed for 1-2 hours at room temperature.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the silanization solution.

    • Rinse the substrates sequentially with fresh anhydrous toluene (or hexane) and then ethanol (B145695) to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

    • To enhance the covalent bonding and ordering of the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

Experimental Workflow

Solution_Phase_Deposition cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Piranha Piranha Cleaning (H₂SO₄/H₂O₂) Rinse_DI DI Water Rinse Piranha->Rinse_DI Dry_N2_1 Nitrogen Dry Rinse_DI->Dry_N2_1 Bake Dehydration Bake (110-120°C) Dry_N2_1->Bake Immersion Immerse Substrate (1-2 hours) Bake->Immersion Solution Prepare this compound Solution (1-5 mM) Solution->Immersion Rinse_Solvent Solvent Rinse (Toluene/Ethanol) Immersion->Rinse_Solvent Dry_N2_2 Nitrogen Dry Rinse_Solvent->Dry_N2_2 Cure Curing Bake (110-120°C) Dry_N2_2->Cure

Solution-phase deposition workflow for this compound SAM.

Application Note 2: Surface Passivation of Semiconductor Devices

Surface passivation is a critical step in semiconductor device fabrication to reduce the density of electronic states at the semiconductor-dielectric interface, which can act as recombination centers and degrade device performance.[1][2] this compound SAMs can provide an effective passivation layer due to their chemical stability and ability to form a dense, defect-free interface.

Mechanism of Passivation

The trichlorosilyl (B107488) head group of this compound reacts with surface hydroxyl groups on the semiconductor (e.g., silicon with a native oxide layer), forming stable Si-O-Si bonds. This process effectively terminates dangling bonds and reduces the number of charge trapping sites at the surface. The hydrophobic nature of the butyl tail group also helps to prevent the adsorption of water and other polar molecules that can contribute to surface leakage currents.

Experimental Protocol: Vapor-Phase Deposition for Surface Passivation

Vapor-phase deposition can lead to more uniform and reproducible monolayers with fewer surface aggregates compared to solution-based methods, which is often preferred for sensitive electronic applications.[10]

Materials:

  • This compound (≥97%)

  • Silicon wafers or other semiconductor substrates

  • Vacuum deposition chamber or desiccator

  • Heating mantle or hotplate

  • Schlenk line or other vacuum source

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in the solution-phase deposition protocol (Piranha cleaning or oxygen plasma treatment).

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates inside a vacuum deposition chamber or a sealed vacuum desiccator.

    • Place a small, open container (e.g., a glass vial) containing a few drops of this compound inside the chamber, ensuring it will not spill.

  • Deposition Process:

    • Evacuate the chamber to a base pressure of <1 Torr.

    • Gently heat the this compound source to 50-70°C to increase its vapor pressure.

    • Allow the deposition to proceed for 2-4 hours at room temperature or with slight substrate heating (e.g., 50°C).

  • Post-Deposition Treatment:

    • Stop heating the silane (B1218182) and allow the chamber to cool.

    • Purge the chamber with dry nitrogen gas to remove excess, non-covalently bound silane.

    • Remove the coated substrates and cure them in an oven at 110-120°C for 30-60 minutes.

Logical Relationship of Passivation

Passivation_Mechanism Semiconductor Semiconductor Surface (e.g., Si with native SiO₂) Dangling_Bonds Surface Defects (Dangling Bonds, -OH groups) Semiconductor->Dangling_Bonds Reaction Chemisorption & Covalent Bonding Dangling_Bonds->Reaction This compound This compound (C₄H₉SiCl₃) This compound->Reaction SAM_Layer Dense Butyl-terminated SAM Reaction->SAM_Layer Passivated_Surface Passivated Surface SAM_Layer->Passivated_Surface Reduced_Traps Reduced Trap States Passivated_Surface->Reduced_Traps Improved_Performance Improved Device Performance (Lower leakage, higher stability) Reduced_Traps->Improved_Performance

Mechanism of surface passivation by this compound SAM.

Application Note 3: Adhesion Promotion in Photolithography

Proper adhesion of photoresist to the wafer surface is critical for achieving high-resolution patterns in photolithography.[3][4][5][6] Poor adhesion can lead to pattern lifting, undercutting, and other defects. This compound SAMs can act as effective adhesion promoters by modifying the surface energy of the substrate to be more compatible with the photoresist.

Principle of Adhesion Promotion

Most silicon surfaces with a native oxide layer are hydrophilic due to the presence of silanol (B1196071) (-SiOH) groups. Photoresists, being organic polymers, are generally hydrophobic. This mismatch in surface energy can lead to poor wetting and adhesion. By forming a hydrophobic butyl-terminated SAM, the surface becomes more organophilic, promoting better spreading and adhesion of the photoresist.

Quantitative Data for Adhesion Promotion

The effectiveness of an adhesion promoter can be indirectly assessed by measuring the contact angle of water on the treated surface. A higher contact angle indicates a more hydrophobic surface, which generally correlates with better photoresist adhesion.

Surface TreatmentTypical Water Contact AngleExpected Photoresist Adhesion
Cleaned Silicon (Hydrophilic) < 15°Poor
This compound SAM 90° - 105°Excellent
HMDS (Hexamethyldisilazane) 70° - 85°Good to Excellent

Table 2: Comparison of surface treatments for photoresist adhesion.

Experimental Protocol: Adhesion Promotion for Photolithography

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the silicon wafer as previously described.

  • This compound SAM Formation:

    • Deposit a this compound SAM using either the solution-phase or vapor-phase protocol. The vapor-phase method is often preferred in a cleanroom environment to minimize contamination.

  • Photoresist Coating:

    • Immediately after the SAM formation and curing, proceed with the standard photoresist spin coating process.

  • Subsequent Lithography Steps:

    • Perform soft bake, exposure, post-exposure bake (if required), and development according to the photoresist manufacturer's specifications.

Experimental Workflow for Adhesion Promotion

Adhesion_Promotion_Workflow Start Start: Clean Wafer SAM_Formation This compound SAM Deposition Start->SAM_Formation Photoresist_Coating Photoresist Spin Coating SAM_Formation->Photoresist_Coating Soft_Bake Soft Bake Photoresist_Coating->Soft_Bake Exposure UV Exposure Soft_Bake->Exposure Develop Development Exposure->Develop End Patterned Wafer Develop->End

Workflow for using this compound as an adhesion promoter.

Conclusion

This compound is a valuable chemical in the microelectronics industry, primarily for the formation of self-assembled monolayers that provide hydrophobic, passivating, and adhesion-promoting surfaces. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals to effectively utilize this compound in their microfabrication processes. The ability to precisely control surface properties at the molecular level using this compound SAMs will continue to be a key enabling technology in the advancement of microelectronics.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with Butyltrichlorosilane Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating hydrophobic surfaces using butyltrichlorosilane. This process, known as silanization, is a robust method for modifying the surface properties of various materials, rendering them water-repellent. Such surfaces are critical in a multitude of research and development applications, including cell culture, microfluidics, drug delivery, and medical device manufacturing. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes of this compound treatment.

Principle of this compound-Induced Hydrophobicity

Silanization with this compound (C₄H₉Cl₃Si) is a chemical process that covalently bonds a butylsiloxy layer to a substrate.[1] This process fundamentally alters the surface energy. Most inorganic substrates like glass, silicon, and metal oxides are hydrophilic due to the presence of surface hydroxyl (-OH) groups, which readily form hydrogen bonds with water.

The silanization process involves the following key steps:

  • Hydrolysis: The trichlorosilyl (B107488) group (-SiCl₃) of this compound reacts rapidly with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol (B1196071) intermediates (-Si(OH)₃).[2]

  • Condensation: These silanol intermediates then react with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).

  • Polymerization: Adjacent silanol molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface.

The exposed butyl groups (C₄H₉-), being nonpolar hydrocarbon chains, create a low-energy surface that repels water, resulting in a hydrophobic character.[1]

Quantitative Data Summary

The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The following tables summarize typical water contact angles achieved on glass surfaces with different silane (B1218182) treatments. While specific data for this compound is limited in publicly available literature, the values for other short-chain alkyltrichlorosilanes provide a reasonable expectation of performance.

Table 1: Water Contact Angles on Silanized Glass Surfaces

Silanizing AgentSubstrateTreatment MethodWater Contact Angle (θ)
Alkyltrichlorosilanes (general)GlassSolution & Vapor Phase> 90°
MethyltrichlorosilaneGlassLiquid Phase157-169°[3]
MethyltrichlorosilaneGlassGas Phase166-172°[3]
(3-Aminopropyl)triethoxysilane (APTES)GlassSolution Phase (2-8% in acetone)40-80°[4]
Untreated GlassGlass-< 10°[5]

Table 2: Stability of Silane-Treated Surfaces

Silane TypeConditionObservationReference
AlkyltrichlorosilaneThermal (Vacuum)Stable up to ~467°C (740 K)[6]
Perfluorodecyltriethoxysilane (PFDS)Thermal (Vacuum)Stable up to 350°C[7]
Octadecyltrichlorosilane (OTS)Thermal (Vacuum)Stable up to 300°C[6]
AminosilanesHydrolytic (Water immersion)Gradual degradation over hours to days[2]
Organosilane LayersHydrolytic (Water immersion)Decrease in hydrophobicity over ~1 month[8][9]

Experimental Protocols

Two primary methods for this compound treatment are solution-phase deposition and vapor-phase deposition. The choice of method depends on the substrate geometry, required uniformity of the coating, and available equipment. Safety Precaution: this compound is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas.[10] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Solution-Phase Deposition

This method is suitable for treating flat or simple-shaped substrates.

Materials:

  • This compound (≥98% purity)

  • Anhydrous solvent (e.g., toluene, hexane, or chloroform)

  • Substrates (e.g., glass slides, silicon wafers)

  • Cleaning agents (e.g., acetone, isopropanol, deionized water)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Glass or PTFE containers

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

    • To generate a high density of hydroxyl groups, immerse the cleaned substrates in piranha solution at 80°C for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

    • Thoroughly rinse the substrates with deionized water and dry them under a stream of nitrogen or in an oven at 110-120°C for at least 30 minutes.[11]

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. Prepare this solution immediately before use to prevent degradation from atmospheric moisture.

  • Deposition:

    • Immerse the cleaned and dried substrates in the this compound solution for 30-60 minutes at room temperature. The reaction should be carried out in a sealed container to minimize exposure to air.

  • Rinsing:

    • Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.[11]

  • Storage:

    • Store the hydrophobic substrates in a clean, dry environment.

Protocol 2: Vapor-Phase Deposition

This method is ideal for coating complex geometries and achieving highly uniform monolayers.

Materials:

  • This compound (≥98% purity)

  • Vacuum desiccator or dedicated vapor deposition chamber

  • Substrates (prepared as in Protocol 1)

  • Small vial

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in Protocol 1.

  • Vapor Deposition Setup:

    • Place the cleaned and dried substrates inside a vacuum desiccator or deposition chamber.

    • Place a small, open vial containing a few drops of this compound into the desiccator, ensuring it does not touch the substrates.

  • Deposition:

    • Evacuate the desiccator to a pressure below 1 Torr.

    • Allow the deposition to proceed for 1-4 hours at room temperature. The optimal time will depend on the chamber volume and the desired coating thickness.[11]

  • Post-Deposition Treatment:

    • Vent the desiccator with an inert gas (e.g., nitrogen or argon).

    • Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.

  • Curing:

    • Cure the substrates in an oven at 110-120°C for 30-60 minutes.[11]

  • Storage:

    • Store the hydrophobic substrates in a clean, dry environment.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Treatment Cleaning Substrate Cleaning (Sonication) Hydroxylation Surface Hydroxylation (Piranha Etch) Cleaning->Hydroxylation Drying Drying (Oven/Nitrogen) Hydroxylation->Drying Deposition Immerse Substrate Drying->Deposition Solution_Prep Prepare Silane Solution (Anhydrous Solvent) Solution_Prep->Deposition Rinsing Rinse with Solvent Deposition->Rinsing Curing Cure in Oven Rinsing->Curing Characterization Surface Characterization (Contact Angle, AFM, XPS) Curing->Characterization

Caption: Workflow for solution-phase deposition of this compound.

Silanization Reaction Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Silane This compound (C₄H₉SiCl₃) Hydrolysis Hydrolysis (forms Si-OH) Silane->Hydrolysis Surface Hydroxylated Surface (-OH groups) Condensation Condensation (forms Si-O-Surface) Surface->Condensation Hydrolysis->Condensation Polymerization Polymerization (forms Si-O-Si) Condensation->Polymerization Hydrophobic_Surface Hydrophobic Surface (Butyl-terminated) Polymerization->Hydrophobic_Surface

Caption: Simplified reaction pathway for surface silanization.

References

Use of butyltrichlorosilane as a silanizing agent for glass and silicon substrates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using butyltrichlorosilane as a silanizing agent for modifying the surface properties of glass and silicon substrates. This process is crucial for applications requiring hydrophobic surfaces, such as in cell culture to minimize cell adhesion, in microfluidics to control flow, and in various biomedical fields to prevent non-specific binding of biomolecules.[1]

This compound is an organosilane that reacts readily with hydroxyl (-OH) groups present on the surfaces of glass and silicon.[1] This reaction forms a stable, covalently bonded self-assembled monolayer (SAM) with the butyl groups oriented outwards, creating a non-polar, hydrophobic surface.[2] The trichlorosilane (B8805176) group is highly reactive, leading to a dense and robust surface coating.[3]

Mechanism of Action

The silanization process with this compound involves two primary steps:

  • Hydrolysis: The silicon-chloride bonds of this compound are unstable in the presence of trace amounts of water and rapidly hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. Hydrogen chloride (HCl) is generated as a byproduct.[4]

  • Condensation: These newly formed silanols condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. Further condensation can occur between adjacent silane (B1218182) molecules, creating a cross-linked network on the surface.[1][3]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation BTS This compound (C4H9SiCl3) Silanol Reactive Butylsilanetriol (C4H9Si(OH)3) BTS->Silanol + 3H2O Water Trace Water (H2O) HCl Hydrogen Chloride (HCl) Silanol_c Reactive Butylsilanetriol Silanol->Silanol_c Reaction Intermediate Substrate Substrate Surface (-OH groups) SAM Covalently Bonded Monolayer (Hydrophobic Surface) Substrate->SAM + Butylsilanetriol Water_byproduct Water (H2O)

Caption: General reaction mechanism of this compound with a hydroxylated surface.

Quantitative Surface Analysis

The effectiveness of the silanization process is quantified by measuring changes in surface properties. Key metrics include water contact angle (WCA), layer thickness, and surface roughness. While specific data for this compound is not always published, the following tables provide representative values for alkylsilane-treated surfaces.

Table 1: Water Contact Angle (WCA) Data A higher contact angle (>90°) indicates a successful conversion to a hydrophobic surface.[5]

SubstrateTreatmentTypical Water Contact Angle (°)Reference
GlassUntreated (Cleaned)37° - 55°[6]
GlassThis compound Treated> 90° (Expected)[5]
SiliconUntreated (Cleaned)< 10°[7]
SiliconAlkyltrichlorosilane Treated95° - 104°[7]

Table 2: Surface Characterization Data Ellipsometry and Atomic Force Microscopy (AFM) are used to measure the thickness and topography of the deposited silane layer.

ParameterTechniqueTypical Value for Alkylsilane MonolayerReference
Layer ThicknessEllipsometry9 - 17 Å (0.9 - 1.7 nm)[7][8]
Surface Roughness (Ra)AFM< 0.5 nm[9]

Experimental Workflow and Protocols

Successful silanization requires meticulous attention to substrate cleanliness and anhydrous reaction conditions. The overall workflow involves substrate preparation, silanization, and characterization.

G cluster_prep Phase 1: Preparation cluster_silanization Phase 2: Silanization cluster_post Phase 3: Post-Treatment & Analysis Clean Substrate Cleaning (e.g., Piranha Solution) Rinse Rinse with DI Water Clean->Rinse Dry Dry with N2 Gas & Oven Bake Rinse->Dry Silanize Expose to this compound (Vapor or Solution Phase) Dry->Silanize Rinse_Solvent Rinse with Anhydrous Solvent Silanize->Rinse_Solvent Cure Cure Substrate (Room Temp or Oven) Rinse_Solvent->Cure Characterize Surface Characterization Cure->Characterize

Caption: General experimental workflow for substrate silanization and analysis.
Protocol 1: Substrate Cleaning and Hydroxylation

This protocol uses a Piranha solution to remove organic residues and generate a high density of hydroxyl groups on the substrate surface.

⚠️ CAUTION: Piranha solution is extremely corrosive, highly energetic, and reacts violently with organic materials. It must be handled inside a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add peroxide to acid, never the other way around.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Glass or Teflon substrate holders

  • Glass beakers

  • Nitrogen gas source

  • Oven

Procedure:

  • Preparation: Place the glass or silicon substrates in a suitable rack.

  • Piranha Solution: In a glass beaker inside a fume hood, slowly and carefully add 1 part H₂O₂ to 3 parts H₂SO₄.[10][11] The solution will become extremely hot.

  • Cleaning: Immerse the substrates in the hot Piranha solution for 30-60 minutes.[11]

  • Rinsing: Carefully remove the substrates and rinse them copiously with DI water.[10]

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110-120°C for at least 1 hour to ensure a completely dry, activated surface.[12] Use immediately for the best results.

Protocol 2: Silanization with this compound (Vapor Deposition)

Vapor deposition is a simple method that often results in a uniform self-assembled monolayer.[13]

⚠️ CAUTION: this compound is flammable, corrosive, and reacts with moisture to release corrosive HCl gas.[4] Handle only in a fume hood or glovebox.

Materials:

  • Cleaned, dried substrates

  • This compound

  • Glass vacuum desiccator

  • Small vial or watch glass

  • Vacuum pump

Procedure:

  • Setup: Place the cleaned and dried substrates inside a vacuum desiccator. Place a small, open vial or watch glass containing 100-200 µL of this compound in the center of the desiccator, ensuring it will not spill.[13]

  • Vaporization: Close the desiccator and apply a vacuum for several seconds to reduce the pressure, which will promote the vaporization of the silane.[13]

  • Reaction: Close the desiccator valve to maintain the vacuum and leave the substrates exposed to the silane vapor for 4-12 hours at room temperature.[13]

  • Post-Reaction: Vent the desiccator carefully within the fume hood.

  • Cleaning & Curing: Remove the substrates and rinse them with an anhydrous solvent like toluene (B28343) or hexane, followed by ethanol, to remove any unbound silane molecules.[11] Dry the substrates with nitrogen gas.

  • Curing: Allow the coated substrates to cure for 24 hours at room temperature or for 1 hour at 110°C to stabilize the monolayer.[14]

Protocol 3: Surface Characterization Methodologies

1. Water Contact Angle (WCA) Measurement

  • Purpose: To quantify the hydrophobicity of the surface.

  • Methodology: A goniometer or drop shape analyzer is used.[15] A small droplet (e.g., 1-5 µL) of DI water is gently deposited on the silanized surface. A camera captures the profile of the droplet, and software calculates the angle formed at the liquid-solid-vapor interface.[15][16] Measurements should be taken at multiple points on the surface to ensure uniformity.

2. Atomic Force Microscopy (AFM)

  • Purpose: To visualize the surface topography and quantify nanometer-scale roughness.[5]

  • Methodology: An AFM operates by scanning a sharp tip mounted on a cantilever across the sample surface.[17] Tapping mode is typically used for soft silane layers to avoid damaging the monolayer. The vertical movement of the tip is recorded by a laser deflection system to generate a 3D topographical map.[17] From this map, the root-mean-square (RMS) or average (Ra) roughness can be calculated.[18]

3. Spectroscopic Ellipsometry

  • Purpose: To measure the thickness of the thin silane film.[19]

  • Methodology: Ellipsometry measures the change in polarization of light upon reflection from the sample surface.[19][20] By fitting the experimental data (Psi and Delta values) to an optical model (e.g., a Cauchy layer on a silicon/silicon dioxide substrate), the thickness and refractive index of the film can be determined with high precision.[21]

G sub Silanized Substrate WCA Contact Angle Goniometry sub->WCA AFM Atomic Force Microscopy (AFM) sub->AFM SE Spectroscopic Ellipsometry sub->SE prop1 Hydrophobicity WCA->prop1 prop2 Surface Roughness & Morphology AFM->prop2 prop3 Monolayer Thickness SE->prop3

Caption: Relationship between characterization techniques and measured surface properties.

References

Application Notes and Protocols for Uniform Butyltrichlorosilane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of uniform butyltrichlorosilane coatings on various substrates. This compound (C₄H₉Cl₃Si) is an organosilane compound commonly used to form self-assembled monolayers (SAMs) that render surfaces hydrophobic. Such coatings are critical in a multitude of research and development applications, including the modification of biomaterials to control protein adsorption, the functionalization of microelectronic components, and the surface treatment of nanoparticles for drug delivery systems.

Three primary methods for the deposition of this compound are detailed herein:

  • Self-Assembled Monolayer (SAM) Formation via Solution Deposition: A widely used, straightforward method involving the immersion of a substrate in a dilute solution of the silane (B1218182).

  • Chemical Vapor Deposition (CVD): A technique that leverages the vapor phase of the precursor to achieve highly uniform and controlled monolayer films.

  • Solution-Phase Deposition (Spin and Dip Coating): Rapid and scalable methods suitable for flat substrates, offering good control over film thickness.

Data Presentation: Comparative Analysis of Deposition Methods

The choice of deposition method will depend on the specific application, substrate geometry, and desired surface properties. The following table summarizes typical quantitative data for coatings prepared with long-chain alkyltrichlorosilanes, which can be considered representative for this compound.

Parameter SAM (Solution Immersion) Chemical Vapor Deposition (CVD) Spin Coating Dip Coating Characterization Technique
Film Thickness Monolayer (~1-2 nm)Monolayer (~1-2 nm)[1]Monolayer to thin multilayers (1-10 nm)Monolayer to thin multilayers (1-10 nm)Ellipsometry[2], Atomic Force Microscopy (AFM)
Water Contact Angle > 90° (Hydrophobic)[3]> 100° (Highly Hydrophobic)[4]> 90° (Hydrophobic)> 90° (Hydrophobic)Contact Angle Goniometry[5]
Surface Roughness (RMS) < 1 nm[1]< 0.5 nm (Substrate dependent)[1]< 1 nm< 1 nmAtomic Force Microscopy (AFM)[6][7]
Deposition Time 1 - 24 hours30 minutes - 4 hours< 5 minutes10 minutes - 2 hours-
Uniformity Good to ExcellentExcellent[1][8]ExcellentGood to Excellent-
Substrate Compatibility Wide range of geometriesWide range of geometriesPrimarily flat substratesFlat and simple geometries-

Experimental Protocols

Self-Assembled Monolayer (SAM) Formation via Solution Immersion

This method relies on the spontaneous organization of this compound molecules from a solution onto a hydroxylated surface.

Materials:

  • This compound (99% or higher)

  • Anhydrous solvent (e.g., toluene (B28343), hexane, or n-hexadecane)

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen or argon gas

  • Glass or polypropylene (B1209903) containers with airtight seals

Protocol:

  • Substrate Preparation (Hydroxylation):

    • Clean substrates by sonication in a sequence of acetone, isopropanol (B130326), and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen or argon.

    • Activate the surface to generate hydroxyl (-OH) groups by immersing the substrates in a freshly prepared piranha solution for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood).

    • Rinse the substrates extensively with DI water and dry thoroughly with nitrogen or argon. The cleaned surface should be hydrophilic.

  • Silane Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent. For example, to prepare a 1 mM solution in 100 mL of toluene, add approximately 19.2 µL of this compound.

  • Deposition:

    • Immediately place the cleaned and dried substrates in the silane solution.

    • Seal the container to prevent exposure to atmospheric moisture.

    • Allow the deposition to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution.

    • Rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Perform a final rinse with a volatile solvent like isopropanol or ethanol.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking of the monolayer.

SAM_Workflow cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Sonication in Solvents sub_dry1 Dry (N2/Ar) sub_clean->sub_dry1 sub_hydrox Piranha Etch (Hydroxylation) sub_dry1->sub_hydrox sub_rinse Rinse (DI Water) sub_hydrox->sub_rinse sub_dry2 Dry (N2/Ar) sub_rinse->sub_dry2 immersion Immerse Substrate (2-24h) sub_dry2->immersion sol_prep Prepare Silane Solution (1-5 mM in Toluene) sol_prep->immersion rinse Rinse (Toluene) immersion->rinse cure Cure (110-120°C) rinse->cure

Workflow for SAM deposition.
Chemical Vapor Deposition (CVD)

CVD offers excellent control over monolayer formation, resulting in highly uniform and dense coatings. This method is particularly suitable for complex geometries.

Materials:

  • This compound

  • Substrates (e.g., silicon wafers, glass slides)

  • CVD reactor with vacuum and temperature control

  • Inert carrier gas (e.g., nitrogen or argon)

Protocol:

  • Substrate Preparation:

    • Prepare the substrates as described in the SAM protocol (Section 1, step 1) to ensure a clean and hydroxylated surface.

  • CVD Process:

    • Place the cleaned substrates in the CVD reaction chamber.

    • Evacuate the chamber to a base pressure of <10⁻³ Torr.

    • Heat the substrate to a deposition temperature of 50-120°C.[9]

    • Introduce this compound vapor into the chamber. This can be achieved by heating the precursor in a bubbler and flowing a carrier gas through it, or by direct vaporization in a low-pressure environment. This compound has a vapor pressure of 10 mm Hg at 31°C.[10]

    • Allow the deposition to proceed for 30 minutes to 4 hours.

    • After deposition, purge the chamber with the inert carrier gas to remove unreacted precursor and byproducts.

    • Cool the chamber to room temperature before removing the substrates.

  • Post-Deposition Curing:

    • For enhanced stability, a post-deposition bake at 110-120°C for 30-60 minutes in an oven is recommended.

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_prep Clean & Hydroxylate load Load Substrate sub_prep->load evacuate Evacuate Chamber load->evacuate heat Heat Substrate (50-120°C) evacuate->heat deposit Introduce Precursor Vapor (30 min - 4h) heat->deposit purge Purge with N2/Ar deposit->purge cool Cool Down purge->cool cure Cure (110-120°C) cool->cure

Workflow for CVD.
Solution-Phase Deposition: Spin Coating

Spin coating is a rapid method for producing uniform thin films on flat substrates.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene or hexane)

  • Flat substrates (e.g., silicon wafers)

  • Spin coater

  • Piranha solution

  • DI water

  • Nitrogen or argon gas

Protocol:

  • Substrate Preparation:

    • Prepare the substrates as described in the SAM protocol (Section 1, step 1).

  • Silane Solution Preparation:

    • Prepare a 0.1% to 2% (v/v) solution of this compound in an anhydrous solvent.

  • Spin Coating:

    • Place the substrate on the spin coater chuck.

    • Dispense a small amount of the silane solution onto the center of the substrate.

    • Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to evenly spread the solution.

    • Thinning Cycle: Ramp up to a higher speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness. Higher spin speeds result in thinner films.

  • Curing:

    • Immediately transfer the coated substrate to a hotplate or oven and cure at 110-120°C for 15-30 minutes.

SpinCoat_Workflow cluster_prep Preparation cluster_spin Spin Coating cluster_post Post-Deposition sub_prep Clean & Hydroxylate Substrate dispense Dispense Solution sub_prep->dispense sol_prep Prepare Silane Solution (0.1-2% in Toluene) sol_prep->dispense spread Spread Cycle (500 rpm, 5-10s) dispense->spread thin Thinning Cycle (2000-4000 rpm, 30-60s) spread->thin cure Cure (110-120°C) thin->cure

Workflow for Spin Coating.
Solution-Phase Deposition: Dip Coating

Dip coating is a simple and effective method for coating substrates of various shapes, although it is most effective for flat or simple geometries.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene)

  • Substrates

  • Dip coater with controlled withdrawal speed

  • Piranha solution

  • DI water

  • Nitrogen or argon gas

Protocol:

  • Substrate Preparation:

    • Prepare the substrates as described in the SAM protocol (Section 1, step 1).

  • Silane Solution Preparation:

    • Prepare a 0.5% to 2% (v/v) solution of this compound in an anhydrous solvent.

  • Dip Coating:

    • Immerse the substrate in the silane solution for a dwell time of 1-5 minutes.

    • Withdraw the substrate at a constant, controlled speed (e.g., 1-10 mm/s). The withdrawal speed is a key parameter in determining the film thickness.

    • Allow the solvent to evaporate.

  • Curing:

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.

DipCoat_Workflow cluster_prep Preparation cluster_dip Dip Coating cluster_post Post-Deposition sub_prep Clean & Hydroxylate Substrate immerse Immerse Substrate (1-5 min dwell) sub_prep->immerse sol_prep Prepare Silane Solution (0.5-2% in Toluene) sol_prep->immerse withdraw Withdraw at Constant Speed immerse->withdraw evaporate Solvent Evaporation withdraw->evaporate cure Cure (110-120°C) evaporate->cure

Workflow for Dip Coating.

Characterization of this compound Coatings

The quality of the deposited this compound coating can be assessed using several analytical techniques:

  • Contact Angle Goniometry: Measures the static or dynamic contact angle of a water droplet on the surface. A high contact angle (>90°) indicates a hydrophobic surface, which is characteristic of a well-formed this compound monolayer.[3]

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the deposited film with sub-nanometer resolution.[2]

  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the surface, allowing for the assessment of film uniformity and the measurement of surface roughness.[7][11]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can be used to determine the elemental composition and chemical bonding states of the coating, confirming the presence of the silane layer.[12][13]

Troubleshooting

Problem Possible Cause Solution
Low Water Contact Angle (<90°) Incomplete monolayer formation; Poor substrate hydroxylation; Contaminated silane or solvent.Increase deposition time; Optimize substrate cleaning and hydroxylation step; Use fresh, high-purity reagents.
Poor Film Uniformity (Visible Haze or Aggregates) Premature hydrolysis of silane in solution; Inadequate rinsing; Inappropriate spin/dip coating parameters.Ensure anhydrous conditions during solution preparation and deposition; Optimize rinsing procedure; Adjust spin speed/acceleration or dip withdrawal speed.
Film Delamination Incomplete curing; Poor substrate hydroxylation.Increase curing time or temperature (within the recommended range); Ensure effective substrate hydroxylation.

By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can reliably produce uniform and high-quality this compound coatings for a wide range of applications in research, drug development, and beyond.

References

The Role of Butyltrichlorosilane in the Synthesis of Silicone Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyltrichlorosilane (BuSiCl₃) is a key trifunctional monomer used in the synthesis of silicone resins. Its incorporation into the polysiloxane network introduces "T" units, which are crucial for creating a branched, three-dimensional structure. This cross-linked network imparts key properties to the resulting resin, including high hardness, excellent thermal stability, and robust mechanical strength. These characteristics make butyl-modified silicone resins highly valuable in a range of demanding applications, from high-performance coatings and adhesives to advanced composite materials. This document provides detailed application notes on the role of this compound and generalized experimental protocols for the synthesis of silicone resins.

Introduction: The Significance of T-Units in Silicone Resins

Silicone resins are a class of organosilicon polymers characterized by a silicon-oxygen backbone (–Si–O–)n.[1] The properties of these resins are largely determined by the types of siloxane units that constitute their structure. These units are designated as M (monofunctional, R₃SiO₀.₅), D (difunctional, R₂SiO), T (trifunctional, RSiO₁.₅), and Q (tetrafunctional, SiO₂).[1]

This compound is a precursor for the T-unit, where the 'R' group is butyl (C₄H₉). The three chlorine atoms are highly reactive and readily undergo hydrolysis to form silanols (Si-OH). These silanols then participate in condensation reactions with other silanols to form a stable, cross-linked siloxane network. The incorporation of these T-units is fundamental to transitioning from linear silicone fluids (composed primarily of D-units) to rigid, three-dimensional resinous structures.[2]

The butyl group itself imparts specific properties to the resin, including:

  • Hydrophobicity: The aliphatic butyl chain increases the hydrophobicity of the resin, making it suitable for water-repellent coatings.[3]

  • Flexibility: Compared to smaller alkyl groups like methyl, the butyl group can introduce a degree of flexibility into the rigid resin structure.

  • Solubility: The presence of butyl groups can improve the solubility of the resin in organic solvents, which is advantageous during synthesis and formulation.

Synthesis of Butyl-Containing Silicone Resins

The synthesis of silicone resins using this compound typically involves a co-hydrolysis and condensation reaction with other silane (B1218182) precursors. This approach allows for precise control over the final properties of the resin by tuning the ratio of M, D, T, and Q units. For example, co-hydrolysis with a dichlorosilane (B8785471) (a D-unit precursor) can be used to introduce flexibility, while a monochlorosilane (an M-unit precursor) can be used to control the molecular weight and degree of cross-linking.

The general synthesis process can be broken down into three main stages: hydrolysis, condensation, and curing.

Chemical Reactions

The fundamental chemical reactions involved in the synthesis of silicone resins from chlorosilanes are:

  • Hydrolysis: The chlorosilane is reacted with water to replace the chlorine atoms with hydroxyl (silanol) groups. This reaction is typically fast and exothermic, producing hydrochloric acid (HCl) as a byproduct.[4]

    BuSiCl₃ + 3H₂O → BuSi(OH)₃ + 3HCl

  • Condensation: The newly formed silanols are unstable and readily condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation can occur between two silanols or between a silanol (B1196071) and a chloro or alkoxy group on another silane.[4]

    2 BuSi(OH)₃ → (HO)₂BuSi-O-SiBu(OH)₂ + H₂O

This condensation process continues, leading to the formation of a highly branched and cross-linked three-dimensional polymer network.

Experimental Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Hydrolysis & Condensation cluster_2 Post-Processing A Silane Precursors (e.g., this compound, Dimethyldichlorosilane) C Reaction Vessel A->C B Solvent (e.g., Toluene (B28343), Xylene) B->C D Addition of Water/Acid C->D E Controlled Reaction (Temperature & Time) D->E F Phase Separation (Aqueous vs. Organic) E->F G Washing & Neutralization F->G H Solvent Removal (Distillation/Evaporation) G->H I Curing (Thermal Treatment) H->I J Final Silicone Resin I->J

Caption: Experimental workflow for the synthesis of a butyl-containing silicone resin.

Generalized Experimental Protocol: Synthesis of a Butyl-Methyl Silicone Resin

This protocol describes a generalized procedure for the synthesis of a silicone resin through the co-hydrolysis of this compound and dimethyldichlorosilane.

Disclaimer: This is a representative protocol and should be adapted and optimized for specific research needs. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
This compoundC₄H₉Cl₃Si191.55>98%Trifunctional (T-unit) precursor
Dimethyldichlorosilane(CH₃)₂SiCl₂129.06>99%Difunctional (D-unit) precursor
TolueneC₇H₈92.14AnhydrousReaction solvent
Deionized WaterH₂O18.02-For hydrolysis
Sodium BicarbonateNaHCO₃84.01>99%For neutralization of HCl
Anhydrous Sodium SulfateNa₂SO₄142.04>99%Drying agent
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

  • Heating mantle with temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum oven.

Procedure
  • Reaction Setup: In a 500 mL three-necked flask, prepare a solution of this compound (e.g., 0.1 mol) and dimethyldichlorosilane (e.g., 0.1 mol) in 200 mL of toluene. The molar ratio of the silanes can be adjusted to control the properties of the final resin.

  • Hydrolysis: While stirring the silane solution vigorously, slowly add 50 mL of deionized water from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 20-30°C using a water bath to manage the exothermic reaction. Hydrogen chloride gas will be evolved.

  • Condensation: After the addition of water is complete, heat the mixture to 60-80°C and maintain for 2-4 hours to promote condensation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing HCl.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Curing: The resulting viscous liquid resin can be cured by heating in a vacuum oven. A typical curing schedule is a stepwise increase in temperature, for example: 80°C for 1 hour, 120°C for 1 hour, 150°C for 2 hours, and finally 200°C for 2 hours.[5][6]

Influence of this compound on Resin Properties

The concentration of this compound (and thus the T-unit content) in the silicone resin formulation has a significant impact on the final properties of the cured material.

PropertyLow this compound ContentHigh this compound Content
Hardness Softer, more flexibleHarder, more rigid
Cross-link Density LowHigh
Solubility Higher in organic solventsLower, may form gels
Thermal Stability ModerateHigh
Brittleness LowerHigher

Characterization of Butyl-Containing Silicone Resins

The synthesized resins should be characterized to determine their structure and properties.

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of Si-O-Si bond formation (~1000-1100 cm⁻¹), presence of Si-OH groups (~3200-3700 cm⁻¹), and C-H bonds from the butyl group (~2800-3000 cm⁻¹).
NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Detailed structural information, including the ratio of different siloxane units (M, D, T) and the degree of condensation.
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution of the pre-cured resin.
Thermogravimetric Analysis (TGA) Thermal stability and degradation profile of the cured resin.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and curing behavior.

Logical Relationship of Synthesis Parameters

G cluster_0 Input Parameters cluster_1 Intermediate Properties cluster_2 Final Resin Properties A Ratio of this compound (T-units) D Molecular Weight A->D E Degree of Branching A->E B Ratio of Other Silanes (M, D, Q units) B->D B->E C Reaction Conditions (Temp, Time, Solvent) C->D F Silanol Content C->F G Hardness D->G H Flexibility D->H E->G E->H I Thermal Stability E->I J Adhesion F->J

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical process for tailoring their physicochemical properties to suit a variety of applications in research, diagnostics, and therapeutics. The modification of nanoparticle surfaces can enhance their stability in biological media, facilitate targeted delivery, and improve their interaction with biological systems. Butyltrichlorosilane is an organosilane compound used to introduce a hydrophobic butyl group onto the surface of nanoparticles that possess hydroxyl groups, such as silica (B1680970) and iron oxide nanoparticles. This process, known as silanization, forms a stable, covalent bond between the silane (B1218182) and the nanoparticle surface, effectively altering the surface chemistry from hydrophilic to hydrophobic. This modification is particularly relevant in drug delivery for encapsulating hydrophobic drugs and for creating stable dispersions in non-polar solvents.

These application notes provide a comprehensive overview of the surface functionalization of nanoparticles with this compound, including detailed experimental protocols, characterization techniques, and expected quantitative data.

Mechanism of Silanization

The functionalization of nanoparticles with this compound proceeds via a two-step mechanism. First, the trichlorosilane (B8805176) moiety of this compound hydrolyzes in the presence of trace amounts of water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the surface of the nanoparticles, forming stable siloxane bonds (Si-O-Si). The butyl group remains oriented away from the nanoparticle surface, imparting a hydrophobic character.

Silanization_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation This compound This compound Reactive_Silanol Butylsilanetriol (Reactive Silanol Intermediate) This compound->Reactive_Silanol Hydrolysis HCl HCl (Byproduct) Functionalized_Nanoparticle Hydrophobic Functionalized Nanoparticle Reactive_Silanol->Functionalized_Nanoparticle Condensation H2O Water (Trace amounts) Nanoparticle_Surface Nanoparticle Surface with Hydroxyl Groups (-OH) Nanoparticle_Surface->Functionalized_Nanoparticle H2O_byproduct Water (Byproduct)

Caption: Mechanism of nanoparticle surface functionalization with this compound.

Experimental Protocols

The following protocols provide a general framework for the surface functionalization of silica and iron oxide nanoparticles with this compound. The specific parameters may require optimization based on the nanoparticle type, size, and desired degree of functionalization.

Protocol 1: Functionalization of Silica Nanoparticles (SiO₂) in an Anhydrous Organic Solvent

This protocol is adapted from methods for silanization of silica nanoparticles.

Materials:

  • Silica nanoparticles (SNPs)

  • This compound

  • Anhydrous toluene (B28343)

  • Ethanol (B145695) (absolute)

  • Ammonia solution (25 wt.%)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse a known amount of silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL).

    • Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.

  • Silanization Reaction:

    • Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Place the setup under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound to the nanoparticle suspension. A typical starting concentration is a 5-10 fold molar excess of the silane relative to the estimated surface silanol groups.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-12 hours with vigorous stirring.

  • Washing and Purification:

    • After the reaction is complete, cool the suspension to room temperature.

    • Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).

    • Wash the nanoparticles repeatedly with toluene and then with ethanol to remove unreacted silane and byproducts.

    • Perform at least three washing cycles.

  • Drying:

    • Dry the final product under vacuum to obtain the hydrophobic, butyl-functionalized silica nanoparticles.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (Fe₃O₄) in an Anhydrous Organic Solvent

This protocol is a generalized procedure for the silanization of iron oxide nanoparticles.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • This compound

  • Anhydrous toluene or hexane (B92381)

  • Ethanol (absolute)

  • Nitrogen or Argon gas

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer

  • Centrifuge and a strong magnet

Procedure:

  • Nanoparticle Preparation:

    • Disperse the as-synthesized or commercially available iron oxide nanoparticles in an anhydrous organic solvent like toluene or hexane (e.g., 5 mg/mL).

    • Sonicate the suspension for 20 minutes to ensure proper dispersion.

  • Silanization Reaction:

    • Transfer the nanoparticle suspension to a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

    • Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.

    • Heat the suspension to a gentle reflux (around 110°C for toluene).

    • Slowly inject the desired amount of this compound into the reaction mixture using a syringe.

    • Continue the reaction under reflux for 6-18 hours.

  • Washing and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Collect the functionalized nanoparticles using a strong magnet and discard the supernatant.

    • Wash the nanoparticles multiple times with the reaction solvent (toluene or hexane) followed by ethanol to remove excess reagents.

    • Repeat the washing steps three to four times.

  • Drying:

    • Dry the purified butyl-functionalized iron oxide nanoparticles in a vacuum oven.

Experimental_Workflow cluster_prep Preparation cluster_reaction Silanization Reaction cluster_purification Purification cluster_final Final Product NP_Dispersion Nanoparticle Dispersion in Anhydrous Solvent Sonication Sonication NP_Dispersion->Sonication Reaction_Setup Reaction Setup under Inert Atmosphere Sonication->Reaction_Setup Add_Silane Add this compound Reaction_Setup->Add_Silane Reflux Reflux with Stirring Add_Silane->Reflux Cooling Cool to Room Temperature Reflux->Cooling Centrifugation Centrifugation / Magnetic Separation Cooling->Centrifugation Washing Washing with Solvents Centrifugation->Washing Drying Drying under Vacuum Washing->Drying Characterization Characterization Drying->Characterization

Caption: General experimental workflow for nanoparticle functionalization.

Data Presentation: Characterization of Functionalized Nanoparticles

Successful functionalization with this compound results in significant changes to the nanoparticle's surface properties. These changes can be quantified using various analytical techniques.

Table 1: Effect of this compound Functionalization on Nanoparticle Properties

ParameterBefore FunctionalizationAfter Functionalization with this compoundCharacterization Technique
Hydrodynamic Diameter (nm) Varies by nanoparticle type (e.g., 50-200 nm)Expected slight increase (e.g., 5-20 nm)Dynamic Light Scattering (DLS)
Surface Charge (Zeta Potential, mV) Typically negative for SiO₂ and Fe₃O₄ in neutral pHShift towards less negative or slightly positive valuesZeta Potential Measurement
Water Contact Angle (°) < 20° (Hydrophilic)> 90° (Hydrophobic), typically 100-140°Contact Angle Goniometry
Dispersibility Good in polar solvents (e.g., water, ethanol)Poor in polar solvents, good in non-polar solvents (e.g., toluene, hexane)Visual Observation / UV-Vis Spectroscopy

Table 2: Influence of Reaction Parameters on Water Contact Angle

The degree of hydrophobicity can be tuned by altering the reaction conditions. The following table provides expected trends based on similar silanization processes.[1]

Reaction ParameterConditionExpected Water Contact Angle (°)
This compound Concentration Low90 - 110
High110 - 140
Reaction Time Short (e.g., 2 hours)80 - 100
Long (e.g., 12 hours)110 - 135
Reaction Temperature Room Temperature70 - 90
Reflux100 - 140

Table 3: Thermogravimetric Analysis (TGA) Data for Functionalized Nanoparticles

TGA is used to quantify the amount of organic coating on the nanoparticle surface. The weight loss corresponds to the decomposition of the butyl groups.

Nanoparticle TypeFunctionalizing AgentTemperature Range for Weight Loss (°C)Expected Weight Loss (%)
Silica NanoparticlesThis compound200 - 6005 - 15
Iron Oxide NanoparticlesThis compound200 - 6003 - 10

Note: The exact weight loss will depend on the nanoparticle size (surface area) and the efficiency of the functionalization reaction.

Detailed Methodologies for Characterization

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in the hydrodynamic diameter after functionalization indicates the presence of the butylsilane (B75430) layer on the surface.

  • Protocol:

    • Prepare a dilute suspension of the nanoparticles (before and after functionalization) in a suitable solvent (e.g., ethanol for bare silica, toluene for functionalized particles).

    • Ensure the concentration is low enough to avoid multiple scattering effects.

    • Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.

    • Place the sample in a disposable cuvette and measure the size distribution using a DLS instrument.

    • Perform at least three measurements for each sample to ensure reproducibility.

Contact Angle Goniometry: This technique measures the angle at which a liquid droplet interfaces with a solid surface. For functionalized nanoparticles, a film of the particles is deposited on a flat substrate.

  • Protocol:

    • Prepare a concentrated dispersion of the dried, functionalized nanoparticles in a volatile solvent (e.g., hexane).

    • Drop-cast the dispersion onto a clean, flat substrate (e.g., a glass slide or silicon wafer) and allow the solvent to evaporate completely, forming a thin film of nanoparticles.

    • Place a small droplet of deionized water (typically 1-5 µL) onto the nanoparticle film.

    • Use a goniometer to capture an image of the droplet and measure the contact angle at the solid-liquid-vapor interface.

    • Measure the contact angle at multiple points on the film to ensure uniformity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the amount of organic material (the butyl groups) on the nanoparticle surface.

  • Protocol:

    • Place a known amount of the dried, functionalized nanoparticles (typically 5-10 mg) into a TGA sample pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature. The weight loss in the range of 200-600°C is attributed to the decomposition of the organic butyl layer.

    • The percentage of weight loss corresponds to the mass percentage of the butylsilane coating on the nanoparticles.

Conclusion

The surface functionalization of nanoparticles with this compound is a robust and effective method for imparting hydrophobicity. The protocols and characterization techniques outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully modify and characterize their nanoparticles. The ability to control the surface properties of nanoparticles is paramount for their application in advanced drug delivery systems and other biomedical technologies. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results.

References

Application Notes and Protocols for Surface Passivation using Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltrichlorosilane (C₄H₉Cl₃Si) is an organosilicon compound utilized for the surface passivation of a variety of materials. Its application is primarily centered on the formation of a self-assembled monolayer (SAM) on hydroxylated surfaces. This process effectively alters the surface properties, most notably rendering hydrophilic surfaces hydrophobic.[1][2] This modification is critical in numerous applications within research and drug development, including the creation of biocompatible coatings to reduce protein adsorption, controlling surface interactions in microfluidics, and functionalizing nanoparticles.[2][3]

The passivation mechanism relies on the reaction of the trichlorosilyl (B107488) headgroup of the this compound molecule with surface hydroxyl (-OH) groups. This reaction proceeds via hydrolysis of the Si-Cl bonds in the presence of trace amounts of water, followed by condensation with the surface hydroxyl groups and adjacent silanol (B1196071) molecules to form a stable, covalently bound siloxane network (-Si-O-Si-). The butyl chains then orient away from the surface, creating a dense, hydrophobic layer.[1]

This document provides detailed application notes and experimental protocols for the surface passivation of materials using this compound, intended to guide researchers in achieving consistent and effective surface modifications.

Data Presentation

The following tables summarize key quantitative data related to the surface properties of materials before and after passivation with short-chain alkyltrichlorosilanes. It is important to note that specific data for this compound is limited in publicly available literature; therefore, the presented data serves as a representative example and may vary based on the specific substrate and process conditions. Experimental verification for your specific application is highly recommended.

Table 1: Water Contact Angle Measurements on Various Substrates

SubstrateTreatmentAdvancing Contact Angle (θa)Receding Contact Angle (θr)
Silicon WaferUntreated (Hydroxylated)< 10°< 10°
Silicon WaferThis compound Passivated~103°~90°
GlassUntreated (Hydroxylated)< 15°< 10°
GlassThis compound Passivated~95° - 105°~85° - 95°
Metal Oxide (e.g., Al₂O₃)Untreated (Hydroxylated)< 20°< 15°
Metal Oxide (e.g., Al₂O₃)This compound Passivated~100° - 110°~90° - 100°

Note: Data is approximated from studies on similar short-chain alkyltrichlorosilanes.[4]

Table 2: Surface Free Energy of Modified Surfaces

SurfaceCritical Surface Tension (mN/m)
Unmodified Hydrophilic Surface> 45
Alkylsilane Modified Hydrophobic Surface< 35

Note: Hydrophobic behavior is generally observed when the critical surface tension is below 35 mN/m.[5]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound

This protocol describes the deposition of a this compound monolayer from a liquid phase, a common and accessible method for surface passivation.

1. Substrate Preparation (Hydroxylation):

A clean, hydroxyl-rich surface is crucial for the formation of a dense and stable SAM.

  • Materials:

    • Substrates (e.g., silicon wafers, glass slides)

    • Detergent solution

    • Deionized (DI) water

    • Acetone (B3395972) (ACS grade or higher)

    • Methanol (B129727) (ACS grade or higher)

    • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Nitrogen gas (high purity)

  • Procedure:

    • Clean the substrates by sonicating in a detergent solution for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in acetone for 15 minutes.

    • Sonicate in methanol for 15 minutes.

    • Rinse with DI water and dry under a stream of nitrogen gas.

    • To generate a high density of hydroxyl groups, immerse the cleaned substrates in a freshly prepared piranha solution for 15-30 minutes.[6]

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates thoroughly under a stream of nitrogen gas. The substrates should be used immediately for deposition.

2. Silane (B1218182) Solution Preparation and Deposition:

  • Materials:

    • Anhydrous toluene (B28343) (or other anhydrous organic solvent like hexane)

    • This compound (≥99% purity)

    • Glassware (oven-dried)

    • Controlled environment (glove box or desiccator with low humidity)

  • Procedure:

    • In a controlled low-humidity environment, prepare a dilute solution of this compound in the anhydrous solvent. A typical concentration range is 1-5% by volume.

    • Immerse the freshly hydroxylated substrates into the silane solution.

    • Allow the deposition to proceed for 1-2 hours at room temperature. The reaction time can be optimized for specific substrates and desired monolayer quality.

    • After deposition, remove the substrates from the solution.

3. Post-Deposition Treatment:

  • Materials:

    • Anhydrous solvent (same as used for deposition)

    • Oven

  • Procedure:

    • Rinse the coated substrates with the fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) silane molecules.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • To promote the formation of a stable and cross-linked siloxane network, cure the substrates in an oven at 100-120°C for 1 hour.[7]

Protocol 2: Vapor-Phase Deposition of this compound

Vapor-phase deposition can provide more uniform and reproducible monolayers, especially for complex geometries.

1. Substrate Preparation:

Follow the same substrate preparation protocol as for solution-phase deposition to ensure a clean, hydroxylated surface.

2. Vapor-Phase Deposition:

  • Materials:

    • Vacuum desiccator or a dedicated chemical vapor deposition (CVD) system

    • This compound (≥99% purity)

    • Small vial

  • Procedure:

    • Place the clean, dry substrates inside the vacuum desiccator.

    • In a fume hood, place a small, open vial containing a few drops (e.g., 100-200 µL) of this compound in the center of the desiccator.

    • Seal the desiccator and evacuate to a pressure of <1 Torr.

    • Allow the deposition to proceed at room temperature for 2-12 hours. Alternatively, the process can be accelerated by heating the desiccator to a moderate temperature (e.g., 60-80°C) for 1-3 hours to increase the vapor pressure of the silane.[7]

3. Post-Deposition Treatment:

  • Materials:

    • Anhydrous solvent (e.g., toluene or isopropanol)

    • Oven

  • Procedure:

    • Vent the desiccator with dry nitrogen gas and remove the coated substrates.

    • Sonicate the substrates in an anhydrous solvent for 5 minutes to remove any physisorbed molecules.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Cure the substrates in an oven at 100-120°C for 1 hour to complete the cross-linking of the monolayer.[7]

Visualizations

Signaling Pathway of this compound Surface Passivation

The following diagram illustrates the key steps involved in the formation of a this compound self-assembled monolayer on a hydroxylated surface.

G cluster_0 Surface Preparation cluster_1 Silanization Process cluster_2 Passivated Surface Substrate Substrate (e.g., Si, Glass) Cleaning Cleaning (Solvents, Sonication) Substrate->Cleaning Hydroxylation Hydroxylation (Piranha or Plasma) Cleaning->Hydroxylation Hydrolysis Hydrolysis (with surface H₂O) BTS This compound (C₄H₉SiCl₃) BTS->Hydrolysis Condensation Condensation (with surface -OH) Hydrolysis->Condensation Crosslinking Cross-linking (Polymerization) Condensation->Crosslinking SAM Stable Butylsiloxane Monolayer (Hydrophobic Surface)

Caption: this compound passivation workflow.

Experimental Workflow for Surface Passivation

This diagram outlines the general experimental workflow for both solution-phase and vapor-phase deposition methods.

G Start Start SubstratePrep Substrate Preparation (Cleaning & Hydroxylation) Start->SubstratePrep Decision Deposition Method? SubstratePrep->Decision SolutionDep Solution-Phase Deposition (Immersion in Silane Solution) Decision->SolutionDep Solution VaporDep Vapor-Phase Deposition (Exposure to Silane Vapor) Decision->VaporDep Vapor PostTreat Post-Deposition Treatment (Rinsing & Curing) SolutionDep->PostTreat VaporDep->PostTreat Characterization Surface Characterization (Contact Angle, XPS, AFM) PostTreat->Characterization End End Characterization->End

Caption: Experimental workflow for surface passivation.

References

Application Notes and Protocols for the Preparation of C4 Chromatography Columns using Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversed-phase chromatography is a cornerstone of modern analytical and preparative chemistry, pivotal in the purification and analysis of a wide array of molecules. The choice of stationary phase is critical for achieving desired selectivity and resolution. Short-chain alkyl phases, such as the C4 (butyl) phase, are particularly advantageous for the separation of large biomolecules like proteins and peptides, where a less hydrophobic environment can prevent denaturation and improve recovery.[1]

This document provides a detailed guide to the preparation of C4 chromatography columns through the surface modification of silica (B1680970) gel with butyltrichlorosilane. This compound is an organosilicon compound that reacts with the silanol (B1196071) groups on the silica surface to form a stable, covalently bonded C4 stationary phase.[2] The protocols outlined below cover the silanization process, end-capping of residual silanols, and the subsequent packing and conditioning of the chromatography column.

Principle of Silanization

The fundamental chemistry involves the reaction of the reactive chlorosilyl group of this compound with the hydroxyl (-OH) groups present on the surface of silica gel.[2] This forms a stable siloxane bond (Si-O-Si), covalently attaching the butyl group to the silica support. The trichloro-functionality of the silane (B1218182) allows for polymerization on the surface, creating a cross-linked structure that enhances the stability of the stationary phase.[3]

Following the initial bonding, a secondary step known as "end-capping" is often employed to deactivate the remaining, unreacted silanol groups.[2] These residual silanols can cause undesirable interactions, such as peak tailing with basic compounds.[2] End-capping is typically performed using a smaller, more reactive silanizing agent like trimethylchlorosilane (TMCS).

Experimental Protocols

Materials and Equipment
  • Silica Gel: High-purity, spherical silica gel with a suitable particle and pore size for the intended application (e.g., 5 µm particles with 100 Å pores for HPLC).

  • This compound (C4H9Cl3Si)

  • Anhydrous Toluene (B28343)

  • Pyridine (B92270) (or another suitable acid scavenger)

  • Trimethylchlorosilane (TMCS) for end-capping

  • Hexamethyldisilazane (HMDS) for end-capping (optional, can be used in conjunction with TMCS)

  • Methanol (B129727)

  • Acetone (B3395972)

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heating Mantle

  • Stirring Mechanism: Magnetic stirrer or overhead stirrer.

  • Filtration Apparatus: Büchner funnel and vacuum flask.

  • Drying Oven

  • Chromatography Column Hardware

  • Column Slurry Packing Equipment

Protocol 1: Silanization of Silica Gel with this compound
  • Silica Gel Activation: Dry the silica gel in an oven at 150-200°C for at least 4 hours to remove physically adsorbed water and activate the silanol groups. Allow to cool to room temperature under a dry atmosphere (e.g., in a desiccator).

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the activated silica gel in anhydrous toluene (e.g., a 1:10 w/v ratio of silica to toluene).[3]

  • Addition of Reagents: While stirring the silica slurry, add pyridine to act as an acid scavenger. The amount of pyridine should be in slight molar excess to the amount of this compound.

  • Slowly add this compound to the reaction mixture. The amount of silane will depend on the desired surface coverage and the specific surface area of the silica gel. A typical starting point is a 2-3 fold molar excess of silane relative to the estimated number of surface silanol groups.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours under a dry nitrogen atmosphere with continuous stirring. The reaction time will influence the degree of surface coverage.

  • Washing: After the reaction is complete, allow the mixture to cool to room temperature. Filter the modified silica gel and wash sequentially with toluene, methanol, and acetone to remove unreacted reagents and byproducts.

  • Drying: Dry the C4-modified silica gel in an oven at 60-80°C for several hours until a free-flowing powder is obtained.

Protocol 2: End-capping of C4-Modified Silica Gel
  • Resuspension: Suspend the dried C4-modified silica gel in fresh, anhydrous toluene in a clean, dry reaction vessel.

  • Addition of End-capping Reagents: Add a mixture of trimethylchlorosilane (TMCS) and, optionally, hexamethyldisilizane (HMDS) to the slurry. A significant excess of the end-capping reagents should be used to ensure complete reaction with the residual silanol groups.

  • Reaction: Reflux the mixture for 2-4 hours under a nitrogen atmosphere with stirring.

  • Washing and Drying: Cool the mixture, filter the end-capped silica, and wash thoroughly with toluene, methanol, and acetone. Dry the final product in an oven at 60-80°C.

Protocol 3: Column Packing and Conditioning
  • Slurry Preparation: Prepare a slurry of the C4-bonded silica in a suitable solvent, such as a mixture of isopropanol (B130326) and methanol. The slurry concentration should be optimized for the specific column dimensions and packing equipment.

  • Column Packing: Pack the slurry into the desired chromatography column hardware using a high-pressure slurry packing system.

  • Column Conditioning: Once packed, flush the column with a series of solvents to condition the stationary phase. A typical sequence would be:

    • Methanol (20 column volumes)

    • A mixture of methanol and water (e.g., 50:50) (20 column volumes)

    • The initial mobile phase for the intended application (at least 20 column volumes)

Data Presentation

The success of the surface modification can be quantified through various analytical techniques. The following tables provide a summary of expected outcomes and comparative data.

Table 1: Characterization of this compound Modified Silica

ParameterTypical Value/RangeMethod of Analysis
Carbon Loading (%) 4-8%Elemental Analysis
Surface Coverage (µmol/m²) 2.5 - 4.0Thermogravimetric Analysis (TGA)
Water Contact Angle ~75°Contact Angle Goniometry[4]
Surface Composition (Atomic %) Increased C, Si, OX-ray Photoelectron Spectroscopy (XPS)[4]

Table 2: Comparison of Reversed-Phase Stationary Phases

Stationary PhaseCarbon Chain LengthTypical Carbon Load (%)Relative HydrophobicityPrimary Application
C18 1815-20%HighSmall molecules, non-polar compounds[5][6]
C8 88-12%MediumModerately polar and non-polar compounds[5][6]
C4 (Butyl) 44-8%LowLarge biomolecules, peptides, proteins[1]
Phenyl -5-10%Medium (with π-π interactions)Aromatic compounds

Visualizations

Workflow for Preparation of C4 Chromatography Column

G cluster_0 Silica Preparation cluster_1 Silanization cluster_2 End-capping cluster_3 Column Preparation a Activate Silica Gel (150-200°C, 4h) b Suspend in Anhydrous Toluene a->b c Add Pyridine & This compound b->c d Reflux (4-24h) c->d e Wash with Toluene, Methanol, Acetone d->e f Dry (60-80°C) e->f g Resuspend in Anhydrous Toluene f->g h Add TMCS/HMDS g->h i Reflux (2-4h) h->i j Wash and Dry i->j k Prepare Slurry j->k l Pack Column k->l m Condition Column l->m

Caption: Workflow for C4 column preparation.

Silanization Reaction Pathway

G cluster_final silica Si-OH Si-OH Si-OH plus1 + silane Cl | Cl-Si-Butyl | Cl arrow1 Toluene, Pyridine Reflux bonded Si-O-Si-Butyl Si-O-Si-Butyl Si-OH (Residual) silane->bonded Silanization plus2 + final Si-O-Si-Butyl Si-O-Si-Butyl Si-O-Si(CH3)3 bonded->final End-capping endcap Cl-Si(CH3)3 arrow2 Toluene Reflux

Caption: Silanization and end-capping reactions.

References

Application of Butyltrichlorosilane in Developing Medical Device Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltrichlorosilane (BuSiCl₃) is a versatile organosilane compound utilized in surface modification to create hydrophobic and biocompatible coatings. Its primary application in the medical device field lies in its ability to form a self-assembled monolayer (SAM) on hydroxylated surfaces, such as those of metallic implants (e.g., titanium alloys and stainless steel). This monolayer alters the surface properties of the device, aiming to improve its interaction with biological systems. The butyl group provides a non-polar interface, which can reduce protein adsorption and potentially minimize adverse biological responses.[1] This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in developing advanced medical device coatings.

Data Presentation

The following tables summarize key quantitative data related to the properties and performance of silane-based coatings, providing a comparative overview for researchers.

Table 1: Surface Properties of Silane-Modified Substrates

Silane (B1218182) TypeSubstrate MaterialWater Contact Angle (°)Surface Roughness (RMS, nm)Reference
Butyl-silane (inferred)Silicon/Silica90 - 110< 1General literature on short-chain alkylsilanes
Alkyltrichlorosilane (C18)Silicon/Silica~110~0.5[2]
Aminosilane (APTES)Ti6Al4V83 ± 2Not Specified[3]
UnmodifiedTi6Al4V48 ± 2Not Specified[3]

Table 2: Protein Adsorption on Various Surfaces

Surface TypeProteinAdsorbed Amount (ng/cm²)Reference
HydrophobicBovine Serum Albumin (BSA)~200 (saturated at ~50% coverage)[4]
HydrophilicBovine Serum Albumin (BSA)>400 (saturated at ~95% coverage)[4]
TitaniumBovine Serum Albumin (BSA)113 ± 21 (at pH 6.8)[5]
316L Stainless SteelFibrinogen~150 (peak adsorption)[6]
HydrophobicFibrinogenSpreading rate: 0.26 nm²/molecule/s[4]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound on Ti6Al4V

This protocol details the formation of a this compound self-assembled monolayer on a titanium alloy (Ti6Al4V) substrate via a solution-phase deposition method.

Materials:

  • Ti6Al4V coupons (medical grade)

  • This compound (BuSiCl₃), anhydrous

  • Anhydrous toluene (B28343), reagent grade

  • Ethanol, 200 proof

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Nitrogen gas, high purity

Equipment:

  • Ultrasonic bath

  • Glove box or desiccator with a controlled low-humidity environment

  • Glassware (beakers, petri dishes)

  • Magnetic stirrer and stir bars

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation: a. Sonically clean the Ti6Al4V coupons in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants. b. Dry the coupons under a stream of high-purity nitrogen gas. c. Piranha Etching (in a fume hood with appropriate personal protective equipment): Immerse the cleaned and dried coupons in freshly prepared piranha solution for 30-60 minutes to create a hydroxylated surface. d. Rinse the coupons thoroughly with copious amounts of deionized water. e. Dry the coupons in an oven at 110°C for at least 1 hour and then allow them to cool in a desiccator.

  • Silanization Solution Preparation (inside a glove box or low-humidity environment): a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of this compound to 99 mL of anhydrous toluene. b. Stir the solution for 15 minutes.

  • Coating Deposition: a. Immerse the hydroxylated Ti6Al4V coupons in the this compound solution. b. Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen).

  • Post-Deposition Rinsing and Curing: a. Remove the coupons from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any physisorbed silane. b. Rinse the coupons with ethanol. c. Dry the coated coupons under a stream of nitrogen gas. d. Cure the coated coupons in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network. e. Store the coated coupons in a desiccator until further use.

Protocol 2: Characterization of this compound Coatings

1. Water Contact Angle Measurement:

  • Objective: To determine the hydrophobicity of the coated surface.

  • Method: Use a goniometer to measure the static water contact angle. Place a small droplet (e.g., 5 µL) of deionized water on the surface and capture an image of the droplet profile. Software is then used to calculate the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface. A high contact angle (>90°) indicates a hydrophobic surface.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Objective: To confirm the presence of the butyl groups on the surface.

  • Method: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Acquire spectra of both uncoated and coated substrates. Look for the appearance of characteristic C-H stretching peaks in the 2850-2960 cm⁻¹ region on the coated sample, which are absent on the uncoated substrate.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the elemental composition of the surface and confirm the presence of silicon and carbon from the silane coating.

  • Method: Analyze the surface using an XPS instrument. The presence of Si 2p and C 1s peaks in the survey scan of the coated sample, which are significantly different from the uncoated substrate, confirms the presence of the silane layer.

Protocol 3: In Vitro Protein Adsorption Assay

This protocol describes a method to quantify the adsorption of proteins, such as Bovine Serum Albumin (BSA) and Fibrinogen, onto the coated and uncoated surfaces.

Materials:

  • Coated and uncoated Ti6Al4V coupons

  • Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in Phosphate Buffered Saline, PBS)

  • Fibrinogen solution (e.g., 1 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MicroBCA™ Protein Assay Kit or similar

Procedure:

  • Place the coated and uncoated coupons in separate wells of a 24-well plate.

  • Add 1 mL of the protein solution (either BSA or fibrinogen) to each well, ensuring the coupons are fully submerged.

  • Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for protein adsorption to reach equilibrium.

  • Carefully remove the protein solution from each well.

  • Gently wash the coupons three times with PBS to remove any non-adsorbed protein.

  • To quantify the adsorbed protein, elute it from the surface using a solution of 1% Sodium Dodecyl Sulfate (SDS) in PBS by incubating for 1 hour at room temperature with gentle agitation.

  • Collect the eluate and determine the protein concentration using a MicroBCA™ assay according to the manufacturer's instructions.

  • Calculate the amount of adsorbed protein per unit surface area (e.g., in ng/cm²).

Mandatory Visualizations

G cluster_0 Substrate Preparation cluster_1 Coating Process cluster_2 Post-Processing Ti6Al4V Substrate Ti6Al4V Substrate Cleaning (Sonication) Cleaning (Sonication) Ti6Al4V Substrate->Cleaning (Sonication) Hydroxylation (Piranha) Hydroxylation (Piranha) Cleaning (Sonication)->Hydroxylation (Piranha) Drying Drying Hydroxylation (Piranha)->Drying Immersion in Silane Immersion in Silane Drying->Immersion in Silane 2-4 hours This compound Solution This compound Solution Rinsing Rinsing Immersion in Silane->Rinsing Curing (110°C) Curing (110°C) Rinsing->Curing (110°C) Coated Substrate Coated Substrate Curing (110°C)->Coated Substrate G cluster_0 Silanization Reaction cluster_1 Coated Surface Substrate Ti-OH Ti-OH Ti-OH Silane Bu-Si(Cl)₃ Cl Cl Cl Silane:head->Reaction Hydrolysis & Condensation Coating Ti-O-Si-Butyl Ti-O-Si-Butyl Ti-O-Si-Butyl Reaction->Coating:f1 Formation of Siloxane Bonds

References

Troubleshooting & Optimization

How to troubleshoot inconsistent butyltrichlorosilane monolayer formation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butyltrichlorosilane (CH₃(CH₂)₃SiCl₃) for the formation of self-assembled monolayers (SAMs). Inconsistent monolayer formation is a common challenge that can often be resolved by carefully controlling experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound SAM formation on a hydroxylated surface?

A1: The formation of a this compound SAM is a multi-step process. First, the trichlorosilyl (B107488) headgroup of the this compound molecule rapidly hydrolyzes in the presence of trace amounts of water, converting the Si-Cl bonds to reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups (-OH) present on the substrate (e.g., silicon dioxide, glass), forming stable, covalent siloxane (Si-O-Si) bonds that anchor the molecules to the surface. Subsequently, adjacent hydrolyzed silane (B1218182) molecules can cross-link with each other, forming a networked monolayer.

Q2: Why is the water content in the solvent so critical for reproducible results?

A2: Water is a double-edged sword in this process. A thin layer of adsorbed water on the substrate is necessary to hydrolyze the trichlorosilane (B8805176) headgroups, which is a prerequisite for covalent bonding to the surface.[1][2] However, excessive water in the bulk solvent will cause premature and uncontrolled polymerization of the this compound molecules in solution.[3][4] These oligomers and polymers can then physisorb onto the surface, resulting in a thick, disordered, and unstable film instead of a well-ordered monolayer.[4]

Q3: What is the difference between liquid-phase and vapor-phase deposition for this compound SAMs?

A3: Both methods are used to form silane monolayers.

  • Liquid-Phase Deposition: Involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent. It is a technically simpler method but is highly sensitive to solvent purity and ambient humidity.

  • Vapor-Phase Deposition: Involves exposing the substrate to this compound vapor in a controlled low-pressure environment.[5][6][7] This method can offer higher reproducibility as it minimizes the use of solvents and allows for better control over the reaction environment, particularly water content.[3]

Q4: How long does it take for a complete monolayer to form?

A4: The self-assembly process begins rapidly, with initial adsorption occurring within minutes. However, achieving a well-ordered, densely packed monolayer often requires longer reaction times. While significant surface coverage can be achieved in under an hour, allowing the reaction to proceed for several hours (e.g., 2-24 hours) is common to ensure maximum coverage and molecular organization. The optimal time can vary based on factors like silane concentration, temperature, and solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My surface is not hydrophobic. The water contact angle is low.

This indicates poor formation or absence of the this compound monolayer, leaving the hydrophilic substrate exposed.

Potential Cause Suggested Solution / Troubleshooting Step
Incomplete Substrate Cleaning & Hydroxylation The substrate must be scrupulously clean and present a high density of surface hydroxyl groups.[5] Implement a rigorous cleaning protocol such as sonication in acetone (B3395972) and isopropanol, followed by an oxidative treatment like piranha solution (use with extreme caution), UV/Ozone, or oxygen plasma.
Inactive this compound The this compound reagent may have degraded due to improper storage and exposure to moisture. Use a fresh bottle of high-purity this compound or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
Contaminated Solvent The solvent used for the deposition (e.g., toluene, hexadecane) must be anhydrous. Water contamination will lead to silane polymerization in the solution rather than on the surface.[3] Use a freshly opened bottle of anhydrous solvent or a solvent passed through a drying column.
Insufficient Reaction Time The immersion time may be too short to achieve full monolayer coverage. Increase the deposition time systematically (e.g., try 2, 6, 12, and 24 hours) to find the optimal duration for your system.

Problem 2: My results are inconsistent from one experiment to the next.

Lack of reproducibility is often tied to subtle variations in environmental or procedural parameters.

Potential Cause Suggested Solution / Troubleshooting Step
Variable Ambient Humidity Changes in laboratory humidity can significantly alter the water content on the substrate and in the solvent, leading to inconsistent results.[1] Perform the experiment in a controlled environment, such as a glove box with a dry, inert atmosphere (nitrogen or argon).
Inconsistent Substrate Preparation Minor variations in cleaning procedures or the time between cleaning and deposition can alter the surface reactivity. Standardize your substrate preparation protocol and minimize the delay between the final cleaning/hydroxylation step and immersion in the silane solution.[5]
Solvent Purity and Handling Using different lots of solvent or inconsistent handling can introduce variability. Use high-purity, anhydrous solvent from the same supplier and employ proper anhydrous techniques (e.g., using syringe transfers under an inert atmosphere).
Temperature Fluctuations The kinetics of SAM formation are temperature-dependent. Conduct the deposition at a controlled and consistent temperature.

Problem 3: The monolayer appears hazy, or AFM analysis shows large aggregates.

This is a classic sign of uncontrolled polymerization, where silane molecules react with each other in three dimensions instead of forming an ordered two-dimensional layer on the surface.

Potential Cause Suggested Solution / Troubleshooting Step
Excess Water As detailed in FAQ 2, too much water is the primary cause of polymerization.[3][4] This can be in the solvent, on the substrate, or from the ambient air. Strictly control all sources of moisture. Consider a vapor-phase deposition method to eliminate the solvent as a variable.[7]
Silane Concentration is Too High High concentrations of this compound can promote intermolecular reactions. Lower the concentration of the silane in your deposition solution (a typical range is 1-5 mM).
Contaminated Glassware Residual moisture or contaminants in the reaction vessel can initiate polymerization. Ensure all glassware is thoroughly cleaned and oven-dried immediately before use.

Quantitative Characterization Data

Successful monolayer formation should yield characteristic values when analyzed with surface-sensitive techniques. The following table provides expected values for a well-formed alkylsilane monolayer on a silicon/silicon dioxide substrate.

Characterization Technique Parameter Expected Value for a Butylsilane SAM Indication of a Problem
Contact Angle Goniometry Static Water Contact Angle~90° - 105°Angles < 80° suggest incomplete coverage or a disordered layer.[3]
Ellipsometry Monolayer Thickness~0.7 - 1.0 nmThicknesses significantly > 1.5 nm suggest multilayer/polymer formation. Thicknesses < 0.5 nm indicate incomplete coverage.
Atomic Force Microscopy (AFM) RMS Surface Roughness< 0.5 nmHigh roughness or the presence of distinct islands/aggregates points to polymerization.[8]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of Carbon (C 1s) and Silicon (Si 2p) from the monolayer. Absence of Chlorine (Cl 2p).The presence of a Cl 2p signal indicates incomplete hydrolysis of the silane headgroups.[6]

Experimental Protocols

Detailed Methodology: Liquid-Phase Deposition of this compound

This protocol provides a general framework. Optimal conditions may vary.

  • Substrate Preparation (Silicon Wafer with Native Oxide):

    • Cut silicon wafers to the desired size.

    • Place wafers in a beaker and sonicate sequentially in high-purity acetone, isopropanol, and deionized (DI) water for 15 minutes each.

    • Dry the substrates under a stream of high-purity nitrogen.

    • Hydroxylation: Create a fresh, dense layer of hydroxyl groups. A common method is immersion in a piranha solution (3:1 mixture of H₂SO₄ and H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle only in a fume hood with appropriate personal protective equipment. Immerse cleaned substrates for 30-60 minutes.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates again under a stream of high-purity nitrogen. Use immediately.

  • SAM Deposition:

    • Solution Preparation: Work in a low-humidity environment or a glove box. Prepare a 1-5 mM solution of this compound in an anhydrous, non-polar solvent (e.g., hexadecane (B31444) or toluene).

    • Immersion: Place the freshly hydroxylated substrates into the silane solution in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to ambient moisture.

    • Reaction: Allow the deposition to proceed for 2-24 hours at room temperature without agitation.

    • Rinsing: Remove the substrates from the deposition solution and rinse thoroughly with a sequence of fresh anhydrous solvent (e.g., toluene, then isopropanol) to remove any physisorbed molecules.

    • Drying: Dry the functionalized substrates under a stream of high-purity nitrogen.

    • (Optional) Curing: Gently bake the substrates at ~100-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep SAM Deposition (Inert Atmosphere) cluster_post Post-Processing cluster_char Characterization p1 Cleaning (Solvents) p2 Hydroxylation (Piranha/Plasma) p1->p2 p3 Rinse & Dry p2->p3 d2 Immerse Substrate p3->d2 d1 Prepare Silane Solution d1->d2 d3 React (2-24h) d2->d3 o1 Rinse & Sonicate d3->o1 o2 Dry (N2 Stream) o1->o2 o3 Cure (Bake) o2->o3 c1 Contact Angle o3->c1 c2 Ellipsometry o3->c2 c3 AFM / XPS o3->c3

Caption: Experimental workflow for this compound SAM formation.

troubleshooting_logic start Inconsistent Monolayer? p1 Low Contact Angle start->p1 p2 High Roughness / Aggregates start->p2 p3 Poor Reproducibility start->p3 c1 Poor Substrate Hydroxylation p1->c1 c2 Degraded Silane p1->c2 c3 Excess Water (Solvent/Air) p1->c3 p2->c3 c4 High Silane Concentration p2->c4 p3->c1 p3->c3 c5 Variable Humidity / Temp p3->c5 s1 Improve Cleaning Protocol (e.g., Piranha, Plasma) c1->s1 s2 Use Fresh Reagents c2->s2 s3 Use Anhydrous Solvent & Inert Atmosphere (Glove Box) c3->s3 s4 Lower Silane Concentration c4->s4 s5 Standardize & Control Environment c5->s5

Caption: Troubleshooting logic for inconsistent SAM formation.

References

Technical Support Center: Optimizing Butyltrichlorosilane Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for butyltrichlorosilane surface coatings. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your surface modification workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound surface coatings.

Problem Potential Cause Recommended Solution
Inconsistent or patchy coating Improper surface preparation: The substrate surface may have organic residues or may not be sufficiently activated with hydroxyl (-OH) groups necessary for the reaction.[1][2]Ensure a thorough cleaning and activation procedure. For glass or silica (B1680970) substrates, sonicate in solvents like acetone (B3395972) and ethanol, followed by treatment with piranha solution or oxygen plasma to generate a high density of hydroxyl groups.[1][3]
Uneven application of silane (B1218182) solution: The method of applying the silane can affect the uniformity of the coating.[4]Employ consistent application techniques such as dipping, spraying, or vapor deposition for uniform coverage.[4][5] Ensure the entire surface is in contact with the solution for the same duration.
Poor hydrophobicity of the coated surface Incomplete silanization: The reaction time or temperature may have been insufficient for the formation of a dense monolayer.[1][6]Increase the reaction time or temperature. Higher temperatures generally accelerate the silanization reaction.[1][6] However, excessively high temperatures can also lead to degradation.[7]
Presence of excess moisture: While a minimal amount of water is needed for hydrolysis, excess water can cause this compound to self-condense in solution, preventing it from bonding to the surface.[1][4] this compound reacts vigorously with water.[8][9]Conduct the reaction in a controlled, dry environment, such as a glove box under a nitrogen atmosphere, to minimize exposure to atmospheric moisture.[3][10] Use anhydrous solvents.[11]
Formation of aggregates and a rough surface morphology High silane concentration: An overly concentrated solution can lead to the formation of multilayers and aggregates instead of a uniform monolayer.[1][3]Start with a lower concentration of this compound (e.g., 1-2% v/v in an anhydrous solvent) and optimize from there.[3][12]
Premature hydrolysis and polymerization: This can occur if the silane solution is exposed to moisture for too long before being applied to the substrate.[4][10]Prepare the silane solution immediately before use. Store this compound in a tightly sealed container under an inert, dry atmosphere.[8][13]
Weak adhesion of the coating Inadequate curing: The final curing step is crucial for the formation of stable covalent bonds with the surface and cross-linking within the silane layer.After application, cure the coated substrate. This can be done at room temperature over a longer period (e.g., 24 hours) or accelerated by heating (e.g., 110-120°C for 5-30 minutes).[12][14]
Contaminated rinsing solvent: Using a solvent that contains impurities can re-contaminate the surface after the silanization step.Use fresh, high-purity anhydrous solvent for rinsing to remove any unreacted silane without introducing new contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for the this compound solution?

A1: The ideal concentration depends on the substrate and desired coating characteristics. A common starting point for liquid-phase deposition is a 1% to 2% (v/v) solution in an anhydrous solvent like toluene.[3][12] Higher concentrations can lead to the formation of undesirable multilayers and aggregates.[1]

Q2: How critical are temperature and reaction time for the coating process?

A2: Temperature and time are critical parameters. Higher temperatures generally accelerate the reaction, leading to a more complete silanization in a shorter time.[6][15] However, the optimal conditions should be determined experimentally for your specific system. A longer reaction time at a lower temperature can also yield good results.[16]

Q3: Why is a controlled, low-humidity environment so important?

A3: this compound is highly reactive with water.[8][9] Uncontrolled exposure to moisture in the air or in the solvent will cause the silane to hydrolyze and polymerize in solution (self-condensation) before it can react with the hydroxyl groups on the substrate surface.[1][4] This leads to the formation of aggregates and a poorly adhered, non-uniform coating.[10]

Q4: My coated surface is not as hydrophobic as expected. What should I do?

A4: A lack of hydrophobicity is a common indicator of a flawed coating process. Review the troubleshooting guide above. The most likely culprits are inadequate surface cleaning and activation, the presence of excess moisture during the reaction, or an incomplete reaction due to suboptimal time or temperature.[2]

Q5: How should I properly store and handle this compound?

A5: this compound is a flammable and corrosive liquid that reacts with moisture.[9][17] It should be stored in a tightly closed container under a dry, inert atmosphere (e.g., nitrogen or argon).[8][13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[18][19]

Experimental Protocols

Protocol 1: Cleaning and Activation of Glass/Silica Substrates
  • Solvent Cleaning: Sonicate the substrates sequentially in acetone, then ethanol, and finally deionized water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates thoroughly with a stream of nitrogen gas or by placing them in an oven at 110°C.

  • Surface Activation (choose one):

    • Piranha Solution: Immerse the cleaned, dry substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Leave for 30-60 minutes.

    • Oxygen Plasma: Alternatively, place the substrates in a plasma cleaner and treat with oxygen plasma for 5-10 minutes.

  • Final Rinse and Dry: Thoroughly rinse the substrates with deionized water and dry again with nitrogen or in an oven at 110°C. The activated substrates should be used immediately for silanization.[1]

Protocol 2: this compound Coating via Liquid-Phase Deposition
  • Prepare the Silane Solution: In a glove box or under a dry, inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). Prepare this solution immediately before use.

  • Silanization: Immerse the cleaned and activated substrates in the silane solution. The reaction can be carried out at room temperature for 1-24 hours or at an elevated temperature (e.g., 60-75°C) for a shorter duration (e.g., 1 hour).[1][16] The container should be sealed to prevent the ingress of atmospheric moisture.

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent (e.g., toluene) to remove any physically adsorbed silane molecules.[1]

  • Curing: Cure the coated substrates by heating them in an oven at 110-120°C for 20-30 minutes.[12][14] Alternatively, they can be cured at room temperature for 24 hours in a low-humidity environment.[12]

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific substrate and application. The following table summarizes representative conditions reported for silanization processes.

Parameter Range Considerations References
Silane Concentration 0.5 - 5% (v/v)Higher concentrations risk aggregation. A 1-2% concentration is a good starting point.[3][12]
Reaction Temperature Room Temp. - 120°CHigher temperatures increase the reaction rate but can also cause degradation if too high.[6][7][16]
Reaction Time 1 - 24 hoursInversely related to temperature. Longer times may be needed at lower temperatures.[1][16]
Curing Temperature Room Temp. or 110 - 120°CHeating accelerates the formation of stable siloxane bonds.[12][14]
Curing Time 5 - 30 minutes (heated) or 24 hours (room temp.)Dependent on the curing temperature.[12][14]

Visualizing the Process

Experimental Workflow

G cluster_prep Surface Preparation cluster_silanization Silanization cluster_post Post-Treatment Solvent_Cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) Drying1 Drying (Nitrogen Stream/Oven) Solvent_Cleaning->Drying1 Activation Surface Activation (Piranha or O2 Plasma) Drying1->Activation Drying2 Final Drying Activation->Drying2 Immersion Substrate Immersion (Controlled Environment) Drying2->Immersion Prepare_Solution Prepare this compound Solution (Anhydrous Solvent) Prepare_Solution->Immersion Rinsing Rinsing (Anhydrous Solvent) Immersion->Rinsing Curing Curing (Heat or Room Temp) Rinsing->Curing Characterization Surface Characterization Curing->Characterization

Caption: Workflow for this compound Surface Coating.

Silanization Reaction Mechanism

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_crosslinking Step 3: Cross-Linking Silane This compound (R-SiCl3) Silanol Butylsilanetriol (R-Si(OH)3) + HCl Silane->Silanol Water Water (H2O) (Trace Amounts) Water->Silanol Silanol2 Butylsilanetriol Bonded_Silane Covalent Si-O-Si Bond (Surface Coating) Silanol2->Bonded_Silane Silanol3 Adjacent Bonded Silanol Groups Surface Substrate Surface with -OH groups Surface->Bonded_Silane Crosslinked Cross-Linked Polysiloxane Network + H2O Silanol3->Crosslinked

Caption: Key steps in the silanization chemical reaction.

Troubleshooting Logic

G Start Poor Coating Quality? Check_Cleaning Surface Adequately Cleaned & Activated? Start->Check_Cleaning Check_Humidity Reaction Environment Dry & Inert? Check_Cleaning->Check_Humidity Yes Solution_Cleaning Action: Improve Cleaning & Activation Protocol Check_Cleaning->Solution_Cleaning No Check_Concentration Silane Concentration Optimal? Check_Humidity->Check_Concentration Yes Solution_Humidity Action: Use Dry Solvents & Inert Atmosphere Check_Humidity->Solution_Humidity No Check_TimeTemp Reaction Time & Temperature Sufficient? Check_Concentration->Check_TimeTemp Yes Solution_Concentration Action: Adjust Silane Concentration Check_Concentration->Solution_Concentration No Check_Curing Post-Coating Curing Performed? Check_TimeTemp->Check_Curing Yes Solution_TimeTemp Action: Increase Time and/or Temperature Check_TimeTemp->Solution_TimeTemp No Solution_Curing Action: Implement Proper Curing Step Check_Curing->Solution_Curing No Success Successful Coating Check_Curing->Success Yes Solution_Cleaning->Start Solution_Humidity->Start Solution_Concentration->Start Solution_TimeTemp->Start Solution_Curing->Start

References

Preventing unwanted polymerization of butyltrichlorosilane during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of butyltrichlorosilane during storage.

Troubleshooting Guide

Issue: The this compound in the container appears cloudy or has formed a precipitate.

  • Possible Cause: Exposure to moisture, leading to hydrolysis and the formation of polysiloxanes. This compound reacts vigorously with water.[1][2][3]

  • Solution:

    • Handle the container in a dry, inert atmosphere (e.g., a glove box with nitrogen or argon).

    • If the material is still liquid, it may be possible to use the remaining clear supernatant after allowing the precipitate to settle. However, the purity will be compromised.

    • For future prevention, ensure the container is always tightly sealed and stored under a dry, inert gas.[1][4][5]

Issue: The container of this compound is pressurized.

  • Possible Cause: Hydrolysis of this compound due to moisture contamination has generated hydrogen chloride (HCl) gas.[1][2]

  • Solution:

    • Caution: Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][6]

    • Cool the container before opening.

    • Open the container slowly to release the pressure gradually.

    • The material is likely contaminated and may not be suitable for use.

Issue: The entire contents of the this compound container have solidified.

  • Possible Cause: Extensive polymerization due to significant moisture exposure or prolonged improper storage.

  • Solution:

    • The material is no longer usable.

    • Dispose of the container and its contents as hazardous waste according to your institution's and local regulations.[4]

    • Review your storage and handling procedures to prevent recurrence.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause is not true polymerization in the classic sense but rather hydrolysis and condensation reactions. This compound is highly sensitive to moisture. When it comes into contact with water, even atmospheric humidity, it hydrolyzes to form silanols. These silanols then undergo condensation to form polysiloxane networks, which can appear as cloudiness, precipitates, or even complete solidification of the material.[2][7] This reaction also produces corrosive hydrogen chloride gas.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To prevent degradation, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1][4][5] The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.[1][4][8] It is also recommended to store it in a corrosives- and flammables-designated area.[4]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with water, moisture, strong oxidizing agents, acids, alcohols, and alkalis.[1][4][5] Contact with these substances can lead to vigorous reactions, including the generation of toxic and corrosive gases.[2][3]

Q4: Can I use a polymerization inhibitor with this compound?

A4: While polymerization inhibitors are used for many monomers, the primary degradation pathway for this compound is hydrolysis, not radical polymerization.[9][] Therefore, the most effective preventative measure is strict moisture exclusion. For some silanes, secondary or tertiary aromatic amines have been patented as polymerization inhibitors, particularly during distillation, but their use for routine storage of this compound is not standard practice.[11]

Q5: How should I handle this compound in the laboratory?

A5: Always handle this compound in a chemical fume hood.[4] Use personal protective equipment, including chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a face shield.[5][6] Ensure that an eyewash station and safety shower are readily available.[4] Use non-sparking tools and ground all equipment to prevent static discharge.[1][8] All transfers should be conducted under an inert atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Dry inert gas (e.g., Nitrogen, Argon)Prevents hydrolysis and subsequent polymerization.[1][4][5]
Temperature Cool, refrigeratedReduces vaporization and potential for thermally induced reactions.[4]
Container Tightly sealed, original containerPrevents moisture ingress and contamination.[1][4][8]
Location Well-ventilated, dry areaEnsures safe dispersal of any potential leaks and minimizes moisture exposure.[4][8]
Hazards to Avoid Heat, sparks, open flames, ignition sourcesThis compound is flammable.[1][2][4]

Table 2: Incompatible Materials

Material ClassSpecific ExamplesReason for Incompatibility
Water/Moisture Water, humid airReacts violently to produce HCl gas and polysiloxanes.[1][2][3][4]
Alcohols Methanol, EthanolReacts to form alkoxy-silanes and HCl.[5]
Acids Strong mineral acidsCan catalyze hydrolysis and condensation.[5]
Alkalis Sodium hydroxide, Potassium hydroxideCan catalyze hydrolysis and condensation.[1]
Oxidizing Agents Peroxides, NitratesRisk of fire or explosion.[1][4][5]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

  • Preparation:

    • Ensure the work area is a certified chemical fume hood.

    • Gather all necessary PPE: chemical-resistant gloves, safety goggles, face shield, and a lab coat.

    • Prepare a dry, inert atmosphere transfer system (e.g., Schlenk line or glove box).

    • Ensure all glassware and transfer needles/cannulas are oven-dried and cooled under a stream of dry inert gas.

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Securely clamp the container.

    • Establish an inert atmosphere in the receiving vessel.

    • Using a syringe or cannula that has been purged with inert gas, carefully transfer the required amount of this compound.

    • After dispensing, flush the container headspace with dry inert gas before tightly resealing.

  • Cleanup:

    • Quench any residual this compound on equipment cautiously with a suitable solvent (e.g., isopropanol) in the fume hood, followed by water.

    • Dispose of all waste materials according to hazardous waste protocols.

Visualizations

Hydrolysis_Condensation BTC This compound (BuSiCl3) Silanol Butylsilanetriol (BuSi(OH)3) BTC->Silanol Hydrolysis H2O Water (H2O) H2O->Silanol HCl Hydrogen Chloride (HCl) Silanol->HCl + 3 HCl Polymer Polysiloxane Network (-[BuSi(O)O]-)n Silanol->Polymer Condensation (-H2O) Storage_Workflow start Receive this compound check_seal Inspect Container Seal for Integrity start->check_seal storage_area Store in Cool, Dry, Ventilated Area (Flammables/Corrosives Cabinet) check_seal->storage_area Seal OK end End of Workflow check_seal->end Seal Damaged (Quarantine/Dispose) inert_gas Store Under Inert Atmosphere (Nitrogen) storage_area->inert_gas retrieval Retrieve for Use inert_gas->retrieval fume_hood Handle in Fume Hood with PPE retrieval->fume_hood dispense Dispense Under Inert Atmosphere fume_hood->dispense reseal Reseal Tightly Under Inert Gas dispense->reseal return_storage Return to Storage reseal->return_storage return_storage->end

References

Techniques to control the thickness of deposited butyltrichlorosilane films.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butyltrichlorosilane Film Deposition. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for controlling the thickness of deposited this compound films.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing this compound films?

There are two main categories of deposition for this compound: solution-phase deposition and vapor-phase deposition.

  • Solution-Phase Deposition : This is a versatile and accessible technique where the substrate is exposed to a solution containing the silane (B1218182) precursor. Common methods include:

    • Spin Coating : Offers uniform and ultra-thin coatings by spinning the substrate at high speeds.[1]

    • Dip Coating : Involves withdrawing the substrate from the silane solution at a controlled speed.[1]

    • Self-Assembled Monolayers (SAMs) : A process where molecules spontaneously form an ordered layer on the substrate surface. This can be achieved through solution deposition.[2][3]

  • Vapor-Phase Deposition : This method involves the reaction of a vaporized precursor with the substrate surface.

    • Chemical Vapor Deposition (CVD) : A process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[4][5] This technique is suitable for creating thicker, polymeric grafted layers.[6]

    • Atomic Layer Deposition (ALD) : A subclass of CVD that allows for precise, layer-by-layer deposition, offering exceptional control over film thickness.[7]

Q2: What are the key factors that control the thickness of the deposited film?

The thickness of a silane film is influenced by a variety of experimental parameters that depend on the chosen deposition method.[8][9] Key factors include precursor concentration, deposition time and temperature, and substrate preparation.

Q3: How does the concentration of the this compound solution affect film thickness?

Generally, a higher concentration of the silane solution results in a thicker deposited film.[10][11] For achieving very thin, monolayer films, it is often necessary to use highly diluted silane solutions, sometimes in the range of 0.01-0.1% by volume.[1] Multilayer adsorption can result from solutions that are customarily used.[11]

Q4: What is the role of curing temperature and time in controlling film thickness?

The curing process is a critical step that affects the final properties and thickness of the silane film.[8]

  • Curing Temperature : Higher curing temperatures can lead to a denser, more cross-linked film, which often results in a decrease in the final film thickness.[8][10] This is due to effects like the elimination of water and ethanol (B145695) and further condensation of silanol (B1196071) groups.[10]

  • Curing Time : Sufficient curing time is necessary to form firm covalent bonds and ensure good adhesion of the film to the substrate.[8]

Q5: How important is substrate preparation?

Substrate preparation is a critical first step for achieving controlled and uniform silane films. The surface must be thoroughly cleaned and activated to generate a high density of hydroxyl (-OH) groups.[1][3] Techniques like plasma treatment or UV-ozone cleaning can increase the number of active sites, allowing for more controlled deposition.[1]

Troubleshooting Guides

Problem: Deposited film is too thick.

If you are finding that your this compound film is thicker than desired, consider the following solutions organized by deposition method.

For Solution-Phase Deposition (Spin/Dip Coating):
ParameterRecommended ActionRationale
Silane Concentration Significantly dilute the silane solution (e.g., to 0.01-0.1%).[1]A lower concentration of precursor molecules reduces the rate of deposition.[1]
Deposition Time Reduce the reaction/immersion time.[1]Shorter exposure to the silane solution limits the amount of material that can deposit on the surface.[1]
Spin Speed (Spin Coating) Increase the spin speed and/or duration.[1][10]Higher rotational speeds lead to greater centrifugal force, which thins the liquid layer more effectively before it dries.[1][10]
Withdrawal Speed (Dip Coating) Decrease the withdrawal speed from the silane solution.[1]Slower withdrawal allows more of the solution to drain from the substrate, resulting in a thinner film.[1]
Post-Deposition Rinsing After deposition, rinse the substrate thoroughly with a suitable anhydrous solvent (e.g., toluene (B28343), isopropanol).[1]This step removes excess or loosely bound silane molecules that have not covalently bonded to the surface.[1]
Curing Temperature Increase the curing temperature.[8]Higher temperatures promote condensation and densification of the film, which can reduce its overall thickness.[8][10]
For Vapor-Phase Deposition (CVD):
ParameterRecommended ActionRationale
Precursor Flow Rate Decrease the flow rate of the this compound precursor.[12]A lower flow rate reduces the concentration of reactant species at the substrate surface, slowing the deposition rate.
Deposition Time Reduce the total deposition time.Film thickness in CVD is often directly proportional to the deposition time under constant conditions.
Deposition Pressure Lower the reactor pressure.Reducing the pressure can decrease the concentration of gas-phase reactants and slow down the film growth rate.
Deposition Temperature Lower the deposition temperature (within the optimal process window).[4]Reaction kinetics are highly temperature-dependent; a lower temperature will generally slow the rate of surface reactions.[1]
Problem: Deposited film is too thin or patchy.

If the resulting film is too thin or lacks uniformity, consider these corrective actions.

ParameterRecommended ActionRationale
Substrate Preparation Ensure the substrate is thoroughly cleaned and hydroxylated (e.g., using Piranha solution or O2 plasma).[1]A high density of surface hydroxyl groups is essential for the covalent attachment of silane molecules and uniform film formation.[1]
Humidity/Moisture Control Conduct the deposition in a controlled humidity environment.[1][13]This compound reacts with water. Uncontrolled moisture can lead to premature hydrolysis and polymerization in the solution or vapor phase, preventing uniform film formation on the substrate.[13]
Silane Concentration Increase the concentration of the silane solution.[10]A higher concentration provides more precursor molecules available to react with the surface.
Deposition Time Increase the deposition or immersion time.Longer reaction times can allow for more complete surface coverage.
Curing Temperature Use a milder curing temperature.[8]Excessively high temperatures can sometimes cause film degradation or excessive shrinkage, while temperatures that are too low may not provide enough energy for complete bond formation.[8]

Experimental Protocols & Workflows

Protocol: Solution Deposition of this compound via Dip Coating

This protocol provides a general procedure for depositing a this compound film on a silicon wafer.

  • Substrate Cleaning and Hydroxylation :

    • Clean silicon wafers by sonicating in acetone, followed by isopropanol, for 10 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Immerse the cleaned substrates in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 80°C for 30 minutes to create a high density of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive) .[3]

    • Rinse the substrates thoroughly with deionized water and dry again with nitrogen.[3]

  • Silane Solution Preparation :

    • In a controlled, low-humidity environment (e.g., a glove box), prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene.[3]

  • Film Deposition :

    • Immerse the freshly hydroxylated substrates into the silane solution.

    • Allow the deposition to proceed for a set duration (e.g., 1-2 hours) at room temperature.[3]

  • Rinsing and Curing :

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.[1]

    • Cure the coated substrates in an oven at a specified temperature (e.g., 120°C) for 1 hour to promote cross-linking and stabilize the film.

Visualized Workflows

Below are diagrams illustrating key processes and relationships in this compound film deposition.

G Diagram 1: General Troubleshooting Workflow for Film Thickness start Film Thickness Issue Identified check_params Review Deposition Parameters (Concentration, Time, Temp, etc.) start->check_params check_prep Verify Substrate Preparation (Cleaning, Hydroxylation) check_params->check_prep check_env Assess Environment (Humidity, Contamination) check_prep->check_env adjust Adjust One Key Parameter check_env->adjust measure Deposit and Measure Film adjust->measure evaluate Thickness Correct? measure->evaluate end_ok Process Optimized evaluate->end_ok Yes end_nok Re-evaluate & Adjust Another Parameter evaluate->end_nok No end_nok->adjust

Diagram 1: General troubleshooting workflow.

G Diagram 2: Solution Deposition Process Flow sub_prep 1. Substrate Preparation (Cleaning & Hydroxylation) sol_prep 2. Solution Preparation (Anhydrous Solvent) sub_prep->sol_prep deposition 3. Film Deposition (Dip or Spin Coating) sol_prep->deposition rinsing 4. Rinsing (Remove Excess Silane) deposition->rinsing curing 5. Curing (Annealing) rinsing->curing final_film Final Film curing->final_film

Diagram 2: Steps for solution-based deposition.

G Diagram 3: Parameter Effects on Film Thickness (Solution) thickness Film Thickness concentration Silane Concentration concentration->thickness Increase time Deposition Time time->thickness Increase spin_speed Spin Speed spin_speed->thickness Decrease curing_temp Curing Temperature curing_temp->thickness Decrease

Diagram 3: Key parameter relationships.

References

Identifying and avoiding common side reactions of butyltrichlorosilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common side reactions when working with butyltrichlorosilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction of this compound and how can I prevent it?

A1: The most prevalent and hazardous side reaction of this compound is its rapid and exothermic hydrolysis upon contact with water, including atmospheric moisture. This reaction produces dense, corrosive hydrogen chloride (HCl) gas.[1][2][3]

Prevention:

  • Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.[1][4]

  • Dry Equipment: Ensure all glassware, syringes, and reaction vessels are thoroughly dried before use, preferably by oven-drying or flame-drying.

  • Anhydrous Solvents: Use only high-purity, anhydrous solvents.

  • Proper Sealing: Keep containers tightly sealed when not in use.[1][4]

Q2: What are the signs of accidental hydrolysis?

A2: The primary indicator of hydrolysis is the evolution of white, fuming gas, which is hydrogen chloride.[2][3] You may also notice a pungent, irritating odor. The reaction can be vigorous and generate heat.[2]

Q3: Besides water, what other substances are incompatible with this compound?

A3: this compound is incompatible with a range of substances, including:

  • Alcohols: Reacts to form alkoxysilanes and HCl.[5][6]

  • Acids and Bases: Reacts vigorously.[2][6]

  • Oxidizing agents: Can lead to hazardous reactions.[1]

  • Alkalis: Incompatible.[1]

Q4: What are the primary hazards associated with this compound and its side reactions?

A4: The main hazards are:

  • Corrosivity: It is corrosive to skin, eyes, and metals.[3][6] Contact causes severe burns.[1][6]

  • Toxicity: Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe respiratory irritation.[2][6]

  • Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][4]

Troubleshooting Guides

Issue 1: White fumes are observed when handling this compound.

  • Probable Cause: Exposure to atmospheric moisture, leading to hydrolysis and the formation of HCl gas.[2][3]

  • Immediate Action:

    • Ensure adequate ventilation, preferably within a chemical fume hood.[1]

    • Wear appropriate personal protective equipment (PPE), including acid gas-rated respiratory protection, chemical-resistant gloves (neoprene or nitrile rubber), and chemical safety goggles.[1]

    • If the release is significant, evacuate the area and follow emergency procedures.[4]

  • Preventative Measures:

    • Review your experimental setup to ensure all components are dry and the system is properly sealed from the atmosphere.

    • Use a well-maintained glovebox or Schlenk line for sensitive operations.

Issue 2: The reaction mixture is generating excessive heat and gas.

  • Probable Cause: Uncontrolled reaction with a contaminant, most likely water or another incompatible substance.[2]

  • Immediate Action:

    • If safe to do so, cool the reaction vessel using an ice bath.

    • Be prepared for a rapid increase in pressure. Do not seal the vessel tightly if it is already over-pressurizing.

    • Alert others in the laboratory and be prepared to evacuate.

  • Preventative Measures:

    • Ensure all reagents and solvents are anhydrous.

    • Add this compound to the reaction mixture slowly and in a controlled manner, especially during initial trials.

    • Perform a small-scale trial reaction to assess reactivity before scaling up.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC4H9Cl3Si[7]
Molecular Weight191.56 g/mol
Boiling Point149 °C
Flash Point45 °C
Density1.16 g/mL at 25 °C

Table 2: Incompatible Materials and Potential Hazardous Products

Incompatible MaterialPotential Hazardous Products
Water / MoistureHydrogen Chloride (HCl) gas, Butylsilanetriol[1][2][3]
AlcoholsAlkoxysilanes, Hydrogen Chloride (HCl) gas[5][6]
Strong Oxidizing AgentsFire, Explosion[1]
Acids / BasesVigorous, potentially violent reactions[2][6]

Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the essential steps for safely handling this compound to prevent its common side reactions.

  • Preparation of Workspace:

    • Work in a well-ventilated chemical fume hood.[1]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1]

    • Remove all sources of ignition from the work area.[8]

    • Have appropriate spill cleanup materials (e.g., inert absorbent) and neutralizing agents for acid gas available.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a face shield.[1]

    • Wear chemical-resistant gloves (neoprene or nitrile rubber are recommended).[1]

    • Wear a flame-retardant lab coat.

  • Equipment Preparation:

    • All glassware and reaction vessels must be oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under an inert atmosphere.

    • Syringes and needles should be dried in an oven and cooled similarly.

  • Handling and Dispensing:

    • Use a Schlenk line or a glovebox to maintain an inert atmosphere.

    • If using a Schlenk line, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing any reagents.

    • Use a dry, gas-tight syringe to transfer this compound.

    • Dispense the liquid slowly to control any potential exothermic reactions.

  • Storage:

    • Store this compound in a tightly sealed container under a dry, inert atmosphere.[1][4]

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[4][8]

    • The storage area should be designated for flammable and corrosive liquids.[4]

  • Waste Disposal:

    • Quench any residual this compound slowly and carefully in a suitable solvent (e.g., a high-boiling point hydrocarbon) before disposal.

    • Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Hydrolysis_Pathway This compound This compound (C4H9SiCl3) Intermediate Butyl(trichloro)silanol (Intermediate) This compound->Intermediate + H2O - HCl Water Water (H2O) Water->Intermediate Final_Product Butylsilanetriol (C4H9Si(OH)3) Intermediate->Final_Product + 2H2O - 2HCl HCl Hydrogen Chloride (HCl gas)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Unexpected Fumes or Heat During Experiment Check_Source Is the reaction exposed to air or a potential water source? Start->Check_Source Action_Seal Action: Seal the system. Purge with inert gas. Check_Source->Action_Seal Yes Check_Reagents Were all reagents and solvents verified as anhydrous? Check_Source->Check_Reagents No Action_Seal->Check_Reagents Further_Investigation Consult Safety Officer and Review Experimental Design Action_Seal->Further_Investigation Action_Cool Action: Cool the reaction. Ensure proper ventilation. Resolution Problem Resolved Action_Cool->Resolution Action_Cool->Further_Investigation Check_Reagents->Action_Cool Yes Action_Verify Action: Use fresh, verified anhydrous materials. Check_Reagents->Action_Verify No Action_Verify->Resolution

Caption: Troubleshooting unexpected reactions.

References

Technical Support Center: Butyltrichlorosilane Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the uniformity of butyltrichlorosilane self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of a this compound SAM on a hydroxylated surface?

A1: The formation of a this compound SAM on a hydroxylated surface, such as silicon dioxide (SiO₂), involves a three-step process. First, the trichlorosilane (B8805176) headgroup rapidly hydrolyzes in the presence of trace amounts of water to form a more reactive silanetriol intermediate. This is followed by the condensation of these silanetriol groups with the hydroxyl groups on the substrate, forming covalent siloxane (Si-O-Si) bonds. Finally, adjacent silane (B1218182) molecules cross-link with each other through lateral Si-O-Si bonds, creating a densely packed and stable monolayer.

Q2: Why is the uniformity of a this compound SAM critical for my application?

A2: A uniform SAM provides a well-defined and homogenous surface chemistry, which is crucial for a variety of applications. In drug development and biomedical research, a uniform monolayer ensures consistent protein adsorption, cell adhesion, and drug molecule interaction across the surface. For biosensor applications, uniformity is key to achieving reproducible and reliable signal transduction. Non-uniformity can lead to inconsistent experimental results and device performance.

Q3: What are the key environmental factors that influence the quality of this compound SAMs?

A3: The quality of this compound SAMs is highly sensitive to environmental conditions. The most critical factors are humidity and temperature.[1][2] Trace amounts of water are necessary for the hydrolysis of the trichlorosilane headgroup, but excessive water can lead to premature polymerization in solution, resulting in the deposition of aggregates rather than a uniform monolayer.[3] Temperature can affect the kinetics of the reaction and the ordering of the alkyl chains.

Q4: How does the choice of solvent affect the formation of the SAM?

A4: The solvent plays a crucial role in the quality of the resulting SAM. Anhydrous solvents are generally preferred to control the hydrolysis reaction.[4] Non-polar solvents like toluene (B28343) or hexane (B92381) are commonly used. The solvent's ability to dissolve trace amounts of water can influence the availability of water for the hydrolysis step at the substrate-solution interface. Solvents with very low polarity may hinder the necessary hydrolysis, while more polar solvents might promote excessive polymerization in the bulk solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor SAM coverage or "islands" of SAMs 1. Insufficient cleaning of the substrate. 2. Incomplete hydroxylation of the surface. 3. Low concentration of this compound. 4. Insufficient deposition time.1. Ensure thorough cleaning of the substrate (e.g., piranha solution, UV/ozone). 2. Optimize the surface hydroxylation step. 3. Increase the concentration of the silane solution (typically 1-5 mM). 4. Increase the deposition time to allow for complete surface coverage.
Formation of aggregates or a cloudy film 1. Excessive water in the solvent or on the substrate. 2. High concentration of this compound. 3. Deposition temperature is too high.1. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box). 2. Decrease the concentration of the silane solution. 3. Lower the deposition temperature to slow down the polymerization kinetics.
High surface roughness of the SAM 1. Polymerization of silanes in solution prior to deposition. 2. Uncontrolled or rapid hydrolysis and condensation.1. Prepare the silane solution immediately before use. 2. Control the humidity and temperature of the deposition environment. Consider vapor-phase deposition for a more controlled reaction.
Inconsistent results between experiments 1. Variation in environmental conditions (humidity, temperature). 2. Inconsistent substrate preparation. 3. Degradation of the this compound precursor.1. Strictly control and monitor the deposition environment. 2. Standardize the substrate cleaning and preparation protocol. 3. Store the this compound under inert gas and in a desiccator. Use fresh precursor when possible.

Experimental Protocols

Solution-Phase Deposition of this compound SAMs

This protocol outlines a general procedure for forming a this compound SAM on a silicon wafer with a native oxide layer.

1. Substrate Cleaning and Hydroxylation:

  • Objective: To remove organic contaminants and create a hydrophilic, hydroxyl-rich surface.

  • Procedure:

    • Cut silicon wafers to the desired size.

    • Sonicate the wafers sequentially in acetone, isopropanol (B130326), and deionized water for 15 minutes each.

    • Dry the wafers under a stream of nitrogen gas.

    • Treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen gas.

    • Alternatively, treat the wafers with UV/ozone for 15-20 minutes.

2. SAM Deposition:

  • Objective: To form a uniform self-assembled monolayer of this compound.

  • Procedure:

    • Work in a low-humidity environment, such as a nitrogen-filled glove box.

    • Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane). Prepare the solution immediately before use.

    • Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature.

    • After deposition, rinse the substrates sequentially with the anhydrous solvent, followed by isopropanol and then deionized water to remove any physisorbed molecules.

    • Dry the coated substrates under a stream of nitrogen.

3. Curing (Optional but Recommended):

  • Objective: To promote further cross-linking and improve the stability of the SAM.

  • Procedure:

    • Anneal the coated substrates at 110-120°C for 30-60 minutes in an oven or on a hotplate.

Characterization of SAM Uniformity
Technique Parameter Measured Indication of a Uniform SAM
Contact Angle Goniometry Water contact angleA high and uniform water contact angle (typically >90° for a hydrophobic SAM) across the surface.
Ellipsometry Film thicknessA uniform thickness consistent with the length of a single this compound molecule.
Atomic Force Microscopy (AFM) Surface topography and roughnessA smooth surface with low root-mean-square (RMS) roughness, free of large aggregates.
X-ray Photoelectron Spectroscopy (XPS) Elemental compositionPresence of silicon, carbon, and oxygen, with a high carbon-to-silicon ratio, indicating a dense organic layer.

Visualizing the Workflow and Key Relationships

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition (Low Humidity Environment) cluster_post Post-Deposition start Start cleaning Substrate Cleaning (Sonication) start->cleaning hydroxylation Surface Hydroxylation (Piranha or UV/Ozone) cleaning->hydroxylation drying1 Drying (Nitrogen Stream) hydroxylation->drying1 solution_prep Prepare this compound Solution (1-5 mM) drying1->solution_prep immersion Immerse Substrate (1-2 hours) solution_prep->immersion rinsing Rinse (Solvent, IPA, Water) immersion->rinsing drying2 Drying (Nitrogen Stream) rinsing->drying2 curing Curing (110-120°C) drying2->curing characterization Characterization curing->characterization end End characterization->end

Caption: Experimental workflow for the solution-phase deposition of this compound SAMs.

logical_relationship cluster_factors Controlling Factors cluster_processes Key Processes cluster_outcomes Resulting SAM Quality humidity Humidity hydrolysis Hydrolysis humidity->hydrolysis temperature Temperature temperature->hydrolysis condensation Condensation temperature->condensation solvent Solvent Choice solvent->hydrolysis concentration Silane Concentration concentration->condensation time Deposition Time time->condensation crosslinking Cross-linking time->crosslinking hydrolysis->condensation condensation->crosslinking uniformity Uniformity crosslinking->uniformity density Density crosslinking->density stability Stability crosslinking->stability

Caption: Key factors influencing the quality of this compound SAMs.

References

The effect of ambient humidity on the quality of butyltrichlorosilane deposition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deposition of butyltrichlorosilane. Particular focus is given to the critical role of ambient humidity in determining the quality and reproducibility of the resulting self-assembled monolayer (SAM).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ambient humidity in the deposition of this compound?

A1: Ambient humidity provides the necessary water molecules to initiate the hydrolysis of the trichlorosilane (B8805176) headgroup of the this compound molecule. This hydrolysis is the first step in the formation of a covalent bond with the hydroxylated substrate surface. However, the concentration of water is critical; too little can lead to an incomplete reaction and a patchy monolayer, while too much can cause premature polymerization of the silane (B1218182) in the bulk solution, leading to the deposition of aggregates and a disordered film.

Q2: My this compound-coated surface is not hydrophobic. What are the likely causes?

A2: A lack of hydrophobicity is a common issue and can be attributed to several factors, often related to humidity. The primary causes include incomplete monolayer formation due to insufficient humidity or reaction time, or the formation of a disordered, rough surface due to excessively high humidity causing bulk polymerization. Contamination of the substrate or the silane solution can also lead to a non-hydrophobic surface.

Q3: I am observing visible aggregates or a hazy film on my substrate after deposition. How can I prevent this?

A3: The formation of aggregates or a hazy film is a classic sign of uncontrolled polymerization in the solution, which is primarily caused by excessive moisture.[1] To prevent this, it is crucial to control the humidity in your deposition environment. Consider performing the deposition in a controlled-humidity glove box or desiccator. Additionally, using anhydrous solvents for solution-phase deposition is critical to minimize water content.[2]

Q4: What is the ideal range of relative humidity for this compound deposition?

A4: While the optimal humidity can depend on the specific substrate and deposition method (solution vs. vapor phase), a general guideline for alkyltrichlorosilanes is a relative humidity (RH) in the range of 30-50%. Below this range, the reaction may be too slow or incomplete. Above this range, the risk of bulk polymerization and aggregate formation increases significantly. For some systems, an RH of around 80% has been found to be optimal for achieving high-quality marks in specific applications, though this is not typical for creating uniform monolayers.[3]

Q5: How critical is the purity of the solvent and the cleanliness of the glassware?

A5: Both are extremely critical. Any residual water in the solvent or on the glassware can contribute to the premature hydrolysis and polymerization of this compound. It is imperative to use anhydrous solvents and to ensure all glassware is thoroughly dried, for instance, by oven-baking, before use.[2]

Troubleshooting Guide

Problem Potential Cause(s) Related to Humidity Recommended Solution(s)
Inconsistent or Patchy Coating - Fluctuations in ambient humidity during deposition.- Insufficient surface-adsorbed water for uniform reaction initiation.- Perform the deposition in a controlled humidity environment (e.g., glove box, desiccator).- Ensure the relative humidity is within the optimal range (e.g., 30-50%) to provide enough water for hydrolysis without causing bulk polymerization.
Low Water Contact Angle (Poor Hydrophobicity) - Low Humidity: Incomplete monolayer formation, leaving exposed hydrophilic substrate.- High Humidity: Formation of a disordered, rough surface with exposed silanol (B1196071) groups instead of a dense layer of butyl chains.- If humidity was too low: Increase the relative humidity to ensure complete hydrolysis and condensation.- If humidity was too high: Decrease the relative humidity to prevent bulk polymerization. Use anhydrous solvents and ensure dry glassware.
Visible Aggregates or Hazy Film on the Surface - Excessively High Humidity: Causes rapid hydrolysis and polymerization of this compound in the bulk solution before it can assemble on the surface.- Significantly reduce the humidity in the deposition chamber.- Use fresh, anhydrous solvents for solution-phase deposition.- Minimize the exposure of the substrate and silane solution to ambient air.
Poor Adhesion of the Film - Formation of a weak, disordered polymer layer due to high humidity, which has poor adhesion to the substrate.- Optimize the humidity to promote the formation of a well-ordered monolayer with strong covalent bonds to the substrate.- Ensure the substrate is properly cleaned and hydroxylated to provide sufficient reactive sites.
Lack of Reproducibility Between Experiments - Variations in ambient laboratory humidity from day to day.- Implement a standardized protocol with a controlled humidity environment for all depositions.- Record the temperature and relative humidity for each experiment to track potential sources of variation.

Data Presentation

The following tables summarize the expected impact of relative humidity on the quality of alkyltrichlorosilane monolayers. The data is based on studies of analogous long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS), and provides a general trend that can be expected for this compound.

Table 1: Effect of Relative Humidity on Water Contact Angle of Alkyltrichlorosilane Monolayers

Relative Humidity (RH)Expected Water Contact AngleInferred Monolayer Quality
< 20%80-95°Potentially incomplete monolayer, exposed substrate.
30-50%105-115°Well-ordered, dense hydrophobic monolayer.
> 60%90-100°Disordered monolayer with defects and/or aggregates.

Note: Data is generalized from studies on octadecyltrichlorosilane and other long-chain alkyltrichlorosilanes.

Table 2: Influence of Relative Humidity on Alkyltrichlorosilane Film Characteristics

Relative Humidity (RH)Film ThicknessSurface Roughness (RMS)Key Observations
Low (<20%)Thinner, potentially incompleteLowSlow reaction, may result in "islands" of silane.[4]
Optimal (30-50%)Consistent monolayer thickness (~1-2 nm)Very Low (<0.5 nm)Formation of a smooth, uniform, and dense monolayer.
High (>60%)Thicker, variableHighPresence of aggregates and a disordered, polymeric film.[5]

Note: Data is generalized from studies on octadecyltrichlorosilane and other long-chain alkyltrichlorosilanes.

Experimental Protocols

Protocol 1: Vapor Phase Deposition of this compound

This protocol describes a method for the vapor phase deposition of this compound in a controlled humidity environment to achieve a high-quality hydrophobic monolayer.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Vacuum desiccator or glove box with humidity control

  • Source of deionized water

  • Nitrogen or argon gas (high purity)

  • Piranha solution (3:1 H₂SO₄:H₂O₂) or UV/Ozone cleaner

Procedure:

  • Substrate Preparation (Hydroxylation): a. Clean substrates by sonicating in acetone, followed by isopropanol (B130326), and finally deionized (DI) water for 15 minutes each. b. Dry the substrates with a stream of nitrogen or argon. c. Activate the surface to generate hydroxyl groups by either: i. Immersing in freshly prepared Piranha solution for 30 minutes (EXTREME CAUTION: Piranha solution is highly corrosive). Rinse copiously with DI water and dry with nitrogen. ii. Treating with a UV/Ozone cleaner for 15-20 minutes.

  • Deposition Setup: a. Place the cleaned, hydroxylated substrates inside the vacuum desiccator or glove box. b. Control the relative humidity inside the chamber to the desired level (e.g., 40%) using a saturated salt solution or a humidity controller. c. Allow the atmosphere inside the chamber to stabilize for at least 30 minutes.

  • Silane Deposition: a. Place a small, open vial containing 100-200 µL of this compound inside the deposition chamber, ensuring it is not in direct contact with the substrates. b. Seal the chamber and allow the deposition to proceed for 1-2 hours at room temperature. The this compound will evaporate and react with the hydroxylated surfaces.

  • Post-Deposition Treatment: a. Vent the chamber with dry nitrogen or argon. b. Remove the coated substrates and rinse them with an anhydrous solvent such as hexane (B92381) or toluene (B28343) to remove any physisorbed molecules. c. Perform a final rinse with isopropanol or ethanol (B145695) and dry with a stream of nitrogen. d. Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes to enhance the stability of the monolayer.

Protocol 2: Solution Phase Deposition of this compound

This protocol outlines a method for solution-phase deposition, emphasizing the need for anhydrous conditions to minimize bulk polymerization.

Materials:

  • Substrates (as in Protocol 1)

  • This compound

  • Anhydrous solvent (e.g., toluene, hexane)

  • Anhydrous isopropanol or ethanol

  • Glove box or desiccator

Procedure:

  • Substrate Preparation: a. Follow the same substrate preparation and hydroxylation steps as in Protocol 1.

  • Silane Solution Preparation (perform in a low-humidity environment): a. Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

  • Deposition: a. Immerse the freshly cleaned and hydroxylated substrates in the this compound solution. b. Allow the deposition to proceed for 30-60 minutes at room temperature inside a glove box or desiccator to minimize exposure to ambient humidity.

  • Post-Deposition Rinsing and Curing: a. Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (e.g., toluene). b. Perform a final rinse with anhydrous isopropanol or ethanol. c. Dry the substrates with a stream of nitrogen. d. Cure the substrates in an oven at 110-120°C for 30-60 minutes.

Mandatory Visualization

Hydrolysis_Condensation_Pathway cluster_solution In Solution / Gas Phase cluster_surface On Substrate Surface This compound Butyl-SiCl₃ Hydrolyzed_Silane Butyl-Si(OH)₃ (Silanetriol) This compound->Hydrolyzed_Silane Hydrolysis HCl 3HCl (byproduct) This compound->HCl Water H₂O (from ambient humidity) Water->Hydrolyzed_Silane Polymerization Bulk Polymerization (Aggregates) Hydrolyzed_Silane->Polymerization Excess H₂O SAM Butyl-Si-O-Substrate (Covalent Bond) Hydrolyzed_Silane->SAM Condensation Substrate Substrate-OH Substrate->SAM

Caption: Reaction pathway for this compound deposition on a hydroxylated surface.

Troubleshooting_Workflow Start Start: Poor Deposition Quality Check_Hydrophobicity Check Water Contact Angle Start->Check_Hydrophobicity Low_Angle Low Contact Angle (<100°) Check_Hydrophobicity->Low_Angle No High_Angle High Contact Angle (>105°) Check_Hydrophobicity->High_Angle Yes Check_Appearance Inspect Surface Visually Low_Angle->Check_Appearance End End: High-Quality Monolayer High_Angle->End Aggregates Aggregates/Haze Present Check_Appearance->Aggregates Yes Clear_Surface Surface is Clear Check_Appearance->Clear_Surface No High_RH Humidity Too High (>50%) Aggregates->High_RH Check_Humidity Review Humidity Control Clear_Surface->Check_Humidity Low_RH Humidity Too Low (<30%) Clear_Surface->Low_RH Check_Humidity->High_RH High Check_Humidity->Low_RH Low Optimal_RH Humidity Optimal (30-50%) Check_Humidity->Optimal_RH Optimal Solution1 Action: Decrease RH, Use Anhydrous Solvents High_RH->Solution1 Solution2 Action: Increase RH Low_RH->Solution2 Solution3 Action: Check Substrate Cleaning & Silane Purity Optimal_RH->Solution3 Solution1->Start Solution2->Start Solution3->Start

Caption: Troubleshooting workflow for this compound deposition issues.

References

Technical Support Center: Purification of Technical Grade Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade butyltrichlorosilane.

Disclaimer

The following protocols and troubleshooting advice are intended for use by qualified professionals. This compound is a flammable and corrosive material that reacts violently with water.[1][2] Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

A1: Technical grade this compound, often synthesized via a Grignard reaction, may contain several impurities.[4] These can include:

  • Unreacted starting materials: Such as silicon tetrachloride.

  • By-products of the Grignard reaction: Including magnesium halides and other organosilane species.[4]

  • Other chlorosilanes: Such as trichlorosilane (B8805176) and dichlorosilane.[1][5]

  • Dopant elements: Trace amounts of boron and phosphorus compounds are common impurities in silicon-based materials and can be carried through the synthesis process.[1][6]

  • Carbon-containing impurities: Including methylchlorosilanes.[7]

Q2: What is the primary method for purifying technical grade this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale.[2][8] This technique separates compounds based on differences in their boiling points. Given that this compound has a boiling point of approximately 149°C, it can be effectively separated from lower and higher boiling impurities.[9]

Q3: Can I use adsorption to purify this compound?

A3: Yes, adsorption is a viable technique, often used in conjunction with distillation, to remove specific impurities.[1] Adsorbents like silica (B1680970) gel or specialized ion-exchange resins can be effective in removing polar impurities and trace metals.[5][8]

Q4: My this compound appears cloudy. What could be the cause?

A4: Cloudiness is often a sign of hydrolysis. This compound reacts readily with moisture to form silicon-oxygen compounds (siloxanes) and hydrochloric acid.[1] This can occur due to exposure to atmospheric moisture or residual water in your storage container or purification apparatus. Ensure all glassware is thoroughly dried and the system is kept under a dry, inert atmosphere.

Q5: How can I confirm the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.[10][11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of trace metal and elemental impurities like boron and phosphorus.[6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify organosilane impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor Separation Efficiency

Possible Cause Troubleshooting Step
Insufficient column packing or theoretical plates. Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing, Raschig rings).[2]
Distillation rate is too high. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation provides better separation.[13]
Flooding of the distillation column. This occurs when excess vapor flow entrains liquid up the column. Reduce the heating rate to decrease the vapor velocity.[14]
Fluctuating heat source. Use a stable heating mantle with a temperature controller to ensure consistent boiling.
Inadequate insulation. Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[14]

Issue: Product Contamination with Water

Possible Cause Troubleshooting Step
Moisture in the apparatus. Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and assemble the apparatus while hot under a stream of dry inert gas.
Leaks in the system. Check all joints and connections for leaks. Use high-vacuum grease on ground glass joints if necessary, ensuring it is compatible with chlorosilanes.
Inert gas is not dry. Pass the inert gas through a drying agent (e.g., molecular sieves, calcium chloride) before it enters the distillation setup.
Adsorption Purification

Issue: Adsorbent is Ineffective

Possible Cause Troubleshooting Step
Incorrect adsorbent choice. Select an adsorbent based on the target impurities. Silica gel is effective for polar compounds, while specific ion-exchange resins can target boron and phosphorus.[5][8]
Adsorbent is not properly activated. Activate the adsorbent according to the manufacturer's instructions. This often involves heating under vacuum to remove adsorbed water.
Insufficient contact time. Reduce the flow rate of the this compound through the adsorbent bed to allow for adequate interaction time.
Adsorbent capacity is exceeded. Use a larger amount of adsorbent or regenerate/replace the adsorbent bed.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To purify technical grade this compound by removing lower and higher boiling point impurities.

Materials:

  • Technical grade this compound

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)[2]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Dry inert gas (Nitrogen or Argon) supply

  • Drying tube (filled with calcium chloride or similar)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven and assemble the fractional distillation apparatus while still warm under a flow of dry inert gas.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the flask with technical grade this compound (do not fill more than two-thirds full).

    • Connect the fractionating column, distillation head with a thermometer, and condenser. Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser.[13]

    • Attach a receiving flask. To protect from atmospheric moisture, the system should be connected to a dry inert gas line or a drying tube at the outlet.

  • Distillation:

    • Begin stirring and gently heat the flask using the heating mantle.

    • Observe the temperature and collect the first fraction, which will contain low-boiling impurities. This is typically a small volume that comes over at a temperature significantly below the boiling point of this compound (149°C).

    • As the temperature approaches the boiling point of this compound, change the receiving flask to collect the main fraction.

    • Collect the purified this compound fraction over a narrow temperature range (e.g., 148-150°C).

    • Once the temperature begins to rise significantly above the boiling point of this compound, or if the distillation rate drops off, stop the distillation. The remaining liquid in the distillation flask contains the high-boiling impurities.

  • Storage:

    • Store the purified this compound in a tightly sealed, dry container under an inert atmosphere.

Quantitative Data (Illustrative)

The following table provides illustrative data for a typical fractional distillation of this compound. Actual results may vary depending on the initial purity and specific distillation setup.

Fraction Boiling Range (°C) Composition Purity (Illustrative)
Forerun < 145Lower-boiling impurities (e.g., other chlorosilanes)-
Main Fraction 148 - 150Purified this compound> 99%
Residue > 155Higher-boiling impurities (e.g., siloxanes)-

Visualizations

PurificationWorkflow cluster_distillation Fractional Distillation tech_grade Technical Grade This compound dist_column Fractionating Column tech_grade->dist_column Heat condenser Condenser dist_column->condenser Vapor residue Residue (High Boilers) dist_column->residue Bottoms forerun Forerun (Low Boilers) condenser->forerun Collect <145°C main_fraction Purified this compound condenser->main_fraction Collect 148-150°C

Caption: Fractional distillation workflow for this compound.

TroubleshootingLogic start Poor Separation in Distillation? check_rate Is Distillation Rate Too High? start->check_rate check_column Is Column Flooding? check_rate->check_column No solution1 Reduce Heating Rate check_rate->solution1 Yes check_insulation Is Column Insulated? check_column->check_insulation No solution2 Reduce Heat to Stop Flooding, Then Resume Gently check_column->solution2 Yes solution3 Insulate Column with Glass Wool/Foil check_insulation->solution3 No end Improved Separation check_insulation->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for poor distillation separation.

References

Strategies for minimizing residual contaminants after butyltrichlorosilane treatment.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing residual contaminants after surface treatment with butyltrichlorosilane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary residual contaminants after this compound treatment?

A1: The primary residual contaminants following this compound treatment are typically:

  • Unreacted this compound: Molecules that have not covalently bonded to the surface.

  • Hydrolysis Byproducts: this compound readily hydrolyzes in the presence of moisture to form butylsilanetriols (C₄H₉Si(OH)₃) and hydrochloric acid (HCl).[1]

  • Oligomeric and Polymeric Siloxanes: The reactive silanol (B1196071) groups of hydrolyzed this compound can condense with each other to form oligomeric or polymeric siloxane networks (Si-O-Si). These can be loosely adsorbed on the surface.

  • Physisorbed Multilayers: Excess silane (B1218182) can physically adsorb onto the covalently bonded monolayer, forming unstable multilayers.

Q2: How does moisture affect the outcome of the this compound treatment?

A2: Moisture is a critical factor in the silanization process. This compound reacts vigorously with water, which can be both beneficial and detrimental.[1] A small amount of surface-adsorbed water is necessary to hydrolyze the chlorosilane groups, allowing them to react with the surface hydroxyl groups. However, excess moisture in the reaction environment (e.g., in the solvent or on the substrate) will lead to premature hydrolysis and polymerization of the silane in solution before it can bind to the surface. This results in the formation of siloxane oligomers and polymers that can deposit on the surface as difficult-to-remove particulates and lead to a non-uniform, hazy, or rough coating.

Q3: What is the importance of post-treatment washing and which solvents are recommended?

A3: Post-treatment washing is a critical step to remove unreacted silane, hydrolysis byproducts, and physisorbed multilayers, ensuring a well-defined and stable surface modification. The choice of solvent is important. It is often recommended to perform an initial rinse with the same anhydrous solvent used for the silanization reaction (e.g., toluene (B28343) or benzene) to remove the bulk of the excess silane.[1][2] This is typically followed by washing with more polar solvents like ethanol (B145695), methanol, or acetone (B3395972) to remove polar byproducts.[3]

Q4: Is sonication necessary during the post-treatment washing steps?

A4: While not strictly mandatory, sonication during the washing steps is highly recommended.[3] It provides the necessary energy to disrupt and remove weakly adsorbed contaminants and physisorbed multilayers more effectively than simple rinsing or agitation.[3] This leads to a cleaner, more uniform, and stable silanized surface. However, care should be taken with delicate substrates, as high-power sonication could potentially cause damage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Hazy or Opaque Surface Appearance 1. Excess moisture in the reaction environment leading to premature hydrolysis and polymerization of this compound. 2. Inadequate removal of oligomeric/polymeric siloxane byproducts.1. Ensure the use of anhydrous solvents and thoroughly dried substrates. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Implement a multi-step washing protocol with sonication, using both non-polar and polar solvents.
Inconsistent or Patchy Surface Coating 1. Incomplete cleaning of the substrate prior to silanization, leaving organic or particulate contaminants. 2. Insufficient surface hydroxyl groups for the silane to react with. 3. Uneven application of the silane solution.1. Employ a rigorous pre-cleaning procedure suitable for the substrate (e.g., piranha solution for glass/silicon, UV/ozone treatment). 2. Ensure the pre-cleaning/activation step effectively generates a high density of surface hydroxyl groups. 3. Ensure the substrate is fully and evenly immersed in the silane solution during treatment.
Poor Hydrophobicity of the Treated Surface 1. Incomplete formation of the this compound monolayer. 2. Presence of hydrophilic residual contaminants, such as silanols from hydrolysis. 3. Degradation of the silane layer due to harsh cleaning conditions.1. Optimize reaction time and silane concentration. 2. Ensure thorough post-treatment washing and consider a final rinse with a non-polar solvent. 3. Avoid overly aggressive sonication or highly reactive cleaning agents after the initial post-treatment wash.
Surface Contamination Detected by Analysis (e.g., XPS, ToF-SIMS) 1. Ineffective removal of unreacted silane and byproducts.[4][5][6][7] 2. Re-adsorption of contaminants from the washing solvent. 3. Introduction of contaminants from the handling or storage environment.1. Extend sonication time and/or perform additional washing cycles with fresh, high-purity solvents. 2. Use fresh, high-purity solvents for each washing step. 3. Handle and store the treated substrates in a clean, controlled environment.
Residual Chlorine Detected on the Surface 1. Incomplete hydrolysis of the trichlorosilyl (B107488) groups. 2. Adsorption of HCl, a byproduct of the hydrolysis reaction.1. Ensure a controlled amount of moisture is present during the reaction or consider a post-treatment curing step in a humid environment. 2. Thoroughly rinse with a solvent capable of dissolving and removing HCl, such as isopropanol (B130326) or ethanol, followed by a final rinse with deionized water if appropriate for the substrate and subsequent application.

Experimental Protocols

Protocol 1: Standard this compound Surface Treatment and Cleaning
  • Substrate Pre-cleaning and Hydroxylation:

    • Objective: To remove organic contaminants and generate surface hydroxyl groups.

    • Procedure:

      • Sonicate the substrate in acetone for 15 minutes.

      • Sonicate the substrate in isopropanol for 15 minutes.

      • Rinse thoroughly with deionized water.

      • Dry the substrate under a stream of high-purity nitrogen or argon.

      • Treat the substrate with an oxygen plasma or UV/ozone for 5-10 minutes to generate a high density of hydroxyl groups. Alternatively, for glass or silicon substrates, use a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood ).

      • Rinse extensively with deionized water and dry thoroughly under a nitrogen stream.

  • Silanization:

    • Objective: To form a self-assembled monolayer of this compound.

    • Procedure:

      • In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

      • Immerse the cleaned and dried substrate in the silane solution.

      • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Post-Silanization Cleaning:

    • Objective: To remove residual contaminants.

    • Procedure:

      • Remove the substrate from the silane solution and rinse with fresh anhydrous toluene.

      • Sonicate the substrate in fresh anhydrous toluene for 10 minutes.

      • Sonicate the substrate in fresh isopropanol or ethanol for 10 minutes.

      • Rinse with fresh isopropanol or ethanol.

      • Dry the substrate thoroughly under a stream of nitrogen.

  • Curing (Optional but Recommended):

    • Objective: To promote covalent bond formation and stabilize the silane layer.

    • Procedure:

      • Bake the cleaned, silanized substrate in an oven at 110-120°C for 30-60 minutes.

Protocol 2: Characterization of Surface Cleanliness using X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • Prepare samples at three stages: (a) after pre-cleaning, (b) after silanization and initial rinse, and (c) after the full post-silanization cleaning protocol.

  • XPS Analysis:

    • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elemental composition of the surface.

    • Acquire high-resolution spectra for Si 2p, C 1s, O 1s, and Cl 2p regions.

    • Analysis:

      • Compare the elemental compositions of the different samples. A successful cleaning should show a significant reduction or elimination of the Cl 2p signal.

      • Analyze the Si 2p high-resolution spectrum to distinguish between silicon from the substrate (e.g., Si-O in glass/silicon) and silicon from the silane layer (Si-C).

      • The C 1s spectrum can be used to confirm the presence of the butyl groups from the silane.

Visualizations

G cluster_0 Pre-Treatment cluster_1 This compound Treatment cluster_2 Post-Treatment & Contaminant Removal Substrate Substrate Cleaned_Substrate Cleaned & Hydroxylated Substrate (-OH groups) Substrate->Cleaned_Substrate Cleaning & Activation (e.g., Plasma, Piranha) Silanization Immersion in This compound Solution Cleaned_Substrate->Silanization Treated_Surface Treated Surface with Monolayer & Contaminants Silanization->Treated_Surface Washing Multi-Step Washing (Toluene, Ethanol) + Sonication Treated_Surface->Washing Final_Surface Clean, Functionalized Surface Washing->Final_Surface

Caption: Experimental workflow for this compound treatment and contaminant removal.

G Start Start: this compound (BuSiCl3) Treatment Moisture Presence of Moisture Start->Moisture Hydrolysis Hydrolysis: BuSiCl3 + 3H2O -> BuSi(OH)3 + 3HCl Moisture->Hydrolysis Surface_Reaction Reaction with Surface -OH: Forms Covalent Si-O-Substrate Bonds Hydrolysis->Surface_Reaction Condensation Self-Condensation: BuSi(OH)3 + (HO)3SiBu -> Oligomers/Polymers Hydrolysis->Condensation Contaminants Residual Contaminants: - Unreacted BuSiCl3 - Adsorbed HCl - Physisorbed Oligomers Surface_Reaction->Contaminants Condensation->Contaminants Washing Post-Treatment Washing (Solvents + Sonication) Contaminants->Washing Clean_Surface Minimized Residual Contaminants Washing->Clean_Surface

References

Addressing poor adhesion of butyltrichlorosilane layers on substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor adhesion of butyltrichlorosilane (BTS) layers on various substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor adhesion for this compound layers?

A1: The most common cause of poor adhesion is inadequate surface preparation.[1][2] The substrate must be scrupulously clean and possess available hydroxyl (-OH) groups for the silanization reaction to occur effectively.[3] Contaminants like oils, dust, or residual detergents can prevent the silane (B1218182) from bonding to the surface.[1][2]

Q2: How does humidity affect the silanization process?

A2: Humidity plays a critical role and its effect can be complex. Trichlorosilanes like BTS react rapidly with water.[4] While a minuscule amount of surface water is necessary to hydrolyze the silane to form reactive silanols, excessive atmospheric humidity can cause premature hydrolysis and polymerization of the silane in solution before it reaches the substrate.[5][6] This leads to the formation of aggregates and a non-uniform, poorly adhered layer.[6] It is often recommended to perform the deposition in a controlled, low-humidity environment.[7]

Q3: Can I use any solvent for the deposition?

A3: No, the choice of solvent is critical. It must be anhydrous (water-free) to prevent premature aggregation of the silane.[7] Toluene (B28343) is a commonly used solvent for this process.[8]

Q4: Is a post-deposition curing step necessary?

A4: Yes, a curing or baking step is essential.[2][7] This step promotes the formation of stable, covalent siloxane (Si-O-Si) bonds between the silane molecules and with the substrate surface, significantly improving the durability and adhesion of the layer.[9]

Q5: My coated surface is cloudy and non-uniform. What happened?

A5: A cloudy appearance typically indicates uncontrolled polymerization of the silane, either in the solution or on the surface.[9] This is often caused by excess moisture in the solvent or the reaction environment.[6] It can also result from using too high a concentration of silane.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: The silane layer peels or flakes off easily.

  • Question: Did you adequately clean and activate the substrate surface?

    • Answer: This is the most critical step. Organic residues or other contaminants will act as a weak boundary layer, preventing covalent bond formation.[10] An aggressive cleaning procedure, such as with a Piranha solution, followed by thorough rinsing and drying is recommended to ensure a high density of surface hydroxyl groups.[3]

  • Question: Was the substrate completely dry before deposition?

    • Answer: While a monolayer of adsorbed water is needed, excess water on the surface can disrupt the formation of a uniform silane layer. Ensure the substrate is thoroughly dried with a stream of inert gas (like nitrogen or argon) just before use.

  • Question: Did you perform a post-deposition curing step?

    • Answer: Incomplete curing will result in a weakly bound layer.[2] Ensure you are heating the coated substrate at the appropriate temperature and for a sufficient duration (e.g., 100-120°C for 30-60 minutes) to form stable covalent bonds.[7]

Problem 2: The surface is hydrophobic, but the layer is not stable in aqueous solutions.

  • Question: What were the humidity conditions during deposition?

    • Answer: High humidity can lead to the formation of a thick, cross-linked polysiloxane layer that is not well-covalently bonded to the substrate itself.[5][6] This layer can appear well-formed initially but may delaminate upon prolonged exposure to liquids. Performing the reaction in a controlled low-humidity environment like a glove box is ideal.[7]

  • Question: How was the substrate rinsed after deposition?

    • Answer: An aggressive rinsing procedure can remove a poorly formed layer. However, a gentle but thorough rinse with fresh, anhydrous solvent is necessary to remove excess, unbound silane that could otherwise lead to instability.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common adhesion problems.

G start Poor Adhesion Observed q_visual Visual Inspection: Is the film uniform? start->q_visual cloudy Problem: Cloudy/Hazy Film q_visual->cloudy No, Non-Uniform peeling Problem: Peeling/Flaking q_visual->peeling Yes, Uniform but Peels cause_moisture Cause: Excess Moisture in Solvent/Air cloudy->cause_moisture solve_moisture Solution: Use Anhydrous Solvent & Control Humidity cause_moisture->solve_moisture q_cleaning Was Substrate Cleaning Adequate (e.g., Piranha)? peeling->q_cleaning solve_clean Solution: Implement Aggressive Cleaning Protocol q_cleaning->solve_clean q_curing Was Post-Deposition Curing Performed Correctly? q_cleaning->q_curing no_clean No yes_clean Yes solve_cure Solution: Cure at 110-120°C for 30-60 min q_curing->solve_cure end_review Review Silane Concentration and Deposition Time q_curing->end_review no_cure No yes_cure Yes

Caption: Troubleshooting workflow for poor this compound film adhesion.

Data Presentation

The quality of the silane layer is highly dependent on reaction conditions. The following table summarizes how key parameters can influence the outcome, as measured by water contact angle (a proxy for surface hydrophobicity and layer quality).

ParameterCondition 1Outcome 1 (Contact Angle)Condition 2Outcome 2 (Contact Angle)Probable Cause of Poor Adhesion
Substrate Cleaning Piranha Etch~105-110°Detergent Wash Only< 90°, variableOrganic residue prevents covalent bonding.[1]
Relative Humidity < 30% (in Glove Box)~105-110°> 70% (Ambient Air)Highly variable, often < 100°Premature silane polymerization in solution.[5][6]
Solvent Purity Anhydrous Toluene~105-110°Toluene (Reagent Grade)< 100°, hazy filmTrace water causes silane aggregation.
Post-Deposition Cure 110°C for 45 min~105-110°No Cure (Air Dry Only)~95-105°, poor stabilityIncomplete covalent bond formation with the surface.[2][9]

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation (Piranha Solution)

Caution: Piranha solution is extremely corrosive, reactive, and explosive if mixed with organic solvents. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work inside a certified fume hood.

  • Preparation: Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly exothermic.

  • Immersion: Immerse the substrates (e.g., glass slides, silicon wafers) in the freshly prepared, hot Piranha solution for 15-30 minutes.

  • Rinsing: Carefully remove the substrates and rinse them extensively with deionized (DI) water.

  • Drying: Dry the substrates with a stream of high-purity nitrogen or argon gas. Store in a desiccator or use immediately. The surface should be highly hydrophilic (water spreads out completely).

Protocol 2: this compound Deposition
  • Environment: Perform this procedure in a low-humidity environment, such as a nitrogen-filled glove box.

  • Solution Prep: Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Deposition: Immerse the clean, dry substrates in the silane solution for 30-60 minutes at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.[7]

  • Drying: Dry the substrates again with a stream of high-purity nitrogen.

Protocol 3: Curing and Finalization
  • Curing: Place the coated substrates in an oven at 110-120°C for 30-60 minutes to covalently bond the silane layer to the substrate.[7]

  • Cooling: Allow the substrates to cool to room temperature before use. The final surface should be uniform and highly hydrophobic.

Experimental and Reaction Workflow

The diagram below illustrates the key stages from initial substrate preparation to the final, stable silane layer.

G cluster_prep Preparation cluster_reaction Silanization Reaction cluster_post Post-Processing cleaning Substrate Cleaning (Piranha Etch) activation Surface Activation (Generates -OH groups) cleaning->activation drying1 Drying (Nitrogen Stream) activation->drying1 deposition Immersion in BTS Solution drying1->deposition rinsing Rinsing (Anhydrous Solvent) deposition->rinsing drying2 Drying rinsing->drying2 curing Curing (110-120°C) drying2->curing final Stable Hydrophobic Layer curing->final

Caption: Overall experimental workflow for this compound layer deposition.

Silanization Reaction Pathway

This compound bonds to hydroxylated surfaces through a two-step hydrolysis and condensation mechanism.

G BTS This compound (R-SiCl3) Silanol Reactive Silanetriol (R-Si(OH)3) BTS->Silanol Hydrolysis H2O Trace H2O (on surface) H2O->Silanol Bonded Covalent Bond Formation (Substrate-O-Si-R) Silanol->Bonded Condensation HCl HCl (byproduct) Silanol->HCl Substrate Substrate Surface (Substrate-OH) Substrate->Bonded H2O_byproduct H2O (byproduct) Bonded->H2O_byproduct

Caption: Simplified reaction pathway for this compound on a hydroxylated surface.

References

Technical Support Center: Influence of Solvent Selection on Butyltrichlorosilane Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvent selection in reactions involving butyltrichlorosilane. This compound is a highly reactive compound, and the choice of solvent can significantly impact reaction rates, product yields, and the formation of byproducts.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Problem: The reaction with this compound is sluggish or does not proceed to completion, leaving a significant amount of starting material.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Solvent Polarity: The solvent may not adequately support the reaction mechanism. For reactions proceeding through a polar transition state (e.g., SN2-like), a nonpolar solvent will slow the reaction.Solution: Switch to a more polar, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) to better solvate charged intermediates and increase the reaction rate. For reactions favoring an SN1-like pathway, a polar protic solvent might be considered, though solvolysis will be a competing reaction.
Solvent Coordination (Lewis Basicity): Ethereal solvents like THF or diethyl ether can act as Lewis bases, coordinating to the silicon center of this compound. This reduces its electrophilicity and reactivity towards the nucleophile.[1]Solution: If reactivity is low in a coordinating solvent, switch to a non-coordinating solvent like hexane (B92381), toluene, or dichloromethane. If an ether is necessary for solubility, consider a bulkier, less coordinating ether.
Presence of Moisture: this compound reacts rapidly with water, leading to the formation of butylsilanetriol (B3053843) and subsequent condensation into polysiloxanes. This consumes the starting material and generates HCl, which can catalyze side reactions.[2]Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.Solution: Gradually and carefully increase the reaction temperature while monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, in-situ NMR).
Issue 2: Formation of White Precipitate or Insoluble Byproducts

Problem: A white solid precipitates from the reaction mixture, complicating purification and indicating byproduct formation.

Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis and Condensation: Trace moisture in the solvent or on the glassware leads to the hydrolysis of this compound to butylsilanetriol, which then self-condenses to form insoluble polysiloxanes (silicones).[3][4]Solution: Adhere strictly to anhydrous reaction conditions. Use freshly distilled anhydrous solvents and ensure all glassware is properly dried. Perform the reaction under an inert atmosphere.
Reaction with Solvent: Protic solvents like alcohols will react with this compound in a process called solvolysis, where the chloro groups are substituted by alkoxy groups. The generated HCl can catalyze further reactions.Solution: Unless solvolysis is the desired reaction, use aprotic solvents. If an alcohol is the intended nucleophile, it should be the limiting reagent or the reaction should be carefully controlled.
Precipitation of Amine Hydrochloride Salts: When using an amine base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl byproduct, the resulting ammonium (B1175870) salt may be insoluble in the reaction solvent.Solution: Choose a solvent in which the amine hydrochloride salt is soluble, or one from which it can be easily filtered. Alternatively, use a non-coordinating solvent where the salt precipitates and can be removed by filtration at the end of the reaction.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of reaction with this compound?

A1: Solvent polarity plays a crucial role in determining the reaction mechanism and rate.

  • Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile): These solvents are generally preferred for reactions with nucleophiles (e.g., alcohols, amines). They can solvate and stabilize charged intermediates or transition states that occur in SN2-like reactions, thus increasing the reaction rate. They do not, however, hydrogen bond with and "cage" the nucleophile, leaving it more reactive.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Reactions are often slower in nonpolar solvents due to their inability to stabilize polar intermediates. However, they are useful when trying to minimize side reactions or when using highly reactive nucleophiles.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents will react directly with this compound (solvolysis), replacing the chloro groups.[2] Therefore, they should only be used when the corresponding alkoxy- or silanol- product is desired.

Q2: I am observing the formation of oligomeric siloxanes. How can I prevent this?

A2: The formation of siloxane networks is a common issue and is almost always due to the presence of water.[5] To prevent this:

  • Use anhydrous solvents and reagents.

  • Dry all glassware thoroughly before use.

  • Run the reaction under a dry inert atmosphere (nitrogen or argon).

  • If possible, use a monofunctional silane (B1218182) if only surface modification is desired to avoid crosslinking.[6]

Q3: How can I effectively manage the hydrogen chloride (HCl) byproduct?

A3: this compound reactions release three equivalents of HCl. This acidic byproduct can protonate nucleophiles, rendering them unreactive, or catalyze unwanted side reactions. To manage HCl:

  • Use of a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) can be added to the reaction mixture to scavenge the HCl as it is formed.[7]

  • Inert Gas Sparging: For some applications, a slow stream of a dry, inert gas can be bubbled through the reaction mixture to help remove the gaseous HCl.

  • Excess Nucleophile: If the nucleophile is an inexpensive amine, it can be used in excess to act as both the reactant and the HCl scavenger.

Q4: Can I use ethereal solvents like THF with this compound?

A4: Yes, but with awareness of their Lewis basicity. Ethers like THF can coordinate to the silicon atom, which can modulate (decrease) the reactivity of the this compound.[1] This can be advantageous for controlling highly exothermic reactions, but may lead to slower reaction times.

Data Presentation

The following table provides illustrative data on the effect of solvent on the reaction of a generic primary alcohol with an alkyltrichlorosilane. Note that actual reaction rates and yields will vary depending on the specific substrates, temperature, and other conditions.

Solvent Solvent Type Relative Reaction Rate (Illustrative) Typical Yield of Silyl Ether (Illustrative) Key Considerations
HexaneNonpolar Aprotic175-85%Slow reaction rate, good for highly reactive nucleophiles.
TolueneNonpolar Aprotic280-90%Slightly faster than hexane due to some polarizability.
Dichloromethane (DCM)Polar Aprotic10>95%Excellent for most silylations, good solubility for many substrates.
Tetrahydrofuran (THF)Polar Aprotic890-95%Good solvent, but its Lewis basicity can slightly reduce the silane's reactivity.[1]
AcetonitrilePolar Aprotic15>95%High polarity accelerates the reaction, but ensure it is rigorously anhydrous.
EthanolPolar ProticVery Fast0% (Silyl Ether)Reacts as a nucleophile (solvolysis) to form butyltriethoxysilane.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound in a Non-Coordinating Solvent (DCM)

This protocol describes the formation of a butyldialkoxychlorosilane or tributoxysilane depending on the stoichiometry.

Materials:

  • This compound

  • Primary Alcohol (e.g., 1-Butanol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry the reaction flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Setup: In the flame-dried flask, dissolve the primary alcohol (1.0 eq) and triethylamine (3.3 eq for complete substitution) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of this compound: Slowly add this compound (1.0 eq) to the stirred solution via syringe. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Monitoring this compound Hydrolysis via In-situ NMR

This protocol allows for the qualitative and semi-quantitative analysis of the hydrolysis rate in different solvents.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., CDCl₃, Toluene-d₈)

  • Water (H₂O)

  • NMR tubes with sealed caps

  • Microsyringe

Procedure:

  • Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a known concentration of this compound in the anhydrous deuterated solvent.

  • Initial Spectrum: Acquire a baseline ¹H or ²⁹Si NMR spectrum of the starting material.

  • Initiation of Hydrolysis: Using a microsyringe, inject a known, small amount of water into the NMR tube. Cap the tube securely and shake vigorously to mix.

  • Time-Resolved NMR: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of the signals corresponding to the butyl group protons adjacent to the silicon in this compound and the appearance of new signals corresponding to the hydrolysis products (butylsilanetriol and its condensation products). The rate of hydrolysis can be estimated by plotting the integral of the starting material's signal versus time.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Flame-Dry Glassware under Vacuum start->dry_glassware inert_atm Establish Inert Atmosphere (N2/Ar) dry_glassware->inert_atm add_reagents Add Anhydrous Solvent, Nucleophile, and Base inert_atm->add_reagents cool Cool to 0 °C add_reagents->cool add_silane Slowly Add This compound cool->add_silane react Stir at Room Temp (2-6h) add_silane->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation) concentrate->purify end End purify->end

Caption: Workflow for a typical silylation reaction using this compound.

logical_relationship cluster_solvent Solvent Choice cluster_outcome Reaction Outcome solvent_type Solvent Type polar_aprotic Polar Aprotic (DCM, THF) solvent_type->polar_aprotic nonpolar Nonpolar (Hexane, Toluene) solvent_type->nonpolar polar_protic Polar Protic (Alcohols) solvent_type->polar_protic fast_reaction Fast Reaction Rate High Yield polar_aprotic->fast_reaction Favors SN2-like pathway slow_reaction Slow Reaction Rate nonpolar->slow_reaction Poorly solvates polar intermediates solvolysis Solvolysis (Side Reaction) polar_protic->solvolysis Solvent acts as nucleophile outcome Reaction Outcome outcome->fast_reaction outcome->slow_reaction outcome->solvolysis

Caption: Logical relationship between solvent choice and reaction outcome.

References

Validation & Comparative

A Comparative Guide to the Surface Characterization of Butyltrichlorosilane-Modified Materials Using XPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and thorough understanding of surface modifications are critical for a wide range of applications, from biocompatible coatings on medical devices to the functionalization of biosensors. Butyltrichlorosilane is an organosilane used to create hydrophobic surfaces through the formation of a self-assembled monolayer (SAM). X-ray Photoelectron Spectroscopy (XPS) is an indispensable technique for characterizing these modified surfaces, providing detailed information on elemental composition and chemical bonding states at the surface.[1]

This guide provides a comparative analysis of this compound-modified surfaces characterized by XPS, benchmarked against common alternative silanization agents: Octadecyltrichlorosilane (OTS), (3-Aminopropyl)triethoxysilane (APTES), and a fluorinated silane (B1218182), 1H, 1H, 2H, 2H-Perfluorooctyltriethoxysilane (PFOTES).

Performance Comparison: Quantitative XPS and Contact Angle Data

The effectiveness of surface modification is determined by the completeness of the silane layer and the resulting surface properties, such as hydrophobicity. XPS provides a quantitative measure of the elemental composition of the modified surface, while contact angle measurements offer insight into the functional outcome of the modification.

Table 1: Elemental Composition from XPS Survey Scans

Surface ModifierSubstrateC (at%)Si (at%)O (at%)N (at%)F (at%)Reference
This compound (Expected) SiO₂/SiVariesVariesVaries--Inferred
Octadecyltrichlorosilane (OTS)SiO₂/SiVariesVariesVaries--[2]
(3-Aminopropyl)triethoxysilane (APTES)SiO₂/Si~52.2--~11.2-[3]
Perfluorooctyltriethoxysilane (PFOTES)SiO₂VariesVariesVaries-Varies[4]

Note: Atomic percentages (at%) can vary significantly based on monolayer quality, reaction conditions, and film thickness. The values for APTES correspond to a thick multilayer formation.[3]

Table 2: High-Resolution XPS Peak Analysis (Binding Energies in eV)

Surface ModifierSubstrateC 1sSi 2pN 1sF 1sReference
This compound (Expected) SiO₂/Si~285.0 (C-C/C-H)~102.5 (Si-O-Substrate), ~99.5 (Si-Substrate)--Inferred from[5]
Octadecyltrichlorosilane (OTS)SiO₂/Si~285.3 (C-C/C-H)~103.5 (Si-O from SiO₂)--[6]
(3-Aminopropyl)triethoxysilane (APTES)SiO₂/Si~286.5 (C-N/C-O), ~285.0 (C-C)~102.2 (Si-O-Si)~400.0 (NH₂)-[7][8]
Perfluorooctyltriethoxysilane (PFOTES)SiO₂~293.5 (CF₃), ~291.5 (CF₂)~103.5 (Si-O from SiO₂)-~689.0[4]

Table 3: Water Contact Angle Measurements

Surface ModifierSubstrateWater Contact Angle (°)Reference
This compound Glass> 90 (Hydrophobic)[9]
Octadecyltrichlorosilane (OTS)SiO₂~110[10]
(3-Aminopropyl)triethoxysilane (APTES)Glass60 - 70[11]
Perfluorooctyltrichlorosilane (PFOTS)PET Fabric> 130[12]

Experimental Protocols

Reproducible surface modification requires meticulous attention to the experimental procedure. The following are generalized protocols for substrate preparation and silanization.

General Substrate Preparation (for Silicon/Glass)

A clean, hydroxyl-rich surface is essential for successful silanization.

  • Cleaning: Substrates are sonicated in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) to remove organic contaminants.

  • Hydroxylation: To generate surface hydroxyl (-OH) groups, substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

Silanization Protocols

a) this compound and other Alkyltrichlorosilanes (e.g., OTS) - Solution Phase Deposition

  • Solution Preparation: A dilute solution (typically 1-5 mM) of the alkyltrichlorosilane is prepared in an anhydrous non-polar solvent, such as toluene (B28343) or hexane, inside a glovebox or under an inert atmosphere to prevent premature hydrolysis.

  • Immersion: The cleaned and hydroxylated substrates are immersed in the silane solution for a specified duration (e.g., 30 minutes to several hours).

  • Rinsing: After deposition, the substrates are rinsed thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.

  • Curing: The substrates are then typically baked at an elevated temperature (e.g., 100-120 °C) to promote the formation of a cross-linked siloxane network on the surface.

b) (3-Aminopropyl)triethoxysilane (APTES) - Solution Phase Deposition

  • Solution Preparation: A solution of APTES (e.g., 1-5% v/v) is prepared in a solvent such as ethanol (B145695) or toluene.[3][13] The presence of a small amount of water can catalyze the hydrolysis of the ethoxy groups.

  • Immersion: Substrates are immersed in the APTES solution for a defined period, which can range from minutes to hours.[3]

  • Rinsing: The substrates are rinsed with the solvent to remove excess APTES.

  • Curing: A curing step (e.g., baking at 110 °C) is performed to complete the condensation reaction and bond the silane to the surface.[13]

c) Perfluorooctyltriethoxysilane (PFOTES) - Vapor Phase Deposition

  • Setup: Cleaned substrates and a small container with a few drops of PFOTES are placed inside a vacuum desiccator.

  • Deposition: The desiccator is evacuated to a low pressure to allow the silane to vaporize and deposit onto the substrates. The deposition can proceed for several hours.

  • Rinsing and Curing: After deposition, the substrates are rinsed with a solvent like ethanol and cured at an elevated temperature.

XPS Analysis Protocol
  • Instrument: A monochromatic Al Kα X-ray source is commonly used.

  • Analysis Chamber: A high vacuum environment (<10⁻⁸ Torr) is maintained.

  • Survey Scan: A wide binding energy scan (0-1200 eV) is acquired to identify all elements present on the surface.

  • High-Resolution Scans: Detailed scans are acquired for the elemental regions of interest (e.g., C 1s, Si 2p, O 1s, N 1s, F 1s) to determine chemical states and bonding environments.

  • Data Analysis: The high-resolution spectra are charge-corrected (often to the C 1s peak at 285.0 eV for C-C/C-H bonds) and peak-fitted to deconvolve different chemical species. Atomic concentrations are calculated from the survey scan peak areas after applying relative sensitivity factors.

Mandatory Visualizations

The following diagrams illustrate the chemical pathway of surface modification and the general experimental workflow.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymerization Step 3: Cross-linking R-SiCl3 This compound (R-SiCl₃) R-Si(OH)3 Butylsilanetriol (R-Si(OH)₃) R-SiCl3->R-Si(OH)3 + 3H₂O H2O Trace Water (H₂O) HCl HCl R-Si(OH)3->HCl - 3HCl Substrate Substrate-OH Surface_Bond Substrate-O-Si-R Substrate->Surface_Bond R-Si(OH)3_2 Butylsilanetriol (R-Si(OH)₃) R-Si(OH)3_2->Surface_Bond H2O_out H₂O Surface_Bond->H2O_out - H₂O Silanol1 R-Si(OH)₂-O-Substrate Crosslink Substrate-O-Si(R)-O-Si(R)-O-Substrate Silanol1->Crosslink Silanol2 R-Si(OH)₂-O-Substrate Silanol2->Crosslink H2O_out2 H₂O Crosslink->H2O_out2 - H₂O G Start Start SubstratePrep Substrate Preparation (Cleaning & Hydroxylation) Start->SubstratePrep Silanization Silanization (Solution or Vapor Phase) SubstratePrep->Silanization PostTreatment Post-Deposition Treatment (Rinsing & Curing) Silanization->PostTreatment Characterization Surface Characterization PostTreatment->Characterization XPS XPS Analysis Characterization->XPS ContactAngle Contact Angle Measurement Characterization->ContactAngle End End XPS->End ContactAngle->End

References

A Comparative Analysis of Butyltrichlorosilane and Other Short-Chain Alkyltrichlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of butyltrichlorosilane with other short-chain alkyltrichlorosilanes, namely methyltrichlorosilane, ethyltrichlorosilane, and propyltrichlorosilane. This analysis is designed to assist researchers and professionals in selecting the appropriate reagent for their specific applications, ranging from surface modification to chemical synthesis. The information is supported by a summary of physical properties and a discussion of expected performance differences based on available literature, supplemented with detailed experimental protocols.

Physical and Chemical Properties

The selection of an alkyltrichlorosilane is often dictated by its physical and chemical properties. The length of the alkyl chain influences key parameters such as boiling point, density, and flash point. A summary of these properties is presented in Table 1.

PropertyMethyltrichlorosilaneEthyltrichlorosilanePropyltrichlorosilaneThis compound
Chemical Formula CH₃SiCl₃C₂H₅SiCl₃C₃H₇SiCl₃C₄H₉SiCl₃
Molecular Weight ( g/mol ) 149.48[1]163.51[2]177.53[3]191.56[4]
Boiling Point (°C) 66[5]99.5[2]123.5[3]149[4]
Density (g/mL at 25°C) 1.273[5]1.238 at 20°C[2]1.195 at 20°C[3]1.16[4]
Flash Point (°C) -12[6]22[2]33[7]45[4]
Refractive Index (n20/D) 1.4171.4251.4301.437[4]
Vapor Density (Air=1) 5.17[1]5.6[2]6.15[3]6.4[8]

Comparative Performance Analysis

Reactivity and Hydrolysis

All alkyltrichlorosilanes are highly reactive, particularly with water and other protic solvents, leading to the formation of silanols and hydrochloric acid.[1][2][6] This reactivity is the basis for their use in forming polysiloxane networks and self-assembled monolayers (SAMs). The rate of hydrolysis is influenced by steric hindrance from the alkyl group. It is expected that the rate of hydrolysis will decrease as the length of the alkyl chain increases due to increased steric hindrance around the silicon atom.

Expected Trend in Hydrolysis Rate: Methyltrichlorosilane > Ethyltrichlorosilane > Propyltrichlorosilane > this compound

This trend is critical when controlling the formation of siloxane films. A faster hydrolysis rate, as seen with methyltrichlorosilane, can lead to rapid, and potentially less controlled, polymerization in the presence of moisture.[9] Conversely, the slower hydrolysis of this compound may offer a more controlled reaction, allowing for the formation of more ordered films.

Surface Modification and Hydrophobicity

Alkyltrichlorosilanes are widely used to modify surfaces, rendering them hydrophobic. The length of the alkyl chain plays a significant role in the final hydrophobicity of the surface. Longer alkyl chains provide a more effective non-polar barrier to water.

Expected Trend in Surface Hydrophobicity (as measured by water contact angle): this compound > Propyltrichlorosilane > Ethyltrichlorosilane > Methyltrichlorosilane

Studies on longer-chain alkyltrichlorosilanes have shown that increasing the chain length leads to more densely packed and ordered self-assembled monolayers (SAMs), resulting in higher water contact angles. This principle suggests that this compound will form a more hydrophobic surface than its shorter-chain counterparts.

Thermal Stability

The thermal stability of the resulting siloxane layer or SAM is crucial for applications involving elevated temperatures. Research on the thermal stability of SAMs from undecyltrichlorosilane and octadecyltrichlorosilane (B89594) has shown that monolayers formed from longer alkyl chains exhibit greater thermal stability. This is attributed to stronger van der Waals interactions between the longer alkyl chains, which helps to maintain the integrity of the monolayer at higher temperatures.

Expected Trend in Thermal Stability: this compound > Propyltrichlorosilane > Ethyltrichlorosilane > Methyltrichlorosilane

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of this compound and other alkyltrichlorosilanes.

Determination of Hydrolysis Rate

This protocol describes a method to qualitatively compare the hydrolysis rates by observing the reaction with water.

Materials:

  • Methyltrichlorosilane, Ethyltrichlorosilane, Propyltrichlorosilane, this compound

  • Deionized water

  • Test tubes

  • Fume hood

Procedure:

  • Place 2 mL of deionized water into four separate test tubes.

  • Working in a fume hood, carefully add 0.5 mL of each respective alkyltrichlorosilane to a separate test tube.

  • Observe the vigor and speed of the reaction at the interface between the silane (B1218182) and water. Note the formation of a whitish precipitate (polysiloxane) and gas (HCl).

  • The relative rate of disappearance of the silane droplet can be used as a qualitative measure of the hydrolysis rate.

Surface Modification and Contact Angle Measurement

This protocol details the process for modifying a silicon wafer surface and measuring the resulting hydrophobicity.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Anhydrous toluene (B28343)

  • Methyltrichlorosilane, Ethyltrichlorosilane, Propyltrichlorosilane, this compound

  • Goniometer for contact angle measurement

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: Clean the silicon wafers by immersing them in piranha solution for 15 minutes to create a hydrophilic, hydroxylated surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization: Prepare 1% (v/v) solutions of each alkyltrichlorosilane in anhydrous toluene in separate sealed containers under a nitrogen atmosphere.

  • Immerse the cleaned and dried silicon wafers into the respective silane solutions for 2 hours.

  • Rinsing: Remove the wafers from the solutions and rinse thoroughly with anhydrous toluene to remove any unreacted silane.

  • Curing: Dry the wafers under a stream of nitrogen and then cure them in an oven at 120°C for 1 hour.

  • Contact Angle Measurement: Measure the static water contact angle on the modified surfaces using a goniometer. An average of at least three measurements on different parts of each wafer should be taken.

Visualizations

Hydrolysis and Polycondensation Pathway

The following diagram illustrates the general reaction pathway for the hydrolysis and polycondensation of an alkyltrichlorosilane.

G cluster_hydrolysis Hydrolysis cluster_polycondensation Polycondensation RSiCl3 Alkyltrichlorosilane (R-SiCl₃) Silanetriol Silanetriol (R-Si(OH)₃) RSiCl3->Silanetriol + 3H₂O Silanetriol2 Silanetriol H2O Water (H₂O) HCl HCl Silanetriol->HCl - 3HCl Polysiloxane Polysiloxane Network Silanetriol2->Polysiloxane Silanetriol3 Silanetriol Silanetriol3->Polysiloxane H2O_out Water (H₂O) Polysiloxane->H2O_out

Caption: General reaction pathway of alkyltrichlorosilane hydrolysis and polycondensation.

Experimental Workflow for Surface Modification

This diagram outlines the key steps in the surface modification of a silicon wafer.

G Start Start Clean Substrate Cleaning (Piranha Solution) Start->Clean Dry1 Drying (N₂ Stream) Clean->Dry1 Silanize Silanization (Alkyltrichlorosilane Solution) Dry1->Silanize Rinse Rinsing (Anhydrous Toluene) Silanize->Rinse Cure Curing (120°C) Rinse->Cure Measure Contact Angle Measurement Cure->Measure End End Measure->End

Caption: Experimental workflow for surface modification and characterization.

Logical Relationship of Alkyl Chain Length and Performance

This diagram illustrates the expected relationship between the alkyl chain length and key performance characteristics.

G cluster_input Input Parameter cluster_output Performance Characteristics AlkylChain Alkyl Chain Length (Methyl < Ethyl < Propyl < Butyl) HydrolysisRate Hydrolysis Rate AlkylChain->HydrolysisRate Decreases Hydrophobicity Surface Hydrophobicity AlkylChain->Hydrophobicity Increases ThermalStability Thermal Stability AlkylChain->ThermalStability Increases

Caption: Expected impact of alkyl chain length on performance characteristics.

References

Butyltrichlorosilane versus octadecyltrichlorosilane (OTS) for creating hydrophobic surfaces.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Butyltrichlorosilane and Octadecyltrichlorosilane (B89594) (OTS) for Creating Hydrophobic Surfaces

For researchers, scientists, and drug development professionals, the precise modification of surface properties is a critical aspect of experimental design and device fabrication. The creation of hydrophobic surfaces using self-assembled monolayers (SAMs) of organosilanes is a foundational technique for controlling interfacial properties, preventing non-specific binding, and fabricating microfluidic devices. Among the various precursors available, alkyltrichlorosilanes are highly effective due to their ability to form dense, covalently bound monolayers on hydroxylated surfaces like silicon wafers, glass, and metal oxides.

This guide provides an objective comparison between two common alkyltrichlorosilanes: this compound, with a short four-carbon alkyl chain, and Octadecyltrichlorosilane (OTS), with a long eighteen-carbon alkyl chain. The primary distinction lies in the length of their alkyl chains, which directly influences the packing density and non-polar character of the resulting monolayer, and consequently, its hydrophobicity.

Performance Comparison: Hydrophobicity and Stability

The effectiveness of a hydrophobic coating is primarily quantified by the static water contact angle (WCA), with higher angles indicating greater hydrophobicity. The stability of the coating under thermal stress is also a critical performance metric.

The fundamental difference in performance between this compound and OTS stems from their molecular structure. The long C18 alkyl chain of OTS allows for strong van der Waals interactions between adjacent molecules. This promotes the formation of a highly ordered, densely packed, and quasi-crystalline monolayer that presents a uniform, low-energy surface of methyl (CH₃) groups, leading to high water contact angles. In contrast, the shorter C4 chain of this compound results in weaker inter-chain van der Waals forces, leading to a less ordered and more disordered monolayer. This disorder can expose underlying polar groups or allow water molecules to penetrate the monolayer more easily, resulting in lower hydrophobicity.

Experimental data consistently shows that for alkyltrichlorosilanes, water contact angles increase with the length of the alkyl chain, eventually plateauing for chains of approximately six carbon atoms or longer.[1]

Table 1: Quantitative Performance Data for this compound and OTS SAMs

ParameterThis compound (C4)Octadecyltrichlorosilane (OTS) (C18)Key Takeaway
Static Water Contact Angle Expected to be < 103° on smooth SiO₂. Shorter alkyl chains generally result in less hydrophobic surfaces.[1]106° - 112° on smooth SiO₂.[2][3] Can reach up to 165° on textured silicon nanowire surfaces.[4]OTS consistently produces a more hydrophobic surface with a significantly higher water contact angle due to its longer, more ordered alkyl chains.
Advancing WCA < 103°[1]~103° (levels off for chains C6 and longer)[1]The advancing contact angle, representing the maximum hydrophobicity, is higher for OTS.
Receding WCA < 90°[1]~90° (levels off for chains C6 and longer)[1]The receding angle, sensitive to surface heterogeneity, is also higher for the more ordered OTS monolayer.
Thermal Stability Expected to be stable up to ~740 K in vacuum.[5]Thermally stable up to 573 K (300 °C) in vacuum.[5]Thermal stability is primarily determined by the robust Si-O-Si covalent bonds with the substrate, making it largely independent of the alkyl chain length.[5] Both SAMs offer excellent thermal stability.

Logical Relationship: Alkyl Chain Length and Surface Hydrophobicity

The diagram below illustrates the direct relationship between the molecular structure of the silane (B1218182) precursor and the resulting surface property. The length of the non-polar alkyl chain is the determining factor for the degree of hydrophobicity achieved.

G cluster_silanes Silane Precursors cluster_properties Molecular Properties cluster_outcomes Resulting Surface Properties Butyl This compound C4 Short Alkyl Chain (C4) Butyl->C4 has a OTS Octadecyltrichlorosilane (OTS) C18 Long Alkyl Chain (C18) OTS->C18 has a Modest Moderate Hydrophobicity (Lower Water Contact Angle) C4->Modest leads to High High Hydrophobicity (Higher Water Contact Angle) C18->High leads to

Fig 1. Relationship between silane structure and surface hydrophobicity.

Experimental Protocols

The formation of high-quality self-assembled monolayers is highly sensitive to substrate cleanliness and the exclusion of excess water during the deposition process. The general workflow is applicable to both this compound and OTS.

Substrate Preparation (for Silicon Wafers with Native Oxide)
  • Sonication: Sonicate the silicon wafers sequentially in acetone, and isopropanol (B130326) for 15 minutes each to remove organic contaminants.

  • Drying: Dry the substrates thoroughly under a stream of dry nitrogen gas.

  • Hydroxylation: Expose the substrates to an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to clean and generate surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

  • Final Rinse and Dry: Rinse the substrates extensively with deionized water and dry again under a stream of dry nitrogen. The substrates should be used immediately. A clean, hydroxylated silicon surface is hydrophilic, with a water contact angle of less than 20°.[6]

Self-Assembled Monolayer (SAM) Formation by Solution Deposition

This procedure should be performed in an environment with controlled, low humidity, such as a glove box, to prevent premature hydrolysis and aggregation of the silane in solution.

  • Solution Preparation:

    • For this compound: Prepare a ~2 mM solution by adding approximately 3.3 µL of n-butyltrichlorosilane to 10 mL of an anhydrous solvent like n-hexadecane or toluene (B28343) in a glass container.[5]

    • For Octadecyltrichlorosilane (OTS): Prepare a 1-5 mM solution of OTS in an anhydrous solvent (e.g., n-hexadecane, toluene).

  • Immersion: Immediately immerse the freshly prepared, hydrophilic substrates into the silane solution. Ensure the container is sealed to minimize exposure to atmospheric moisture.

  • Reaction Time:

    • For this compound: Allow the reaction to proceed for 20-30 minutes.

    • For OTS: A complete, well-ordered monolayer typically forms over several hours (2-24 hours). Shorter times can result in incomplete or disordered films.

  • Post-Deposition Rinsing: Remove the substrates from the solution and rinse thoroughly with a solvent (e.g., toluene or isopropanol) to remove any physisorbed molecules.

  • Curing: Dry the coated substrates with a stream of dry nitrogen and then cure them in an oven at 100-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network on the surface.

Characterization
  • Contact Angle Goniometry: The hydrophobicity of the modified surface is quantified by measuring the static water contact angle. A droplet of deionized water is placed on the surface, and the angle between the solid-liquid and liquid-vapor interface is measured.

  • Ellipsometry: This technique can be used to measure the thickness of the formed monolayer.

  • Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and roughness of the SAM, providing insight into the quality and packing of the monolayer.

Conclusion

The choice between this compound and Octadecyltrichlorosilane depends directly on the desired level of surface hydrophobicity.

  • Octadecyltrichlorosilane (OTS) is the superior choice for applications requiring maximum hydrophobicity, achieving water contact angles well over 100°. Its long alkyl chain facilitates the formation of a dense, highly ordered monolayer, which serves as an excellent barrier against water.

  • This compound produces a less hydrophobic surface. While it forms a covalently bound monolayer with the same robust thermal stability as OTS, the shorter alkyl chain prevents the formation of a highly ordered structure, resulting in a lower water contact angle. It may be suitable for applications where only a moderate increase in hydrophobicity is required.

For researchers in drug development and related fields, the well-defined, stable, and highly hydrophobic surfaces created by OTS are often preferred for creating predictable and reproducible surface properties for biosensors, cell culture platforms, and microfluidic devices.

References

A Comparative Guide to Water Contact Angles on Surfaces Treated with Butyltrichlorosilane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, achieving a desired level of hydrophobicity is often crucial. Butyltrichlorosilane is a common reagent for rendering surfaces water-repellent. However, a variety of other organosilanes are available, each offering a unique performance profile. This guide provides an objective comparison of the water contact angles achieved with this compound and other popular alternatives, supported by experimental data.

Performance Comparison of Hydrophobic Silane (B1218182) Treatments

The selection of a silanization agent significantly impacts the resulting surface hydrophobicity, which is quantified by the water contact angle. A higher contact angle indicates greater water repellency. The following table summarizes the water contact angles reported for various silane treatments on common substrates like glass and silicon wafers. It is important to note that direct comparisons should be made with caution, as experimental conditions such as substrate preparation, silane concentration, and reaction time can influence the final contact angle.

Silane TreatmentSubstrateWater Contact Angle (°)Measurement Type
This compound (BTS) Glass~90Static
Octyltrichlorosilane (OTS-8)SiO2/Si Wafer99Static
Octadecyltrichlorosilane (OTS-18)Glass112Static
Octadecyltrichlorosilane (OTS-18)SiO2/Si Wafer105-110Static
t-Butyldimethylchlorosilane (tBDM)GlassAdvancing: 108.0 ± 2.7°, Receding: 81.8 ± 7.8°Dynamic
(3,3,3-Trifluoropropyl)trichlorosilaneGlass~95Static
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)Glass>110Static
DichlorooctamethyltetrasiloxaneGlassup to ~95Static[1]

Experimental Protocols

Reproducible and reliable water contact angle measurements depend on meticulous experimental procedures. Below is a generalized protocol for the surface treatment of glass or silicon substrates with a trichlorosilane (B8805176) agent and subsequent contact angle measurement.

Materials
  • Substrate (e.g., glass microscope slides, silicon wafers)

  • Selected trichlorosilane (e.g., this compound, octadecyltrichlorosilane)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Deionized water

  • Isopropyl alcohol

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Nitrogen gas for drying

  • Contact angle goniometer

Procedure
  • Substrate Cleaning and Activation:

    • Sonciate the substrates in isopropyl alcohol for 15 minutes, followed by a thorough rinse with deionized water.

    • Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment.)

    • Rinse the substrates extensively with deionized water.

    • Dry the substrates under a stream of nitrogen gas and then bake in an oven at 120°C for at least one hour to remove any residual water.

  • Silanization:

    • Prepare a solution of the desired trichlorosilane in an anhydrous solvent (e.g., a 1% v/v solution in toluene) inside a glovebox or a moisture-free environment.

    • Immerse the cleaned and dried substrates in the silane solution for a specified duration (typically ranging from 30 minutes to several hours). The reaction time can be optimized to achieve the desired surface coverage and hydrophobicity.

    • After immersion, rinse the substrates with the anhydrous solvent to remove any unreacted silane.

  • Curing and Final Preparation:

    • Cure the coated substrates in an oven at 110-120°C for one hour to promote the formation of a stable siloxane network on the surface.

    • Allow the substrates to cool to room temperature before contact angle measurement.

  • Water Contact Angle Measurement:

    • Place the treated substrate on the stage of the contact angle goniometer.

    • Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.

    • For a static contact angle , capture an image of the droplet and use the goniometer software to measure the angle at the three-phase (solid-liquid-vapor) contact line.

    • For dynamic contact angles , slowly add more water to the droplet to measure the advancing angle (the angle just before the contact line moves outward) and then slowly withdraw water to measure the receding angle (the angle just before the contact line moves inward).[2][3][4] The difference between the advancing and receding angles is the contact angle hysteresis.

    • Perform measurements at multiple locations on the surface to ensure statistical reliability.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for measuring the water contact angle on a silane-treated surface.

G cluster_prep Substrate Preparation cluster_treat Surface Treatment cluster_measure Measurement & Analysis Cleaning Cleaning (e.g., Sonication in IPA) Activation Surface Activation (e.g., Piranha Solution) Cleaning->Activation Drying Drying (N2 stream, Oven) Activation->Drying Silanization Silanization (Immersion in Silane Solution) Drying->Silanization Rinsing Rinsing (Anhydrous Solvent) Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing Measurement Contact Angle Measurement (Goniometer) Curing->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for surface treatment and water contact angle measurement.

References

Atomic Force Microscopy (AFM) analysis of butyltrichlorosilane monolayers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the AFM Analysis of Butyltrichlorosilane and Other Alkyltrichlorosilane Monolayers

For researchers, scientists, and drug development professionals working with surface modifications, the choice of silane (B1218182) for creating self-assembled monolayers (SAMs) is a critical factor that dictates the physicochemical properties of the surface. This guide provides a comparative analysis of this compound, a short-chain alkyltrichlorosilane, with its longer-chain counterparts, focusing on their characterization using Atomic Force Microscopy (AFM). The information presented here is supported by experimental data from various studies to aid in the selection of the most suitable silane for specific applications.

Introduction to Alkyltrichlorosilane Monolayers

Alkyltrichlorosilanes (R-SiCl₃) are a class of organosilicon compounds that readily react with hydroxylated surfaces, such as silicon wafers with a native oxide layer, to form well-ordered and covalently bound self-assembled monolayers. The trichlorosilyl (B107488) group acts as a reactive headgroup, while the alkyl chain (R) forms the body of the monolayer. The length of this alkyl chain is a key determinant of the monolayer's properties, including its thickness, packing density, surface energy, and stability.

This compound, with its four-carbon alkyl chain, is a common choice for creating hydrophobic surfaces. However, its performance characteristics can differ significantly from those of longer-chain alkylsilanes like octadecyltrichlorosilane (B89594) (OTS). AFM is an indispensable tool for visualizing and quantifying these differences at the nanoscale.

Quantitative Data Comparison

The following tables summarize key quantitative parameters obtained from AFM and other surface analysis techniques for short-chain and long-chain alkyltrichlorosilane monolayers. Direct quantitative AFM data for this compound is not extensively available in the reviewed literature; therefore, data for other short-chain alkylsilanes like octylsilane (B1236092) are used for comparison, as they exhibit similar behavior.

Table 1: Comparison of Surface Properties of Short-Chain vs. Long-Chain Alkyltrichlorosilane SAMs

PropertyShort-Chain Alkylsilanes (e.g., this compound, Octylsilane)Long-Chain Alkylsilanes (e.g., Dodecyltrichlorosilane, Octadecyltrichlorosilane)
Water Contact Angle Lower (e.g., ~107° for Octylsilane)[1]Higher (e.g., 110-114° for OTS)[1]
Packing Density Less Densely Packed[1]Densely Packed (~20 Ų/molecule for OTS)[1]
Molecular Ordering Less Ordered, More Gauche Defects[1]Highly Ordered, Predominantly Trans Conformations[1]
Thermal Stability Lower[1]Higher[1]
Frictional Properties Higher Friction[1]Lower Friction (Better Lubricants)[1]
Surface Roughness (RMS) Can be higher depending on conditions[1]Can achieve smoother surfaces (e.g., ~0.1 nm for OTS)[2]
Theoretical Thickness Shorter (e.g., ~1.2 nm for Octylsilane)Longer (e.g., ~2.5 nm for OTS)[3]

Table 2: AFM-Specific Data for Alkyltrichlorosilane Monolayers

ParameterShort-Chain Alkylsilanes (Representative)Long-Chain Alkylsilanes (OTS)
RMS Roughness Typically > 0.2 nmAs low as 0.1 nm[2]
Monolayer Thickness ~1.0 - 1.5 nm~2.5 - 2.7 nm[3]
Domain Size Smaller, less defined domainsLarger, well-defined domains

Experimental Protocols

Reproducible formation and analysis of high-quality SAMs are crucial for obtaining reliable data. The following protocols outline the standard procedures for SAM preparation and subsequent AFM imaging.

Protocol 1: Preparation of Alkyltrichlorosilane Monolayers
  • Substrate Preparation:

    • Use single-crystal silicon wafers with a native oxide layer.

    • Clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • To ensure a fully hydroxylated surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Perform the deposition in a low-humidity environment (e.g., a glovebox) to control the reaction.

    • Prepare a dilute solution (e.g., 1 mM) of the alkyltrichlorosilane in an anhydrous solvent such as toluene (B28343) or hexane.

    • Immerse the cleaned substrates in the silane solution for a specified duration (e.g., 1-24 hours). The immersion time can influence the quality of the monolayer.

    • After immersion, rinse the substrates with the pure solvent to remove any physisorbed molecules.

    • Cure the monolayers by baking them at an elevated temperature (e.g., 120 °C) for about 1 hour to promote cross-linking between adjacent silane molecules.

Protocol 2: Atomic Force Microscopy (AFM) Imaging
  • Instrument Setup:

    • Use an AFM system equipped with a high-resolution scanner and placed on a vibration isolation table to minimize environmental noise.

    • Select appropriate AFM cantilevers. For imaging in air, silicon probes with a sharp tip (nominal radius < 10 nm) are recommended.

  • Imaging Parameters:

    • Imaging Mode: Tapping mode (also known as intermittent contact mode) is generally preferred for imaging soft organic monolayers as it minimizes lateral forces that can damage the surface.

    • Scan Size: Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality and uniformity of the SAM. Then, zoom in on areas of interest for higher-resolution imaging.

    • Setpoint: Engage the tip on the surface and adjust the amplitude setpoint to be as close to the free air amplitude as possible while maintaining stable imaging (typically 80-95%). This minimizes the applied force.

    • Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.

  • Data Acquisition and Analysis:

    • Acquire both height and phase images. Phase images are often sensitive to variations in surface properties like adhesion and viscoelasticity, and can reveal domain boundaries or defects not visible in the height image.[4]

    • Use the AFM software to flatten the images and remove any imaging artifacts.

    • Calculate the root-mean-square (RMS) roughness from the height data to quantify the surface smoothness.

    • Measure the thickness of the monolayer by imaging a scratched area and measuring the height difference between the monolayer and the substrate.

Visualizing the Process and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural differences between short- and long-chain alkyltrichlorosilane monolayers.

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_afm AFM Analysis Si_wafer Silicon Wafer Cleaning Solvent Cleaning (Sonication) Si_wafer->Cleaning Piranha Piranha Treatment (Hydroxylation) Cleaning->Piranha Rinse_Dry Rinse & Dry Piranha->Rinse_Dry Immersion Immersion Rinse_Dry->Immersion Silane_sol Alkyltrichlorosilane Solution Silane_sol->Immersion Rinse Solvent Rinse Curing Curing (Baking) AFM_imaging Tapping Mode AFM Curing->AFM_imaging Data_acq Height & Phase Data Acquisition AFM_imaging->Data_acq Analysis Roughness, Thickness, Domain Analysis Data_acq->Analysis

Caption: Experimental workflow for the preparation and AFM analysis of alkyltrichlorosilane monolayers.

Caption: Structural comparison of short-chain vs. long-chain alkylsilane monolayers.

Conclusion

The choice between this compound and a longer-chain alkylsilane for the formation of a self-assembled monolayer has significant implications for the resulting surface properties. Long-chain alkylsilanes, such as OTS, generally form more ordered, densely packed, and stable monolayers with lower surface roughness due to stronger van der Waals interactions between the alkyl chains.[1] In contrast, short-chain silanes like this compound result in less ordered and less stable monolayers.

AFM is a powerful technique for characterizing these differences, providing quantitative data on surface roughness, monolayer thickness, and domain structure. While specific quantitative AFM data for this compound is limited in the literature, the general principles and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions when selecting an alkyltrichlorosilane for their specific application. The provided experimental protocols offer a starting point for achieving high-quality, reproducible monolayers for AFM analysis.

References

A Comparative Guide to Surface Energy Reduction: Butyltrichlorosilane vs. Fluorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in surface modification, the choice of a suitable agent to lower surface energy is critical. This guide provides a detailed comparison of butyltrichlorosilane, a common alkylsilane, and a range of fluorosilanes for their effectiveness in reducing surface energy and inducing hydrophobicity. This analysis is supported by experimental data to facilitate an informed selection for your specific application.

Executive Summary

Both this compound and fluorosilanes are effective in creating low-energy surfaces by forming self-assembled monolayers (SAMs) on hydroxylated substrates. This compound, an alkylsilane, provides a significant increase in hydrophobicity. However, fluorosilanes, with their fluorine-rich chains, generally exhibit superior performance, often leading to superhydrophobic surfaces with exceptionally high water contact angles and oleophobicity. The choice between these two classes of silanes will depend on the required degree of hydrophobicity, the chemical environment, and cost considerations.

Performance Comparison

The primary metric for evaluating the hydrophobicity of a surface is the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface and lower surface energy. The data presented below, compiled from various studies, compares the performance of this compound with several fluorosilanes on different substrates.

Silane (B1218182) TypeChemical NameSubstrateWater Contact Angle (WCA)Reference
Alkylsilane This compoundSilicon Dioxide~90°
Fluorosilane (3,3,3-Trifluoropropyl)trichlorosilaneNanoporous Polymer>150° (Superhydrophobic)
Fluorosilane 1H,1H,2H,2H-PerfluorooctyltriethoxysilaneMarble155° (Superhydrophobic)
Fluorosilane 1H,1H,2H,2H-PerfluorooctyltriethoxysilaneWoodEnhanced hydrophobicity
Fluorosilane 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17)Aluminum175°
Fluorosilane TridecafluorooctyltriethoxysilaneGlass, CeramicLow reflective index, anti-sticking
Fluorosilane HeptadecafluorodecyltriethoxysilaneGlass, CeramicLow reflective index, anti-sticking

Mechanism of Action: Silanization

The process of surface modification with both this compound and fluorosilanes involves a two-step chemical reaction and self-assembly process known as silanization. This process results in a durable covalent bond between the silane and the substrate, leading to a stable, low-energy surface.

Silanization_Process cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Self-Assembly Silane R-Si-Cl3 (Trichlorosilane) Silanetriol R-Si-(OH)3 (Silanetriol) Silane->Silanetriol Hydrolysis Water 3H2O (Water/Moisture) Water->Silanetriol HCl 3HCl (Hydrochloric Acid) Silanetriol2 R-Si-(OH)3 Silanetriol->Silanetriol2 Diffusion to Surface Substrate Substrate-OH (Hydroxylated Surface) SAM Self-Assembled Monolayer (R-Si-O-Substrate) Substrate->SAM Condensation Water2 3H2O SAM->Water2 Byproduct Silanetriol2->SAM Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_deposition 2. Silane Deposition cluster_characterization 3. Surface Characterization Cleaning Cleaning (Solvent Sonication) Hydroxylation Hydroxylation (Piranha or O2 Plasma) Cleaning->Hydroxylation Drying Drying (N2 stream/Oven) Hydroxylation->Drying Solution_Prep Prepare Silane Solution (e.g., 1% in Toluene) Drying->Solution_Prep Proceed to Deposition Immersion Immerse Substrate Solution_Prep->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Curing Cure/Anneal (e.g., 120°C) Rinsing->Curing WCA_Measurement Water Contact Angle Measurement (Goniometer) Curing->WCA_Measurement Proceed to Characterization Data_Analysis Data Analysis and Comparison WCA_Measurement->Data_Analysis

Long-Term Stability of Butyltrichlorosilane Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing surface modification techniques, the long-term stability of functional coatings is paramount for ensuring experimental reproducibility and product reliability. Butyltrichlorosilane (C4H9Cl3Si) is a common reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). This guide provides an objective comparison of the anticipated long-term stability of this compound coatings with two other widely used alternatives: octadecyltrichlorosilane (B89594) (OTS) and perfluorooctyltrichlorosilane (FOTS).

While direct, long-term quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes experimental data from analogous short- and long-chain alkylsilanes and fluorinated silanes to provide a predictive and comparative framework.

Comparative Stability Analysis: this compound vs. Alternatives

The long-term performance of silane (B1218182) coatings is primarily determined by their resistance to hydrolytic, thermal, and photochemical degradation. These factors can lead to a decline in performance, most commonly observed as a decrease in hydrophobicity (water contact angle).

Hydrolytic Stability

Hydrolytic degradation involves the breakdown of the siloxane bonds (Si-O-Si) that anchor the coating to the substrate and cross-link the silane molecules. This is a critical factor for applications in aqueous environments or humid conditions.

Expected Performance:

  • This compound: Due to its shorter alkyl chain, this compound coatings are expected to offer a less dense monolayer compared to their longer-chain counterparts. This can allow for greater water penetration and interaction with the underlying siloxane bonds, leading to a more rapid decline in hydrophobicity over time when exposed to water.

  • Octadecyltrichlorosilane (OTS): The long alkyl chains of OTS form a more densely packed and crystalline-like monolayer.[1] This increased van der Waals interaction between chains provides a more effective barrier against water ingress, resulting in superior hydrolytic stability compared to shorter-chain silanes.[2] Studies on similar long-chain silanes have shown a gradual decrease in water contact angle after prolonged immersion in water.[2]

  • Perfluorooctyltrichlorosilane (FOTS): The fluorinated alkyl chains in FOTS are highly effective at repelling water, contributing to excellent hydrolytic stability.

Table 1: Comparative Hydrolytic Stability of Silane Coatings

Silane CoatingAlkyl Chain LengthExpected Long-Term Performance in Aqueous EnvironmentsSupporting Evidence
This compoundC4ModerateInferred from the behavior of other short-chain alkylsilanes.
Octadecyltrichlorosilane (OTS)C18Good to ExcellentLonger alkyl chains provide a more effective barrier to water.[3] Gradual decrease in contact angle observed over hundreds of hours of water immersion for similar long-chain silanes.[2]
Perfluorooctyltrichlorosilane (FOTS)C8 (Fluorinated)ExcellentThe high hydrophobicity of the fluorinated chain enhances resistance to water.

Note: The performance of this compound is an educated estimation based on the established principles of the impact of alkyl chain length on the stability of silane coatings.

Thermal Stability

Thermal stability is crucial for applications involving elevated temperatures. Degradation at high temperatures can involve the breakdown of the alkyl chain or the cleavage of the silane from the substrate.

Expected Performance:

  • This compound: The thermal stability of alkylsilane SAMs is influenced by the length of the alkyl chain. Shorter chains may exhibit slightly lower thermal stability compared to longer, more ordered chains.

  • Octadecyltrichlorosilane (OTS): OTS monolayers are known to be thermally stable. Studies have shown that OTS layers on planar surfaces are stable up to 250 °C, with complete decomposition occurring around 400 °C.[2]

  • Perfluorooctyltrichlorosilane (FOTS): Fluorinated silanes generally exhibit high thermal stability.

Table 2: Comparative Thermal Stability of Silane Coatings

Silane CoatingDecomposition Temperature (Air)Key Observations
This compoundData not readily availableExpected to be slightly lower than longer-chain alkylsilanes.
Octadecyltrichlorosilane (OTS)~400 °C (on planar surfaces)Stable up to 250 °C.[2]
Perfluorooctyltrichlorosilane (FOTS)> 400 °CGenerally high thermal stability.

Note: The decomposition temperature for this compound is an estimation based on general trends observed with alkylsilane stability.

Photochemical Stability

Exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, can lead to the degradation of organic molecules, including the alkyl chains of silane coatings. This can result in a loss of hydrophobicity.

Expected Performance:

  • This compound and OTS: Alkylsilane monolayers are susceptible to UV degradation. The primary mechanism is believed to be a photo-oxidative process that leads to the cleavage of the alkyl chains.[4][5]

  • FOTS: The carbon-fluorine bonds in FOTS are generally more resistant to UV degradation than carbon-hydrogen bonds, suggesting potentially higher photochemical stability.

Experimental Protocols

To rigorously assess the long-term stability of silane coatings, a series of standardized and accelerated tests should be performed.

Substrate Preparation
  • Cleaning: Substrates (e.g., silicon wafers, glass slides) are cleaned to remove organic contaminants. This is typically achieved by sonication in a sequence of solvents such as acetone, ethanol, and deionized water.[6]

  • Hydroxylation: To ensure a high density of surface hydroxyl groups for silane attachment, substrates are treated with an oxidizing agent. A common method is immersion in a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. An alternative, safer method is treatment with a UV-ozone cleaner.

Silane Coating Deposition (Vapor or Solution Phase)
  • Solution Phase Deposition:

    • Prepare a dilute solution (e.g., 1-5 mM) of the trichlorosilane (B8805176) in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis.

    • Immerse the cleaned and hydroxylated substrate in the silane solution for a specified time (e.g., 30-60 minutes).

    • Remove the substrate, rinse thoroughly with the anhydrous solvent to remove excess silane, and dry with a stream of inert gas.

    • Cure the coated substrate, typically by baking at 100-120°C for 1 hour, to promote the formation of a stable, cross-linked siloxane network.[6]

  • Vapor Phase Deposition:

    • Place the cleaned and hydroxylated substrate in a vacuum desiccator.

    • Place a small vial containing a few drops of the trichlorosilane in the desiccator.

    • Evacuate the desiccator to a low pressure. The silane will vaporize and deposit on the substrate surface.

    • After a set deposition time, vent the chamber and remove the coated substrate.

    • Cure the substrate as described for solution phase deposition.

Accelerated Aging and Stability Assessment
  • Hydrolytic Stability Test:

    • Immerse the coated substrates in deionized water or a buffered solution at a controlled temperature (e.g., 25°C or 50°C).

    • At regular intervals, remove the samples, dry them with nitrogen, and measure the water contact angle to assess the change in hydrophobicity over time.[2]

  • Thermal Stability Test:

    • Place the coated substrates in an oven or on a hotplate at various elevated temperatures.

    • After a set duration at each temperature, allow the samples to cool to room temperature and measure the water contact angle.

    • Thermogravimetric analysis (TGA) can also be used to determine the decomposition temperature of the coating.

  • Photochemical (UV) Stability Test:

    • Expose the coated substrates to a UV lamp of a specific wavelength and intensity in a controlled environment (e.g., ambient air).[7]

    • Measure the water contact angle at regular intervals to monitor the degradation of the coating.

Visualizing the Process

Experimental Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Accelerated Aging cluster_2 Analysis sub_prep Substrate Cleaning & Hydroxylation coating Silane Coating Deposition (this compound, OTS, or FOTS) sub_prep->coating curing Curing coating->curing hydrolytic Hydrolytic Aging (Water Immersion) curing->hydrolytic thermal Thermal Aging (Elevated Temperature) curing->thermal uv Photochemical Aging (UV Exposure) curing->uv wca Water Contact Angle Measurement hydrolytic->wca thermal->wca uv->wca sem Surface Morphology (SEM/AFM) wca->sem xps Chemical Composition (XPS) sem->xps G degradation Coating Degradation (Loss of Hydrophobicity) hydrolysis Hydrolysis of Si-O-Si Bonds hydrolysis->degradation photo_oxidation Photo-oxidation of Alkyl Chains photo_oxidation->degradation thermal_decomp Thermal Decomposition thermal_decomp->degradation water Water/Humidity water->hydrolysis uv_light UV Radiation uv_light->photo_oxidation high_temp High Temperature high_temp->thermal_decomp oxygen Oxygen oxygen->photo_oxidation chain_length Alkyl Chain Length (Packing Density) chain_length->hydrolysis

References

Quantitative Analysis of Butyltrichlorosilane Surface Coverage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over surface chemistry is a critical factor in the success of applications ranging from biocompatible coatings to drug delivery systems. Silanization, a process of modifying surfaces with organosilane molecules, is a cornerstone technique for tailoring surface properties. Among the various silanizing agents, butyltrichlorosilane is frequently employed to create hydrophobic surfaces due to the formation of a self-assembled monolayer of butylsilane.

This guide provides an objective comparison of this compound surface coverage with other common silanization agents. The performance is evaluated through quantitative data from key analytical techniques, and detailed experimental protocols are provided to support the reproducibility of the findings.

Comparative Analysis of Silane (B1218182) Surface Coverage

The efficacy of the silanization process is determined by factors such as the completeness of surface coverage, the resulting hydrophobicity, and the topography of the modified surface. The following tables summarize quantitative data to facilitate a direct comparison between surfaces modified with this compound (often analyzed as its hydrolyzed form, butylsilanetriol) and other widely used silanes.[1]

Table 1: Comparison of Water Contact Angle and Surface Roughness [1]

SilaneSubstrateWater Contact Angle (°)Surface Roughness (nm)
This compoundGlass105 ± 30.8 ± 0.2
Octadecyltrichlorosilane (OTS)Silicon Wafer110 ± 20.5 ± 0.1
(3-Aminopropyl)triethoxysilane (APTES)Glass65 ± 41.2 ± 0.3
FluorosilaneGlass120 ± 31.5 ± 0.4

Table 2: Comparison of Analytical Techniques for Quantifying Silane Surface Coverage [2]

TechniqueInformation ProvidedTypical Quantitative OutputDestructive?Key AdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, layer thicknessAtomic concentration (at%), areic density (~3 molecules/nm²), layer thickness (0.5-1.0 nm)[2][3][4]NoHigh surface sensitivity, provides chemical bonding informationRequires high vacuum, may not provide absolute quantification without standards
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity)Contact angle (degrees)[5]NoSimple, rapid, and non-destructive measurement of surface energyHighly sensitive to surface contamination and roughness
Atomic Force Microscopy (AFM) Surface topography, roughness, layer thicknessRoot mean square (RMS) roughness (nm), film thickness (nm)[5][6]NoHigh-resolution 3D imaging, can be performed in liquid environments[7]Small scan area, potential for tip-sample artifacts
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Elemental and molecular information from the outer surfaceChemical mapping, depth profiling[5]Yes (for depth profiling)Extremely high surface sensitivity (top 1-2 nm), detailed molecular informationQuantification can be challenging, requires standards
Spectroscopic Ellipsometry Film thickness and refractive indexLayer thickness (Å to µm)NoHighly precise and accurate for thin film thickness measurementRequires a reflective substrate and a model for data fitting

Experimental Protocols

Accurate and reproducible quantification of silane surface coverage is contingent on standardized experimental procedures. Below are detailed methodologies for the key analytical techniques cited.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Coverage

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface.[1]

Protocol:

  • Sample Preparation: Mount the silanized substrate onto a sample holder, ensuring the surface is free from contaminants.

  • System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).[2]

  • X-ray Irradiation: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα at 1486.6 eV).[5]

  • Photoelectron Detection: Measure the kinetic energy and number of electrons that escape from the surface using an electron analyzer.[1]

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.[5]

    • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine chemical states.[5]

  • Data Analysis:

    • Calculate the binding energy of the electrons from their kinetic energy.

    • Identify elements by comparing the binding energies to known standards.

    • Determine the relative atomic concentrations from the peak areas using appropriate sensitivity factors.[1][5] The surface coverage can be estimated from the atomic concentration of silicon and carbon from the butyl group.

Contact Angle Goniometry for Surface Wettability

Contact angle goniometry provides a quantitative measure of a surface's wettability by measuring the contact angle of a liquid droplet on the surface.[5] A high contact angle (>90°) is indicative of a hydrophobic surface, which is characteristic of successful silanization with alkylsilanes like this compound.[1]

Protocol:

  • Sample Preparation: Place the silanized substrate on a level stage. Ensure the surface is clean and dry.

  • Droplet Deposition: Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.

  • Image Capture: Use a high-resolution camera to capture a profile image of the droplet on the surface.

  • Angle Measurement: Employ software to analyze the captured image and determine the contact angle, which is the angle formed between the tangent to the droplet at the three-phase (solid-liquid-vapor) contact point and the solid surface.[1]

  • Data Interpretation: A higher contact angle indicates greater hydrophobicity and, by extension, a more complete and well-ordered silane layer.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

AFM is a high-resolution imaging technique that provides topographical information about a surface at the nanoscale.[5]

Protocol:

  • Sample Preparation: Mount the silanized substrate on an AFM sample puck.

  • Cantilever Selection: Choose a suitable AFM cantilever and tip (e.g., silicon nitride) appropriate for the imaging mode.

  • Imaging Mode: Operate the AFM in a suitable mode, such as tapping mode, to minimize damage to the silane layer.[7]

  • Image Acquisition: Scan the tip across the sample surface to generate a 3D topographical map.

  • Data Analysis:

    • Process the raw image to remove artifacts.

    • Calculate the root mean square (RMS) roughness to quantify the surface texture.

    • If a scratch is made in the silane layer, the height difference between the coated and uncoated areas can be measured to determine the layer thickness.

Visualizing the Process

To better understand the workflow and the underlying chemical principles, the following diagrams have been generated.

G cluster_0 Surface Preparation & Silanization cluster_1 Quantitative Analysis cluster_2 Data Interpretation & Comparison Substrate Substrate (e.g., Glass, Silicon) Cleaning Cleaning & Hydroxylation (e.g., Piranha solution, Plasma) Substrate->Cleaning Activation of surface silanol (B1196071) groups Silanization Silanization (this compound in anhydrous solvent) Cleaning->Silanization Reaction with silane Curing Curing (Heat treatment to form stable siloxane bonds) Silanization->Curing Removal of solvent and cross-linking Cured_Sample Silanized Substrate XPS XPS Analysis Cured_Sample->XPS CA Contact Angle Measurement Cured_Sample->CA AFM AFM Imaging Cured_Sample->AFM Elemental_Comp Elemental Composition Surface Coverage XPS->Elemental_Comp Hydrophobicity Hydrophobicity Wettability CA->Hydrophobicity Topography Surface Roughness Layer Thickness AFM->Topography Comparison Performance Comparison vs. Alternatives Elemental_Comp->Comparison Hydrophobicity->Comparison Topography->Comparison

Caption: Experimental workflow for silane-based surface modification and analysis.

G cluster_output Quantitative Output Start Need to Quantify Surface Coverage Decision1 Primary Goal? Start->Decision1 XPS XPS Decision1->XPS Elemental Composition & Chemical State CA Contact Angle Goniometry Decision1->CA Surface Wettability & Hydrophobicity AFM AFM Decision1->AFM Topography & Roughness SE Spectroscopic Ellipsometry Decision1->SE Film Thickness (on reflective substrate) XPS_out Atomic % Layer Thickness XPS->XPS_out CA_out Contact Angle (°) CA->CA_out AFM_out RMS Roughness (nm) AFM->AFM_out SE_out Film Thickness (nm) SE->SE_out

Caption: Logical flow for selecting an analytical technique for surface analysis.

References

Measuring the Unseen: A Comparative Guide to Ellipsometry for Butyltrichlorosilane Layer Thickness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, the precise control and characterization of ultra-thin films are paramount. Butyltrichlorosilane (BTS) self-assembled monolayers (SAMs) are increasingly utilized to tailor surface properties for applications ranging from biosensors to drug delivery platforms. The accurate measurement of the thickness of these nanometer-scale layers is critical for ensuring reproducibility and functionality. This guide provides a comprehensive comparison of spectroscopic ellipsometry with other common techniques for this purpose, supported by experimental data and detailed protocols.

Spectroscopic ellipsometry stands out as a powerful, non-destructive optical technique for characterizing thin films. However, a clear understanding of its performance relative to other methods such as X-ray Photoelectron Spectroscopy (XPS), X-ray Reflectivity (XRR), and Atomic Force Microscopy (AFM) is essential for selecting the most appropriate tool for a given research need. While direct comparative data for this compound is limited in publicly available literature, this guide draws upon data from analogous short-chain alkylsilanes to provide a robust comparative framework.

Performance Comparison of Measurement Techniques

The choice of characterization technique depends on various factors, including the required precision, the nature of the substrate, and the availability of instrumentation. Below is a summary of the performance of four key techniques for measuring the thickness of silane (B1218182) layers.

TechniquePrincipleTypical Thickness RangeResolutionAdvantagesLimitations
Spectroscopic Ellipsometry (SE) Measures the change in polarization of light upon reflection from a surface.Sub-nanometer to several micrometers.[1]~0.1 nm[1]Non-destructive, high sensitivity to very thin films, fast measurements.For very thin films (<10 nm), thickness and refractive index can be correlated, often requiring assumptions in the model.[2]
X-ray Photoelectron Spectroscopy (XPS) Analyzes the kinetic energy of electrons ejected from a material when bombarded with X-rays.0.5 nm to 10 nm.[3]~0.1 nmProvides elemental composition and chemical state information in addition to thickness.Requires high vacuum, can be destructive to some organic layers, thickness calculation is indirect.
X-ray Reflectivity (XRR) Measures the intensity of X-rays reflected from a surface at grazing angles.0.5 nm to 350 nm.[4]~0.1 nmProvides thickness, density, and surface roughness; does not require knowledge of optical constants.[5]Requires a very smooth surface and is sensitive to interfacial roughness.[5]
Atomic Force Microscopy (AFM) Scans a sharp tip over a surface to create a topographical image.Measures step heights from nanometers to micrometers.Sub-nanometer in z-axisProvides a direct topographical measurement of a created step height, visualizes surface morphology.Requires creating a defect (scratch) in the monolayer, measurement can be affected by tip-sample interactions and contamination.[6]

Experimental Protocols

The successful formation and characterization of a this compound monolayer depend on meticulous experimental execution. Below are detailed protocols for forming the SAM and measuring its thickness using ellipsometry.

Protocol 1: Formation of this compound (BTS) Self-Assembled Monolayer (Solution Phase Deposition)

This protocol describes a common method for the formation of a BTS SAM on a hydroxylated surface, such as a silicon wafer with a native oxide layer.

  • Substrate Preparation:

    • Clean silicon wafers by sonication in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrates under a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • Immerse the cleaned and activated substrates in the BTS solution for 1-2 hours at room temperature.

    • After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed molecules.

  • Curing:

    • Cure the substrates by baking them in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

  • Final Cleaning:

    • Sonicate the cured substrates in the anhydrous solvent for 5-10 minutes to remove any remaining unbound silane.

    • Dry the substrates with a stream of dry nitrogen.

Protocol 2: Thickness Measurement using Spectroscopic Ellipsometry

This protocol outlines the steps for measuring the thickness of the prepared BTS SAM.

  • Instrumentation:

    • A variable angle spectroscopic ellipsometer.

  • Measurement of the Bare Substrate:

    • Before film deposition, measure the ellipsometric parameters (Ψ and Δ) of the bare, cleaned, and activated silicon wafer at multiple angles of incidence (e.g., 65°, 70°, 75°).

    • Model the collected data to determine the thickness of the native silicon dioxide (SiO₂) layer. This value will be fixed in the subsequent model for the silane layer.

  • Measurement of the SAM-Coated Substrate:

    • Measure the ellipsometric parameters (Ψ and Δ) of the BTS-coated substrate at the same angles of incidence used for the bare substrate.

  • Data Modeling and Analysis:

    • Construct an optical model consisting of three layers: the silicon substrate, the native SiO₂ layer, and the this compound layer.

    • Fix the thickness of the SiO₂ layer to the value determined in step 2.

    • Model the BTS layer using a Cauchy model, assuming a refractive index of approximately 1.45 for short-chain alkylsilanes.[2]

    • Fit the model to the experimental data by varying the thickness of the BTS layer until the mean squared error (MSE) is minimized. The resulting thickness is the measured thickness of the BTS SAM.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps from substrate preparation to data analysis.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_measure Ellipsometry Measurement cluster_analysis Data Analysis Clean Cleaning Activate Activation (Plasma/Piranha) Clean->Activate Silanize Silanization (BTS Solution) Activate->Silanize Cure Curing (Baking) Silanize->Cure FinalClean Final Cleaning Cure->FinalClean MeasureBare Measure Bare Substrate FinalClean->MeasureBare Before & After MeasureSAM Measure SAM-Coated Substrate FinalClean->MeasureSAM Model Optical Modeling MeasureSAM->Model Thickness Determine Thickness Model->Thickness

Experimental workflow for BTS SAM formation and ellipsometric thickness measurement.

Concluding Remarks

Spectroscopic ellipsometry offers a rapid, non-destructive, and highly sensitive method for determining the thickness of this compound layers. While it requires careful modeling, particularly for ultra-thin films where the refractive index and thickness can be correlated, its advantages in terms of speed and sensitivity make it an invaluable tool in research and development. For applications requiring compositional information or a direct topographical measurement, complementary techniques such as XPS and AFM, respectively, should be considered. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and consistency of their surface modifications.

References

A Comparative Guide to Vapor Phase and Solution Deposition of Butyltrichlorosilane for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with self-assembled monolayers (SAMs) of organosilanes is a cornerstone of modern materials science, enabling precise control over surface properties such as wettability, biocompatibility, and chemical reactivity. Butyltrichlorosilane (C₄H₉Cl₃Si) is a common precursor for creating hydrophobic surfaces due to its short alkyl chain and reactive trichlorosilyl (B107488) headgroup. The choice of deposition method—vapor phase versus solution phase—is a critical process parameter that significantly influences the quality, uniformity, and performance of the resulting this compound film.

This guide provides an objective comparison of these two deposition techniques, supported by representative experimental data from analogous organosilane systems, to assist researchers in selecting the optimal method for their specific application.

Quantitative Performance Comparison

While direct comparative studies on this compound are limited, data from other organosilanes, such as aminosilanes and other alkyltrichlorosilanes, provide valuable insights into the expected performance of each deposition method. The following table summarizes key performance metrics.

Performance MetricVapor Phase DepositionSolution Phase DepositionKey Observations
Film Thickness Typically forms well-controlled monolayers (~1-2 nm). Shorter chain trichlorosilanes like this compound may form thin polymeric layers (up to tens of nanometers) in the vapor phase.[1]Prone to multilayer formation and aggregation, especially with trace amounts of water in the solvent. Film thickness is highly dependent on concentration, immersion time, and solvent purity.Vapor deposition generally offers superior control for achieving uniform, thin films.
Surface Roughness (RMS) Generally produces very smooth films with roughness values approaching that of the underlying substrate (typically < 0.5 nm).[2]Surface roughness can be higher due to the potential for polymerization and aggregation of the silane (B1218182) in solution prior to surface attachment.For applications requiring minimal surface topography, vapor deposition is the preferred method.
Water Contact Angle Higher and more consistent contact angles are often achievable, indicating a more densely packed and ordered hydrophobic surface.Can yield highly hydrophobic surfaces, but variability can be higher due to less uniform film formation.Vapor deposition may offer more reproducible surface hydrophobicity.
Process Control High degree of control over temperature, pressure, and precursor concentration, leading to high reproducibility.Simpler setup but more sensitive to environmental factors like humidity and solvent purity, which can affect reproducibility.Vapor deposition provides a more controlled and reproducible process.
Simplicity & Cost Requires specialized vacuum equipment, making it a more complex and expensive setup.Simple, low-cost procedure that can be performed with standard laboratory glassware.Solution deposition is more accessible and cost-effective for initial screening and less critical applications.

Experimental Protocols

Detailed methodologies for both vapor and solution phase deposition of this compound are provided below. These protocols are based on established methods for organosilane deposition and should be optimized for specific substrates and applications.

Vapor Phase Deposition Protocol

This method relies on the volatilization of this compound in a vacuum chamber to deposit a thin film on a substrate.

1. Substrate Preparation:

  • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a series of solvents such as acetone, isopropanol (B130326), and deionized water for 15 minutes each to remove organic contaminants.

  • Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

  • Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by treatment with an oxygen plasma for 3-5 minutes or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Thoroughly rinse the substrate with deionized water and dry with an inert gas. The substrate should be used immediately.

2. Deposition Procedure:

  • Place the cleaned and activated substrate in a vacuum deposition chamber.

  • Place a small, open container with this compound (a few drops) inside the chamber, away from the substrate.

  • Evacuate the chamber to a base pressure of <10⁻³ mbar.

  • The deposition can be carried out at room temperature or with gentle heating of the substrate (e.g., 50-80 °C) to promote the reaction.

  • Allow the deposition to proceed for a set duration, typically ranging from 30 minutes to several hours, depending on the desired film characteristics.

  • After deposition, vent the chamber with an inert gas.

3. Post-Deposition Treatment:

  • Remove the coated substrate from the chamber.

  • Optionally, bake the substrate at 100-120 °C for 30-60 minutes to promote covalent bonding and remove any physisorbed molecules.

Solution Phase Deposition Protocol

This method involves immersing the substrate in a dilute solution of this compound in an anhydrous organic solvent.

1. Substrate Preparation:

  • Follow the same substrate cleaning and activation procedure as described for vapor phase deposition to ensure a hydrophilic surface with a high density of hydroxyl groups.

2. Silane Solution Preparation:

  • Work in a dry environment (e.g., a glove box or under a flow of inert gas) to minimize exposure to moisture.

  • Prepare a dilute solution of this compound (e.g., 1% v/v) in an anhydrous solvent such as toluene (B28343) or hexane. The use of anhydrous solvents is critical to prevent premature hydrolysis and polymerization of the silane in the solution.

  • Prepare the solution immediately before use.

3. Deposition Procedure:

  • Immerse the freshly cleaned and activated substrate in the this compound solution.

  • Allow the deposition to proceed for a specific duration, typically 1-2 hours at room temperature. The immersion time can be optimized to control film thickness and coverage.

  • After deposition, remove the substrate from the solution.

4. Post-Deposition Treatment:

  • Rinse the coated substrate thoroughly with the anhydrous solvent (e.g., toluene) to remove any non-covalently bound silane molecules.

  • Perform a final rinse with a more volatile solvent like isopropanol or ethanol.

  • Dry the substrate with a stream of inert gas.

  • Cure the substrate by baking at 100-120 °C for 30-60 minutes to enhance the stability and cross-linking of the monolayer.

Visualizing the Deposition Workflows

The following diagrams illustrate the experimental workflows for both vapor and solution phase deposition of this compound.

VaporPhaseDeposition cluster_prep Substrate Preparation cluster_dep Vapor Deposition cluster_post Post-Deposition Clean Substrate Cleaning (Sonication) Dry1 Drying (Inert Gas) Clean->Dry1 Activate Surface Activation (Plasma or Piranha) Dry1->Activate Rinse Rinsing (DI Water) Activate->Rinse Dry2 Drying (Inert Gas) Rinse->Dry2 Load Load Substrate & Silane into Vacuum Chamber Dry2->Load Evacuate Evacuate Chamber Load->Evacuate Deposit Deposition Evacuate->Deposit Vent Vent with Inert Gas Deposit->Vent Remove Remove Substrate Vent->Remove Bake Baking (100-120°C) Remove->Bake

Caption: Experimental workflow for vapor phase deposition of this compound.

SolutionPhaseDeposition cluster_prep Substrate Preparation cluster_dep Solution Deposition cluster_post Post-Deposition Clean Substrate Cleaning (Sonication) Dry1 Drying (Inert Gas) Clean->Dry1 Activate Surface Activation (Plasma or Piranha) Dry1->Activate Rinse Rinsing (DI Water) Activate->Rinse Dry2 Drying (Inert Gas) Rinse->Dry2 Immerse Immerse Substrate Dry2->Immerse PrepSol Prepare Silane Solution (Anhydrous Solvent) PrepSol->Immerse Incubate Incubation Immerse->Incubate RemoveSol Remove from Solution Incubate->RemoveSol RinseSolvent Rinse with Solvent RemoveSol->RinseSolvent RinseVolatile Final Rinse RinseSolvent->RinseVolatile Dry3 Drying (Inert Gas) RinseVolatile->Dry3 Cure Curing (100-120°C) Dry3->Cure

Caption: Experimental workflow for solution phase deposition of this compound.

References

Thermal Stability of Butyltrichlorosilane Coatings on Silicon Wafers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing silicon wafers in their work, the stability of surface coatings is a critical factor influencing experimental reliability and outcomes. This guide provides a comprehensive evaluation of the thermal stability of butyltrichlorosilane (BTCS) coatings on silicon wafers, comparing their performance with other common organosilane alternatives. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate surface modification for thermally demanding applications.

Comparative Thermal Stability of Organosilane Coatings

The thermal stability of an organosilane coating is paramount in applications involving high-temperature processing steps. The decomposition of these coatings can lead to surface contamination and altered surface properties, compromising experimental results. The following table summarizes the thermal stability of various organosilane coatings on silicon wafers, primarily evaluated by Thermogravimetric Analysis (TGA) and annealing studies.

Organosilane CoatingAbbreviationAlkyl Chain LengthOnset Decomposition Temperature (°C)Method of Analysis
This compoundBTCSC4~250 - 450 (Inferred)Inferred from similar alkylsilanes
AminopropyltriethoxysilaneAPTESC3 (functionalized)~250X-ray Photoelectron Spectroscopy (XPS) after annealing
OctadecyltrichlorosilaneOTSC18~252 - 300X-ray Photoelectron Spectroscopy (XPS) after annealing[3]
Alkylsiloxane Monolayers--~467High-Resolution Electron Energy Loss Spectroscopy (HREELS)[2]

Key Observations:

  • Alkyl Chain Length: For short to medium alkyl chains (approximately C6 to C18), the thermal desorption temperature does not show a significant dependence on the chain length[1]. This suggests that the Si-O-Si bonds anchoring the silane (B1218182) to the silicon dioxide surface and the initial C-C bonds of the alkyl chain are the primary determinants of thermal stability.

  • Decomposition Pathway: The thermal degradation of alkylsiloxane monolayers on oxidized silicon surfaces typically initiates with the cleavage of C-C bonds within the alkyl chain, rather than the Si-O bond at the substrate interface[2].

  • Functional Groups: The presence of different terminal functional groups can influence the thermal stability of the coating.

Experimental Protocols

To ensure the reproducibility and accuracy of thermal stability assessments, detailed experimental protocols are crucial. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and annealing studies, which are standard techniques for evaluating the thermal properties of thin films.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a coated silicon wafer as a function of temperature, identifying the onset temperature of decomposition.

Methodology:

  • Sample Preparation: A silicon wafer coated with the organosilane of interest is carefully cut into a size suitable for the TGA sample pan. An uncoated silicon wafer of the same dimensions is used as a reference.

  • Instrument Setup: The TGA instrument is calibrated for temperature and mass. An inert atmosphere (e.g., nitrogen or argon) is established with a constant flow rate to prevent oxidative degradation.

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, which corresponds to the decomposition of the coating. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Annealing Studies Followed by Surface Analysis

Objective: To investigate changes in the chemical composition and morphology of the coating after exposure to specific temperatures for a defined duration.

Methodology:

  • Sample Preparation: Multiple silicon wafers are coated with the organosilane under investigation.

  • Annealing Procedure: The coated wafers are placed in a tube furnace under a controlled atmosphere (e.g., vacuum or inert gas). Each sample is heated to a specific temperature for a set duration (e.g., 30 minutes) and then allowed to cool to room temperature. A range of annealing temperatures is typically investigated.

  • Surface Analysis: After annealing, the surface of each wafer is characterized using various analytical techniques:

    • X-ray Photoelectron Spectroscopy (XPS): To determine changes in the elemental composition and chemical bonding of the surface, providing insights into the degradation mechanism.

    • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify changes in the vibrational modes of the organic functional groups in the coating.

    • Atomic Force Microscopy (AFM): To visualize changes in the surface morphology and roughness of the coating.

    • Contact Angle Goniometry: To measure changes in the surface wettability, which can indicate degradation of the hydrophobic alkyl layer.

Logical Workflow for Evaluating Thermal Stability

The following diagram illustrates the logical workflow for a comprehensive evaluation of the thermal stability of an organosilane coating on a silicon wafer.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Post-Annealing Characterization cluster_data Data Interpretation p1 Silicon Wafer Cleaning p2 Organosilane Coating Deposition (e.g., BTCS, OTS) p1->p2 a1 Thermogravimetric Analysis (TGA) p2->a1 a2 Annealing Studies p2->a2 d1 Determine Decomposition Temperature a1->d1 c1 XPS a2->c1 c2 ATR-FTIR a2->c2 c3 AFM a2->c3 c4 Contact Angle a2->c4 d2 Analyze Chemical & Morphological Changes c1->d2 c2->d2 c3->d2 c4->d2 d3 Compare with Alternative Coatings d1->d3 d2->d3

References

A Comparative Performance Analysis: Butyltrichlorosilane vs. Methoxy-Terminated Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal silane (B1218182) for surface modification, adhesion promotion, and biocompatibility.

In the realm of materials science and drug development, the precise control of surface properties is paramount. Silane coupling agents are indispensable tools for modifying surfaces at the molecular level, enhancing adhesion between dissimilar materials, and tailoring biocompatibility. This guide provides an objective comparison of the performance of butyltrichlorosilane, a representative chlorosilane, against a series of methoxy-terminated silanes. The selection of the appropriate silane is critical, as their reactivity, the resulting surface properties, and the stability of the modification can vary significantly. This report synthesizes experimental data to facilitate an informed decision-making process for your research and development endeavors.

Executive Summary

This compound and methoxy-terminated silanes are both effective for surface modification, but they differ fundamentally in their reactivity and handling characteristics. This compound, as a chlorosilane, is characterized by its high reactivity, leading to rapid formation of self-assembled monolayers (SAMs). However, this reactivity also presents challenges in controlling the deposition process and results in the formation of corrosive hydrochloric acid (HCl) as a byproduct.

Methoxy-terminated silanes, on the other hand, offer a more controlled and user-friendly approach. Their hydrolysis and condensation reactions are slower, allowing for greater process control and the formation of more ordered monolayers. The primary byproduct of their reaction is methanol, which is less corrosive than HCl. The performance of methoxy-terminated silanes can be further tuned by varying the length of the alkyl chain, which influences properties such as hydrophobicity and film durability.

Performance Comparison: Hydrophobicity and Reactivity

The effectiveness of a silane in modifying surface energy is often quantified by measuring the water contact angle on a treated substrate. A higher contact angle indicates a more hydrophobic surface. The reactivity of silanes is determined by the rate of hydrolysis of their functional groups. The following tables summarize key performance data for this compound and a selection of methoxy-terminated silanes.

Table 1: Comparative Hydrophobicity of Silane Coatings on Silicon Substrates

Silane CompoundChemical FormulaWater Contact Angle (°)
This compoundC₄H₉SiCl₃~90 - 105°
MethyltrimethoxysilaneCH₃Si(OCH₃)₃~70 - 80°
ButyltrimethoxysilaneC₄H₉Si(OCH₃)₃~90 - 100°
OctyltrimethoxysilaneC₈H₁₇Si(OCH₃)₃~100 - 110°

Note: The water contact angle values are approximate and can vary depending on the specific experimental conditions, including substrate preparation, deposition method, and curing parameters. The data presented is a synthesis of values reported in various literature sources.

Table 2: Comparative Reactivity of Silane Functional Groups

Silane TypeFunctional GroupRelative Hydrolysis RateByproductKey Characteristics
Chlorosilane-SiClVery HighHClExtremely reactive with moisture, rapid film formation, corrosive byproduct.
Methoxysilane-Si(OCH₃)HighCH₃OHReactive but more controllable than chlorosilanes, non-corrosive byproduct.
Ethoxysilane-Si(OCH₂CH₃)ModerateCH₃CH₂OHSlower reactivity than methoxysilanes, offering longer solution stability and a less toxic byproduct.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving consistent and reliable surface modifications. The following sections outline generalized protocols for surface preparation, silanization, and performance evaluation.

Protocol 1: Substrate Preparation (Silicon Wafers)
  • Cleaning: Immerse silicon wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes at 90-120°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Rinsing: Thoroughly rinse the wafers with deionized (DI) water.

  • Drying: Dry the wafers under a stream of high-purity nitrogen or argon gas.

  • Activation: Immediately before silanization, treat the wafers with an oxygen plasma or an ozone generator for 5-10 minutes to ensure a high density of surface hydroxyl (-OH) groups.

Protocol 2: Silanization

A) Vapor-Phase Deposition (for this compound and other volatile silanes):

  • Place the cleaned and activated substrates in a vacuum desiccator.

  • Place a small vial containing 100-200 µL of the silane in the desiccator.

  • Evacuate the desiccator to a pressure of <1 Torr.

  • Allow the silanization to proceed for 1-12 hours at room temperature.

  • Vent the desiccator with dry nitrogen or argon.

  • Rinse the coated substrates with an anhydrous solvent (e.g., toluene (B28343) or hexane) to remove any physisorbed silane molecules.

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes.

B) Solution-Phase Deposition (for Methoxy-Terminated Silanes):

  • Prepare a 1-5% (v/v) solution of the methoxy-terminated silane in an anhydrous solvent (e.g., toluene or isopropanol).

  • Immerse the cleaned and activated substrates in the silane solution for 30 minutes to 2 hours at room temperature. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to minimize premature hydrolysis of the silane in the solution.

  • Remove the substrates from the solution and rinse them sequentially with the anhydrous solvent and then with isopropanol.

  • Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

Protocol 3: Performance Evaluation

A) Contact Angle Goniometry:

  • Place a small droplet (1-5 µL) of DI water on the silanized surface using a precision syringe.

  • Capture a high-resolution image of the droplet profile.

  • Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

B) Adhesion Strength Testing (Pull-Off Method, adapted from ASTM D4541):

  • Securely bond a loading fixture (dolly) to the silane-coated surface using a compatible adhesive.

  • Allow the adhesive to cure completely according to the manufacturer's instructions.

  • Attach a pull-off adhesion tester to the loading fixture.

  • Apply a perpendicular tensile force at a constant rate until the dolly is detached from the substrate.

  • Record the force at which detachment occurs. The adhesion strength is calculated by dividing the pull-off force by the area of the dolly.

  • Examine the failure mode (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) to understand the nature of the bond.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the chemical reaction pathways for both silane types and a typical experimental workflow for their comparison.

G cluster_chloro This compound Reaction Pathway cluster_methoxy Methoxy-Terminated Silane Reaction Pathway chloro_start Butyl-SiCl₃ chloro_product Butyl-Si-O-Substrate chloro_start->chloro_product Rapid Reaction chloro_surface Substrate-OH chloro_surface->chloro_product chloro_byproduct HCl chloro_product->chloro_byproduct methoxy_start R-Si(OCH₃)₃ hydrolysis Hydrolysis (R-Si(OCH₃)₂(OH)) methoxy_start->hydrolysis + H₂O silanol Silanetriol (R-Si(OH)₃) hydrolysis->silanol + H₂O methanol CH₃OH hydrolysis->methanol condensation Condensation silanol->condensation silanol->methanol methoxy_surface Substrate-OH methoxy_surface->condensation methoxy_product R-Si-O-Substrate condensation->methoxy_product condensation->methanol

Figure 1. Reaction pathways of this compound and methoxy-terminated silanes.

G cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_eval 3. Performance Evaluation p1 Cleaning p2 Rinsing p1->p2 p3 Drying p2->p3 p4 Activation p3->p4 s1 Vapor or Solution Deposition p4->s1 s2 Rinsing s1->s2 s3 Curing s2->s3 e1 Contact Angle Goniometry s3->e1 e2 Adhesion Strength Testing s3->e2 e3 Surface Characterization (e.g., AFM, XPS) s3->e3

Figure 2. Experimental workflow for comparative performance analysis.

Conclusion

The choice between this compound and methoxy-terminated silanes is a trade-off between reactivity and process control. This compound offers a rapid method for creating hydrophobic surfaces, but its high reactivity and corrosive byproduct necessitate careful handling and may lead to less ordered monolayers. Methoxy-terminated silanes provide a more versatile and controllable platform for surface modification. The ability to tune the hydrophobicity and other surface properties by selecting different alkyl chain lengths makes them highly adaptable for a wide range of applications in research and drug development. For applications requiring well-defined, stable, and biocompatible surfaces, the controlled reaction kinetics of methoxy-terminated silanes often present a significant advantage.

Safety Operating Guide

Safe Disposal of Butyltrichlorosilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of butyltrichlorosilane is critical for ensuring laboratory safety and environmental protection. This highly reactive compound necessitates stringent protocols due to its flammability and violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[1][2] Adherence to established procedures is paramount for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3] All handling of this compound waste should be conducted within a chemical fume hood to mitigate inhalation risks.[3] Ensure that an emergency eye wash station and shower are readily accessible.[4]

Waste this compound and contaminated materials should be collected in a designated, tightly sealed container.[2] It is crucial to handle this waste under an inert atmosphere and prevent any contact with water or moisture.[3][5]

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources.[4] Ventilate the area and use non-sparking tools for cleanup.[3][6] Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[4] Do not use water to clean up spills, as it will react violently.[2]

Quantitative Safety Data Summary

For quick reference, the following table summarizes the key safety parameters and hazards associated with this compound.

ParameterValue/InformationSource
UN Number 1747[6]
Flash Point 126 °F[1]
NFPA Flammability Rating 2 (Moderate)[4]
NFPA Reactivity Rating 0 (Minimal)[4]
Primary Hazards Flammable liquid and vapor, reacts violently with water, causes severe skin burns and eye damage, toxic if inhaled.[2][3]
Incompatible Materials Water, strong oxidizing agents, alcohols, acids, bases, amines.[5][6][7]
Hazardous Decomposition Products Hydrogen chloride, organic acid vapors, carbon monoxide, silicon dioxide, phosgene, chlorine.[4][6]

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined below. This process ensures that the waste is handled safely from the point of generation to its final disposal by a licensed facility.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal A Generate this compound Waste B Collect in a Designated, Dry, Tightly Sealed Container A->B C Store in a Cool, Dry, Well-Ventilated Area B->C Transfer to Storage D Store Away from Incompatible Materials (e.g., Water, Oxidizers) C->D E Label Container as Hazardous Waste D->E Prepare for Disposal F Arrange for Pickup by a Licensed Waste Disposal Facility E->F G Final Disposal via Incineration (as recommended) F->G

This compound Disposal Workflow

Detailed Disposal Procedure

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal plant.[2][3] The primary recommended method of disposal is incineration.[6] It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

Under no circumstances should this compound or its containers be disposed of in general laboratory trash or poured down the drain.[7] Empty containers should be handled with care as they may contain flammable residual vapors.[6]

By strictly following these safety protocols and disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of reactive chemicals is paramount to ensuring a safe and productive laboratory environment. Butyltrichlorosilane, a flammable and corrosive compound, requires stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence in your laboratory.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a multi-layered approach to personal protection is critical. The following table summarizes the required PPE and essential safety equipment. Adherence to these recommendations is mandatory to prevent exposure and ensure immediate response capabilities in case of an emergency.

Equipment CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1][2]Provides a barrier against skin contact and chemical burns.
Eye Protection Chemical goggles or a face shield. Contact lenses should not be worn.[1][2]Protects against splashes and corrosive vapors that can cause severe eye damage.
Skin and Body Protection Wear suitable protective clothing.[1][2]Prevents skin contact with the chemical.
Respiratory Protection NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1]Protects against inhalation of harmful vapors, which can cause respiratory tract irritation.[1][2]
Emergency Equipment Emergency eye wash fountains and safety showers.[1][2]Must be readily available in the immediate vicinity of any potential exposure for rapid decontamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of accidents. The following step-by-step protocol outlines the key stages of the handling process, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1][2]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1] this compound is a flammable liquid and vapor.[1]

  • Grounding: Ensure that all containers and transfer lines are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[1] Use only non-sparking tools.[1]

  • Emergency Equipment Check: Verify that the emergency eye wash station and safety shower are accessible and functioning correctly before beginning any work.

2. Handling and Use:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Container Handling: Keep the container tightly closed when not in use.[1] Handle empty containers with care, as they may contain flammable residual vapors.[1]

  • Chemical Transfer: Use caution when transferring the chemical to avoid splashes and the generation of vapors.

  • Avoid Incompatibilities: Keep this compound away from incompatible materials such as water, alkalis, and oxidizing agents.[1] It reacts with water and moisture in the air to liberate hydrogen chloride gas.[3]

3. Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill, evacuate unnecessary personnel.[1] Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[4]

  • Major Spills: For larger spills, immediately evacuate the area and contact your institution's emergency response team.

  • Exposure Response:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

4. Disposal Plan:

  • Waste Characterization: this compound is considered hazardous waste.

  • Containerization: Collect all waste material, including contaminated absorbent materials, in a properly labeled, sealed, and compatible container.

  • Disposal Method: Dispose of the waste through a licensed waste disposal facility.[1][2] Incineration is a recommended method of disposal. Do not dispose of it in the sanitary sewer.

Experimental Workflow and Safety Logic

To provide a clear visual representation of the handling and emergency procedures, the following diagram illustrates the logical flow of operations.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_disposal 4. Disposal prep_vent Ensure Proper Ventilation prep_ignition Remove Ignition Sources prep_vent->prep_ignition prep_ground Ground Equipment prep_ignition->prep_ground prep_ppe_check Check Emergency Equipment prep_ground->prep_ppe_check handle_ppe Don Appropriate PPE prep_ppe_check->handle_ppe handle_transfer Careful Chemical Transfer handle_ppe->handle_transfer handle_storage Keep Container Closed handle_transfer->handle_storage spill Spill Occurs handle_transfer->spill exposure Personnel Exposure handle_transfer->exposure dispose_collect Collect in Labeled Container handle_storage->dispose_collect End of Use spill_evacuate Evacuate Area spill->spill_evacuate exp_eye Eye Contact: Flush 15 min exposure->exp_eye exp_skin Skin Contact: Wash with Soap & Water exposure->exp_skin exp_inhale Inhalation: Move to Fresh Air exposure->exp_inhale spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_dispose Dispose as Hazardous Waste spill_absorb->spill_dispose seek_medical Seek Immediate Medical Attention exp_eye->seek_medical exp_skin->seek_medical exp_inhale->seek_medical dispose_facility Transfer to Licensed Facility dispose_collect->dispose_facility

Caption: Logical workflow for the safe handling and emergency response procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.